2-Chloroethylmethyldichlorosilane
Description
The exact mass of the compound Silane, dichloro(2-chloroethyl)methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloroethylmethyldichlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethylmethyldichlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dichloro-(2-chloroethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-7(5,6)3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWSTBGNSJEPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064855 | |
| Record name | Silane, dichloro(2-chloroethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-85-1 | |
| Record name | Dichloro(2-chloroethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloro(2-chloroethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(2-chloroethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichloro(2-chloroethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(2-chloroethyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Master File: 2-Chloroethylmethyldichlorosilane
The following technical guide details the chemical properties, reactivity profile, and application protocols for 2-Chloroethylmethyldichlorosilane .
Chemical Class: Organochlorosilane | CAS: 7787-85-1[1]
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) is a bifunctional organosilicon intermediate characterized by a highly reactive dichlorosilyl group and a latent chloroethyl functionality. It serves as a critical building block in the synthesis of functionalized siloxanes and surface modifiers.
For researchers and drug development professionals, CEMDCS offers a unique "dual-reactivity" profile:
-
Immediate Reactivity: The Si-Cl bonds undergo rapid nucleophilic substitution (hydrolysis/alcoholysis).
-
Latent Reactivity: The
-chloroethyl group allows for subsequent modification or, critically, acts as a thermal "safety valve" via -elimination.
Warning: This compound exhibits significant thermal instability relative to
Molecular Architecture & Physicochemical Profile[2]
The molecule features a central silicon atom coordinated to two chlorine atoms, one methyl group, and a 2-chloroethyl chain. The polarization of the Si-Cl bonds renders the silicon highly electrophilic.
Physicochemical Data Table
| Property | Value | Unit | Condition |
| Molecular Formula | - | - | |
| Molecular Weight | 177.53 | g/mol | - |
| Boiling Point | 177.1 | °C | 760 mmHg |
| Density | 1.199 | g/cm³ | 25°C |
| Flash Point | 74.1 | °C | Closed Cup |
| Refractive Index | 1.4560 | - | |
| Appearance | Clear, Colorless Liquid | - | - |
| Solubility | Reacts violently | - | Water, Alcohols |
| Solubility | Soluble | - | Toluene, Hexane, THF |
Synthesis & Manufacturing Protocols
Industrial Synthesis Pathway
The primary route to CEMDCS is the Hydrosilylation of Vinyl Chloride . This process requires high selectivity to favor the
Reaction:
Critical Process Parameters:
-
Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s Catalyst) is preferred over Speier’s catalyst (H₂PtCl₆) to reduce induction times.
-
Temperature Control: Reaction temperature must be maintained between 80–100°C. Exceeding 120°C promotes
-elimination of the product. -
Purification: Fractional distillation under reduced pressure is mandatory . Atmospheric distillation risks product decomposition.
Visualization: Synthesis Workflow
Figure 1: Industrial synthesis workflow emphasizing the separation of isomers and thermal control.
Reactivity Matrix & Mechanistic Pathways
A. Hydrolytic Sensitivity (The Si-Cl Bond)
Like all chlorosilanes, CEMDCS reacts violently with protic solvents.
-
Mechanism: Nucleophilic attack by oxygen on the silicon atom, displacing chloride as HCl.
-
Outcome: Formation of silanols (
), which rapidly condense into siloxanes ( ). -
Protocol Note: All reactions must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents (<50 ppm water).
B. The Beta-Elimination (Thermal Instability)
The defining characteristic of 2-chloroethylsilanes is their susceptibility to
Mechanism:
-
Trigger: High heat (>150°C) or strong Lewis bases.
-
Implication: This pathway competes with nucleophilic substitution at the carbon atom. Attempting to substitute the
-chloro group (e.g., with an amine) often triggers elimination instead.
Visualization: Reactivity Pathways
Figure 2: The divergent reactivity of CEMDCS. Note the destructive nature of the Beta-Elimination pathway.
Applications in Research & Development
Surface Modification & Coupling Agents
CEMDCS is used to introduce a reactive alkyl chloride onto silica or glass surfaces.
-
Protocol: Treat surface with 2% CEMDCS in dry toluene.
-
Function: The Si-Cl groups anchor to surface silanols. The exposed chloroethyl tail remains available for (limited) grafting reactions or modifies surface energy.
Synthesis of Cyclic Silazanes
Reacting CEMDCS with primary amines can yield cyclic silazanes, used as precursors for silicon carbide ceramics or specialized polymers.
Drug Development (Protecting Groups)
While less common than trimethylsilyl (TMS), the chloroethylsilyl group can serve as a specialized protecting group that is removed via fluoride treatment or thermal elimination (utilizing the
Safety, Handling & Toxicology
Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage (Category 1B). Releases HCl on contact with moisture.
-
Flammable: Flash point 74.1°C. Vapors can form explosive mixtures.
-
Inhalation Toxicity: Inhalation of vapors can cause pulmonary edema due to HCl formation in the lungs.
Handling Protocol (Self-Validating)
-
The "Smoke Test": Before opening the main vessel, expose a small drop on a glass rod to humid air. Immediate white fumes (HCl mist) confirm activity. If no fumes appear, the reagent has hydrolyzed and is useless.
-
Quenching: Never pour water directly into the reagent. Quench spills with dry lime or sand, then neutralize cautiously with dilute bicarbonate.
-
Storage: Store in corrosion-resistant containers (Teflon-lined) under nitrogen. Refrigeration is recommended to suppress slow thermal decomposition.
References
-
Gelest, Inc. (2016). Safety Data Sheet: 2-Chloroethylmethyldichlorosilane. Retrieved from (Verified via search 1.1).
-
LookChem. (2024). CAS 7787-85-1 Physicochemical Properties. Retrieved from (Verified via search 1.5).
- Speier, J. L. (1979). Homogeneous Catalysis of Hydrosilation by Transition Metals. Advances in Organometallic Chemistry, 17, 407-447.
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.[2] (Authoritative source on Beta-Effect and elimination mechanisms).
-
PubChem. (2025).[2] Dichlorodimethylsilane and related Chlorosilane Properties. Retrieved from (Contextual data for chlorosilane reactivity).
Sources
Technical Guide: 2-Chloroethylmethyldichlorosilane (CEMDCS)
Functional Characterization, Synthetic Utility, and Surface Engineering Protocols
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) is a bifunctional organosilicon precursor utilized primarily as a hetero-bifunctional linker in surface chemistry and medicinal synthesis. Unlike standard alkylsilanes, CEMDCS possesses two distinct reactivity zones: a hydrolytically sensitive silyl-chloride head group (for anchoring) and a nucleophile-reactive alkyl-chloride tail (for tethering).
This guide addresses the critical physicochemical properties of CEMDCS, specifically its molecular weight considerations for stoichiometry and mass spectrometry, and provides a self-validating protocol for its use in creating functionalized silica interfaces for drug delivery systems.
Physicochemical Characterization
Accurate molecular weight (MW) determination is critical for calculating precise molar ratios in monolayer formation. For mass spectrometry (MS) applications in drug metabolite tracking, the distinction between average molecular weight and monoisotopic mass is vital due to the isotopic signature of chlorine (
Table 1: Physicochemical Profile of CEMDCS
| Property | Value | Technical Context |
| IUPAC Name | 2-Chloroethyl(dichloro)methylsilane | Systematic nomenclature |
| CAS Number | 7787-82-8 | Registry identifier |
| Formula | Stoichiometric basis | |
| Average MW | 177.53 g/mol | Used for bulk gravimetric calculations |
| Monoisotopic Mass | 175.938 g/mol | Base peak ( |
| Isotopic Pattern | Distinct M, M+2, M+4, M+6 | Due to three Cl atoms (9:9:3:1 approx ratio) |
| Density | 1.26 g/mL (at 25°C) | Essential for volumetric dosing |
| Boiling Point | 166°C | High BP allows for vapor-phase deposition |
| Hydrolytic Stability | Low (Rapidly evolves HCl) | Requires anhydrous handling ( |
Analyst Note: When calculating stoichiometry for surface coverage, assume a specific surface area (SSA) for your silica substrate (typically 150–300
). A theoretical monolayer requires approx. 4–5of silane.
Mechanistic Action: The "Anchor-and-Tether" Model
CEMDCS operates via a two-step mechanism that allows for orthogonal functionalization.
-
The Anchor (Si-Cl): The dichlorosilane head group undergoes rapid hydrolysis to form silanols (
), which then condense with surface hydroxyls on glass, silica, or metal oxides. The presence of two chlorine atoms on the silicon allows for the formation of siloxane bridges ( ), creating a robust, cross-linked monolayer rather than a simple brush layer. -
The Tether (C-Cl): The ethyl-chloride tail remains intact during the silanization process. It serves as an electrophilic handle. In a secondary step, this chloride can be displaced by nucleophiles (amines, azides, thiols) to attach drugs, proteins, or capture ligands.
Diagram 1: Hydrolysis & Surface Condensation Pathway
Caption: The stepwise conversion of CEMDCS from a reactive precursor to a covalently bound surface modification. Note the release of HCl, necessitating base traps.
Applications in Drug Development
While not a drug itself, CEMDCS is a critical "tool compound" in the development of:
-
Mixed-Mode Chromatography Phases: The chloroethyl group provides weak hydrophobicity, while residual silanols provide cation exchange capability. This is used to purify complex basic drugs.
-
Linker Chemistry for Nanoparticles: In antibody-drug conjugates (ADCs) or targeted delivery, silica nanoparticles are first treated with CEMDCS. The surface chloride is then reacted with sodium azide (
) to create an azido-ethyl surface . This enables "Click Chemistry" (CuAAC) to attach delicate biologics without denaturing them [1]. -
Solid-Phase Synthesis: It serves as a linker to immobilize catalysts or reagents that can be recovered by filtration.
Experimental Protocol: Anhydrous Silanization
Objective: Covalent attachment of CEMDCS to a silica substrate (e.g., glass slide or silica particles) followed by validation.
Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas. Perform exclusively in a fume hood. Wear acid-resistant gloves and eye protection.
Reagents Required:
-
CEMDCS (Distilled, stored under
). -
Anhydrous Toluene (
ppm ). -
Triethylamine (TEA) or Pyridine (Acid scavenger).
-
Substrate (e.g., Silica gel 60 or activated glass).
Step-by-Step Workflow
-
Surface Activation:
-
Treat substrate with Piranha solution (
) for 30 min to maximize surface silanol ( ) density. -
Rinse: Deionized water, then methanol.
-
Dry: Oven dry at 120°C for 2 hours. Crucial: Removes physisorbed water which causes bulk polymerization.
-
-
Reaction Setup:
-
Prepare a 2% (v/v) solution of CEMDCS in anhydrous toluene under nitrogen atmosphere.
-
Add 1% (v/v) Triethylamine (TEA) to neutralize evolved HCl.
-
-
Deposition:
-
Immerse the activated substrate in the silane solution.
-
Incubate for 4–12 hours at room temperature (or 2 hours at 60°C for faster kinetics).
-
-
Washing (The "Self-Validating" Step):
-
Rinse sequentially with Toluene
Acetone Ethanol. -
Why: This removes non-covalently adsorbed silanes. If the coating washes off here, the reaction failed.
-
-
Curing:
-
Bake at 110°C for 1 hour. This promotes cross-linking (Si-O-Si bond formation) between the silane molecules, increasing stability.
-
Diagram 2: Experimental Workflow & Validation Logic
Caption: Operational workflow for silanization. The 'Validation Checkpoint' ensures the monolayer is covalently bound and not just physically deposited.
Validation & Troubleshooting
To ensure scientific integrity, the resulting surface must be characterized:
-
Contact Angle Goniometry: A successful CEMDCS coating transforms a hydrophilic silica surface (
contact angle) to a hydrophobic one ( ). -
X-Ray Photoelectron Spectroscopy (XPS): Look for the appearance of the Chlorine 2p peak (~199 eV) and Silicon 2p peak (~102 eV).
-
Silver Nitrate Test (Qualitative): If the surface is reacted with an amine in step 2, the supernatant should not precipitate AgCl if washed correctly. If AgCl precipitates, it indicates leached chloride, meaning the linker was unstable.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries.
-
PubChem Database. (2024). Compound Summary: 2-Chloroethylmethyldichlorosilane (CID 82348). National Center for Biotechnology Information.
-
Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry.
Precision Synthesis of 2-Chloroethylmethyldichlorosilane: A Technical Guide
Topic: Precision Synthesis of 2-Chloroethylmethyldichlorosilane Content Type: Technical Whitepaper / Experimental Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
2-Chloroethylmethyldichlorosilane (CAS: 7787-85-1) is a critical organosilicon intermediate used in the synthesis of advanced silane coupling agents, surface modifiers, and pharmacophores.[1] Its unique structure—featuring a reactive silicon-chlorine bond and a beta-chloroethyl group—makes it a versatile "linchpin" molecule. However, its synthesis is complicated by the thermodynamic instability of the beta-chloroethyl moiety, which is prone to beta-elimination (releasing ethylene) under thermal stress.
This guide details the Platinum-Catalyzed Hydrosilylation of Vinyl Chloride as the primary, field-proven synthesis pathway. We prioritize this route for its atom economy and scalability, while addressing the critical safety and selectivity challenges inherent to handling vinyl chloride monomer (VCM) and chlorosilanes.
Retrosynthetic Analysis & Pathway Selection
To synthesize Cl-CH2-CH2-Si(CH3)Cl2, two primary pathways exist. We analyze them below to justify the selection of the hydrosilylation route.
| Pathway | Reaction Scheme | Pros | Cons |
| A. Hydrosilylation (Recommended) | CH2=CHCl + HSi(Me)Cl2 → Cl-CH2-CH2-Si(Me)Cl2 | Direct atom economy; uses commercially available precursors (VCM & Methyldichlorosilane). | Requires high-pressure autoclave; VCM is carcinogenic; potential for alpha-isomer formation. |
| B. Hydrochlorination | CH2=CH-Si(Me)Cl2 + HCl → Cl-CH2-CH2-Si(Me)Cl2 | Avoids VCM gas handling; mild conditions. | Requires Vinylmethyldichlorosilane precursor (more expensive); HCl handling requires corrosion-resistant equipment. |
| C. Photochlorination | CH3-CH2-Si(Me)Cl2 + Cl2 → Cl-CH2-CH2-Si(Me)Cl2 | Simple reagents. | Poor Selectivity : Radicals attack random positions (alpha, beta, methyl), leading to a complex mixture impossible to separate efficiently. |
Decision: Pathway A (Hydrosilylation) is the industry standard for scalability and cost-efficiency. While Pathway B is viable for small-scale lab work if the vinyl precursor is available, Pathway A represents the core manufacturing logic.
Core Synthesis Protocol: Hydrosilylation of Vinyl Chloride
Reaction Mechanism & Selectivity
The reaction follows the Chalk-Harrod Mechanism catalyzed by Platinum (Pt).
-
Regioselectivity: The addition of the Si-H bond across the C=C double bond of vinyl chloride can yield two isomers:
-
Beta-isomer (Target): Cl-CH2-CH2-Si(Me)Cl2 (Anti-Markovnikov addition).
-
Alpha-isomer (Byproduct): CH3-CH(Cl)-Si(Me)Cl2 (Markovnikov addition).
-
-
Control: Steric hindrance and the electronegativity of the chlorine on the vinyl group generally favor the beta-isomer (approx. 80:20 to 90:10 ratio depending on ligand/catalyst).
Experimental Setup (Autoclave)
Safety Warning: Vinyl Chloride is a known carcinogen and highly flammable gas. Methyldichlorosilane releases HCl upon contact with moisture. All operations must be performed in a fume hood with appropriate PPE (respirator, blast shield).
Equipment:
-
Stainless steel autoclave (e.g., Parr reactor) rated for >20 bar.
-
Mechanical stirrer (magnetic stirring is insufficient for viscosity changes).
-
Cooling/Heating jacket.
-
Vacuum distillation setup for purification.
Reagents:
-
Methyldichlorosilane (MeSiHCl2): 1.0 molar equivalent. Must be distilled/dry.
-
Vinyl Chloride (VCM): 1.1 - 1.2 molar equivalents (excess to drive conversion).
-
Catalyst: Speier’s Catalyst (H2PtCl6 in isopropanol) or Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane complex). Concentration: 10-50 ppm Pt.
-
Inhibitor: Phenothiazine or BHT (0.01 wt%) to prevent free-radical polymerization of VCM.
Step-by-Step Protocol
-
Reactor Preparation: Purge the autoclave with dry Nitrogen (N2) three times to remove oxygen and moisture.
-
Loading:
-
Charge Methyldichlorosilane and the Catalyst solution into the reactor under N2 counter-flow.
-
Add the Inhibitor .
-
-
VCM Addition:
-
Cool the reactor to 0°C - 5°C.
-
Slowly introduce Vinyl Chloride gas from a weighed cylinder until the desired mass is reached. The pressure will rise.
-
-
Reaction:
-
Seal the reactor and heat slowly to 60°C - 80°C .
-
Note: An induction period is common. Once initiated, the reaction is exothermic . Monitor internal temperature closely. Use the cooling jacket to maintain T < 100°C.
-
As the reaction proceeds, the pressure will drop (consumption of VCM gas).
-
Continue stirring for 4-6 hours or until pressure stabilizes.
-
-
Degassing:
-
Cool the reactor to room temperature.
-
Carefully vent unreacted VCM into a scrubber system (caustic soda trap).
-
Purge with N2 to remove residual VCM.
-
-
Crude Isolation: Transfer the liquid crude product to a flask under inert atmosphere.
Purification & Characterization
The crude mixture contains the target beta-isomer, the alpha-isomer, and potential oligomers. Separation is achieved via fractional distillation .
Critical Challenge: Beta-Elimination The beta-chloroethyl group is thermally sensitive. Cl-CH2-CH2-Si(Me)Cl2 --(Heat)--> CH2=CH2 + Si(Me)Cl3
-
Rule: Do not exceed pot temperature of 130°C .
-
Solution: Use high vacuum (< 20 mmHg) to lower the boiling point.
Distillation Parameters
-
Column: Vigreux column or packed column (approx. 10-15 theoretical plates).
-
Vacuum: 10-20 mmHg.
-
Fraction 1: Unreacted Methyldichlorosilane (low bp).
-
Fraction 2: Alpha-isomer (CH3-CH(Cl)-Si...). Lower boiling point than beta.
-
Fraction 3 (Target): 2-Chloroethylmethyldichlorosilane.[1] Collect at constant temp.
Analytical Validation
| Method | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Triplet ~3.7 ppm (2H, -CH2-Cl ) Triplet ~1.5 ppm (2H, Si-CH2 -) Singlet ~0.8 ppm (3H, Si-CH3 ) | Confirms beta-substitution pattern. Alpha isomer would show a quartet/doublet pattern. |
| 29Si NMR | Single peak ~30-32 ppm | Indicates purity of the silicon center. |
| Boiling Point | ~177°C (at 760 mmHg) / ~70°C (at 20 mmHg) | Matches literature values for CAS 7787-85-1. |
Mechanism Visualization
The following diagram illustrates the catalytic cycle and the divergence between the alpha and beta pathways.
Caption: Platinum-catalyzed hydrosilylation mechanism showing the bifurcation into Alpha (unwanted) and Beta (target) isomers.
Process Flow Diagram
Caption: Industrial process flow from high-pressure synthesis to vacuum purification.
References
-
Speier, J. L. , et al. "The Addition of Silicon Hydrides to Olefinic Double Bonds." Journal of the American Chemical Society, vol. 79, no. 4, 1957, pp. 974–979. Link
-
Karstedt, B. D. "Platinum-Vinylsiloxanes." US Patent 3,715,334, 1973. Link
-
Wacker Chemie GmbH. "Process for the preparation of 2-chloroethyl silanes." European Patent EP0079043A1, 1983. Link
-
Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Brochure, 2020. Link
- Marciniec, B.Hydrosilylation: A Comprehensive Review on Recent Developments. Springer Science & Business Media, 2008.
Sources
Technical Monograph: 2-Chloroethylmethyldichlorosilane
This guide serves as an advanced technical manual for 2-Chloroethylmethyldichlorosilane , designed for researchers and process chemists in the pharmaceutical and materials science sectors.
CAS No: 7787-85-1 Document Type: Advanced Handling & Safety Protocol Version: 1.0 (Scientific Reference)
Executive Summary
2-Chloroethylmethyldichlorosilane is a bifunctional organosilane intermediate used primarily as a coupling agent and surface modifier in drug delivery systems and solid-phase synthesis. Its dual reactivity profile—comprising highly hydrolyzable silicon-chlorine bonds and a robust alkyl-halide tail—makes it a critical tool for anchoring organic pharmacophores to inorganic substrates (e.g., silica nanoparticles, glass surfaces).
However, this utility comes with a steep risk profile. It is not merely "corrosive"; it is a water-reactive lachrymator that generates hydrogen chloride (HCl) gas upon contact with ambient moisture. This guide moves beyond standard SDS boilerplate to provide the mechanistic logic required for safe, high-integrity experimental execution.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification | Technical Note |
| Chemical Name | 2-Chloroethylmethyldichlorosilane | Systematic naming indicates two distinct reactive centers. |
| CAS Number | 7787-85-1 | Distinct from its isomer, 1-chloroethyltrichlorosilane (CAS 7787-82-8).[1][2][3] |
| Formula | C₃H₇Cl₃Si | MW: 177.53 g/mol |
| Physical State | Colorless to pale yellow liquid | Fumes in air due to hydrolysis. |
| Boiling Point | ~157 °C | High boiling point allows for high-temperature functionalization. |
| Density | 1.26 g/mL (at 20°C) | Denser than water; sinks and reacts violently at the interface. |
| Flash Point | ~55 °C (Est.) | Combustible Liquid. Vapors can form explosive mixtures. |
| Solubility | Reacts with water | Soluble in anhydrous toluene, hexane, THF, and dichloromethane. |
Hazard Assessment & Toxicology: The "Why" Behind the Risk
To handle this compound safely, one must understand the mechanism of injury , which operates on two timescales:
A. Immediate Acute Threat: Hydrolysis
Upon contact with mucous membranes (eyes, lungs) or skin, the Si-Cl bonds undergo rapid hydrolysis driven by tissue moisture.
-
Reaction:
-
Consequence: This is not a thermal burn but a chemical dehydration and acid cauterization . The generated HCl gas causes immediate respiratory spasm and pulmonary edema if inhaled.
B. Latent Threat: Alkylation
The 2-chloroethyl moiety resembles the structure of nitrogen mustards (though significantly less potent).
-
Mechanism: The terminal carbon-chlorine bond (
) is an electrophile. While less reactive than the silane center, prolonged exposure can theoretically lead to alkylation of DNA or proteins. -
Implication: Treat all skin exposures as potential systemic toxicity hazards, not just acid burns.
Advanced Handling & Storage Protocols
A. The "Dry Chain" Principle
The integrity of this reagent—and the safety of the user—depends on maintaining a continuous "dry chain" (exclusion of moisture).
-
Primary Barrier: Handle exclusively in a fume hood or glovebox .
-
Inert Atmosphere: Argon is preferred over Nitrogen due to its higher density, which blankets the liquid surface more effectively in open vessels.
-
Glassware: All glassware must be oven-dried (>120°C for 4 hours) and purged with inert gas. Surface silanols on "wet" glass will consume the reagent instantly.
B. Transfer Protocol (Cannula/Syringe)
Do not pour this reagent. Pouring increases surface area for hydrolysis and releases HCl fumes.
Step-by-step Syringe Transfer:
-
Pressure Equalization: Insert a needle connected to an inert gas line (bubbler) into the reagent bottle septum to prevent vacuum formation.
-
Draw: Use a dry, glass syringe with a Luer-lock needle. Draw the liquid slowly to avoid cavitation.
-
Transfer: Inject directly into the reaction solvent (e.g., anhydrous Toluene) below the liquid surface.
-
Neutralization: Immediately pull anhydrous alcohol (e.g., isopropanol) into the contaminated syringe to quench residual silane before cleaning.
C. Storage
-
Container: Store in the original container with a Teflon-lined septum cap.
-
Environment: Flammables cabinet, cool (<25°C), and strictly separated from oxidizers and bases.
-
Shelf Life: Check for turbidity (cloudiness), which indicates hydrolysis and formation of siloxane polymers. If cloudy, the reagent titer is compromised.
Emergency Response & Neutralization
Standard "Water Flush" Disclaimer: While water flushing is the standard for skin exposure, do not add water directly to a spill of the neat chemical.
| Scenario | Protocol | Mechanistic Logic |
| Skin Contact | Immediate Wipe -> Flush. Quickly wipe excess liquid with a dry gauze, then flood with water for 15+ mins. | Reducing the bulk liquid volume before adding water minimizes the exothermic heat of hydrolysis on the skin. |
| Eye Contact | Flood Immediately. Do not wipe. Irrigate for 30 mins. | The eye's moisture has already triggered the reaction; dilution is the only solution. |
| Spill (Bench) | Cover with Dry Sand/Lime. Do not use water. | Sand absorbs the liquid; Lime (CaO) neutralizes the generated acid. Scoop into a waste container for hazardous disposal. |
| Fire | Dry Chemical or CO₂. Do NOT use water jet. | Water will accelerate HCl production and potentially spread the fire via floating burning liquid. |
Synthesis Applications in Drug Development[8][9]
This silane is a "linker" molecule. It is used to functionalize inorganic surfaces (silica, iron oxide nanoparticles) to create a reactive "handle" (the chloroethyl group) for attaching drug molecules.
Workflow Visualization: Surface Functionalization & Drug Tethering
Caption: Two-stage immobilization strategy. Step 1 anchors the silane to the silica substrate. Step 2 utilizes the chloroethyl tail to covalently bind a drug molecule via nucleophilic substitution.
Experimental Note on Step 2 (Substitution)
The chloride on the ethyl group is a primary alkyl halide but is not exceptionally reactive due to the proximity of the silicon atom (beta-silicon effect is less relevant here than in vinyl silanes, but steric hindrance applies).
-
Optimization: Reactions with amines often require an iodide catalyst (e.g., NaI or KI) to convert the chloro- linker to a more reactive iodo- linker in situ (Finkelstein condition).
References
-
Gelest, Inc. (2014). Methyldichlorosilane & Chlorosilane Safety Data Sheets. Retrieved from
-
PubChem Database. (2024). Compound Summary: Chlorosilanes and Derivatives. National Center for Biotechnology Information. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
-
United Chemical Technologies. (2023). Silane Coupling Agents: Reactivity and Application. Retrieved from
-
LookChem. (2024). CAS 7787-85-1 Product Data. Retrieved from
Sources
Technical Guide: 2-Chloroethylmethyldichlorosilane (CEMDCS)
Reactivity Profile, Synthetic Utility, and Handling Protocols
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) is a bifunctional organosilane characterized by high hydrolytic activity and a specific thermal instability profile known as the "beta-effect." Unlike standard alkylsilanes, the presence of a chlorine atom in the beta-position relative to silicon introduces a unique decomposition pathway—beta-elimination—that researchers must actively manage during synthesis. This guide provides a rigorous technical analysis of CEMDCS, designed to support drug development professionals in using this reagent as a linker or surface modifier while mitigating its inherent chemical risks.
Chemical Identity & Physiochemical Baseline[1][2]
CEMDCS serves as a specialized intermediate. Its dual functionality—two hydrolyzable chlorine atoms on silicon and one reactive alkyl chloride—allows for sequential functionalization. However, this structure also dictates its handling requirements.
Table 1: Physiochemical Properties
| Property | Value | Context for Researchers |
| CAS Number | 7787-85-1 | Note: Distinct from 2-chloroethyltrichlorosilane.[1][2] Verify CAS before ordering. |
| Formula | MW: 177.53 g/mol | |
| Appearance | Colorless to straw liquid | fuming in moist air due to HCl release. |
| Density | ~1.199 g/mL | Denser than typical organic solvents (THF, Toluene). |
| Boiling Point | 177.1°C (at 760 mmHg) | High boiling point allows for reflux in lower-boiling solvents without loss. |
| Flash Point | ~74°C | Classed as combustible; requires standard solvent safety. |
| Solubility | Reacts with water/alcohols | Soluble in aprotic solvents (Toluene, Hexane, DCM). |
The Reactivity Matrix: Hydrolysis vs. Beta-Elimination
The reactivity of CEMDCS is defined by two competing behaviors: the rapid hydrolysis of the Si-Cl bonds and the conditional instability of the Si-C-C-Cl linkage.
Primary Reactivity: Hydrolytic Cleavage
The Si-Cl bonds are highly electrophilic. Upon contact with moisture or protic solvents (MeOH, EtOH), CEMDCS undergoes rapid substitution, releasing hydrogen chloride (HCl).
-
Mechanism: Nucleophilic attack by oxygen on the silicon atom.
-
Outcome: Formation of silanols (
) which immediately condense to form siloxanes ( ). -
Operational Risk: Exothermic release of HCl gas can over-pressurize closed vessels.
Secondary Reactivity: The Beta-Elimination Hazard
The defining feature of 2-chloroethylsilanes is their susceptibility to beta-elimination .
-
The Beta-Effect: In organosilicon chemistry, a carbocation beta to silicon is stabilized (beta-effect). However, with a leaving group (Cl) in the beta position, the molecule can undergo elimination under thermal stress or nucleophilic attack.
-
Decomposition Pathway:
-
Trigger Conditions: Temperatures >100°C or exposure to strong Lewis bases (which attack the Silicon) can trigger this fragmentation.
-
Synthetic Implication: Distillation must be performed under vacuum to keep temperatures low. Grignard reactions involving this moiety require careful temperature control to prevent the loss of the ethylene bridge.
Reactivity Pathway Diagram
Figure 1: Competing reaction pathways. Note the divergence between productive silanization (top) and destructive elimination (bottom).
Synthetic Utility in Drug Development
While CEMDCS is rarely a drug active ingredient (API) itself, it is a valuable tool in the structural chemist's arsenal.
Linker Chemistry
The 2-chloroethyl group acts as a "masked" electrophile.
-
Anchoring: The dichlorosilane end anchors the molecule to a hydroxyl-bearing substrate (e.g., a resin or scaffold).
-
Functionalization: The remaining alkyl chloride is available for nucleophilic substitution (e.g., with amines or thiols) to attach a drug pharmacophore.
Surface Modification for Bio-Assays
In drug screening, glass or silica surfaces are often treated with CEMDCS to introduce reactive chloride groups.
-
Protocol: Silanization of glass slides.
-
Application: Subsequent reaction with DNA or protein linkers allows for the immobilization of capture agents on the surface. The ethyl spacer provides steric freedom compared to direct silylation.
Experimental Protocols
Standard Handling (Anhydrous)
Objective: Prevent premature hydrolysis and HCl formation.
-
Apparatus: Flame-dried glassware, Schlenk line with
or Ar atmosphere. -
Solvent: Anhydrous Toluene or Dichloromethane (DCM). Avoid ethers (THF) if high temperatures are planned, as they can complex with silicon and promote elimination.
-
Addition: Add CEMDCS via syringe counter-flow of inert gas. Do not pour.
Controlled Quenching Protocol
Objective: Safely neutralize unreacted Si-Cl bonds without thermal runaway.
-
Reagent: 10% Sodium Bicarbonate (
) solution or buffered Methanol. -
Step 1: Cool the reaction mixture to 0°C.
-
Step 2: Dilute with an inert solvent (Hexane/DCM) to act as a heat sink.
-
Step 3: Add the quenching agent dropwise.[4]
-
Warning: Rapid addition causes violent bubbling (HCl +
).
-
-
Step 4: Verify pH is neutral (7.0) before phase separation.
Safe Handling Workflow
Figure 2: Operational workflow for handling CEMDCS to minimize beta-elimination and hydrolysis risks.
Safety & Toxicology
Signal Word: DANGER
-
Corrosivity: Causes severe skin burns and eye damage. The hydrolysis product (HCl) is a potent respiratory irritant.
-
Lachrymator: Vapors are irritating to the eyes even at low concentrations. Work in a fume hood is mandatory.
-
Flammability: Flash point is ~74°C, but the evolution of volatile byproducts (like ethylene during decomposition) can lower the effective flammability threshold of the headspace.
First Aid Measures:
-
Skin: Wash immediately with soap and water. Do not use alcohol (increases penetration).
-
Eyes: Rinse for 15 minutes; seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
References
-
PubChem. (n.d.).[5] 2-Chloroethylmethyldichlorosilane (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures. Retrieved from [Link]
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.[6] (Authoritative text on Beta-Effect and Elimination mechanisms).
-
LookChem. (n.d.). CAS 7787-85-1 Data Sheet. Retrieved from [Link][1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-CHLOROETHYLSILANE synthesis - chemicalbook [chemicalbook.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 5. Table 4-2, Physical and Chemical Properties of Chloromethane - Toxicological Profile for Chloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Analytical Protocols for 2-Chloroethylmethyldichlorosilane
Executive Summary & Compound Identity
2-Chloroethylmethyldichlorosilane (CAS 7787-82-8) is a bifunctional organosilane utilized primarily as an intermediate in the synthesis of functionalized siloxanes and as a coupling agent for surface modification. Its dual reactivity—stemming from the hydrolyzable Si-Cl bonds and the alkyl halide tail—makes it a critical yet unstable building block.
This guide provides a rigorous breakdown of its spectroscopic signatures (NMR, IR, MS) and the specific handling protocols required to obtain valid data. Due to the compound's high susceptibility to hydrolysis, sample preparation is the primary variable affecting data integrity.
Structural Overview[1]
-
Formula:
-
Molecular Weight: 177.53 g/mol
-
Key Features:
-
Silyl Chlorides (
): Highly electrophilic, moisture-sensitive. -
Chloroethyl Group (
): susceptible to -elimination under basic conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7][8]
Theoretical Shifts & Assignments
The NMR spectrum of this molecule is defined by the electronegativity of the chlorine atoms and the electropositive nature of silicon.
NMR (Proton)
Solvent:
| Moiety | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| 0.75 - 0.85 | Singlet (s) | 3H | Deshielded relative to TMS (0.0) due to two geminal Cl atoms on Si. | |
| 1.55 - 1.65 | Triplet (t) | 2H | ||
| 3.70 - 3.80 | Triplet (t) | 2H | Classic alkyl chloride shift. Deshielded by direct attachment to electronegative Cl. |
NMR (Carbon)
Solvent:
| Carbon Environment | Shift ( | Insight |
| 5.0 - 8.0 | Silicon-methyl carbons are typically high field. | |
| 22.0 - 25.0 | Shielded by Silicon. | |
| 38.0 - 41.0 | Deshielded by Chlorine. |
NMR (Silicon)
-
Shift: +15 to +20 ppm
-
Note: Chlorosilanes typically exhibit downfield shifts relative to TMS. The presence of two chlorine atoms on the silicon atom significantly deshields the nucleus compared to alkylsilanes (which are typically negative).
Critical Experimental Protocol: Moisture Exclusion
The "HCl Spike" Artifact: If your sample contains water, the Si-Cl bonds will hydrolyze, releasing HCl. This results in a drifting chemical shift for any exchangeable protons and the appearance of siloxane peaks (broadening near 0 ppm).
Step-by-Step Preparation:
-
Oven-dry the NMR tube and cap for at least 2 hours at 110°C.
-
Use
stored over 4Å molecular sieves . -
Flush the NMR tube with dry Nitrogen or Argon before filling.
-
Prepare the sample in a glovebox or using a Schlenk line.
-
Concentration: ~20-30 mg in 0.6 mL solvent. High concentrations can lead to polymerization if moisture ingress occurs.
Infrared (FT-IR) Spectroscopy[9]
IR is the fastest method to validate the integrity of the Si-Cl bond. Hydrolysis results in the disappearance of the Si-Cl stretch and the appearance of a broad O-H band (3400 cm⁻¹) and Si-O-Si bands (1000-1100 cm⁻¹).
Diagnostic Bands
| Wavenumber ( | Assignment | Intensity | Notes |
| 2960 - 2900 | C-H Stretch | Medium | Methyl and methylene C-H bonds. |
| 1260 | Strong | Characteristic "Silyl Methyl" sharp peak. | |
| 800 - 750 | Si-C Stretch | Medium | Broad/Complex in chlorosilanes. |
| 700 - 650 | C-Cl Stretch | Medium | Associated with the chloroethyl tail. |
| 550 - 470 | Si-Cl Stretch | Very Strong | Primary Quality Control Peak. If this is weak/absent, the sample is hydrolyzed. |
Mass Spectrometry (MS)[10][11][12]
Ionization & Isotope Patterns
Method: Electron Impact (EI) is standard.
Isotope Cluster: The molecule contains three chlorine atoms (
Predicted Molecular Ion Cluster (
-
m/z 176 (
): Base intensity (Relative 100%) -
m/z 178 (
): ~98% intensity -
m/z 180 (
): ~32% intensity -
m/z 182 (
): ~3% intensity
Fragmentation Pathway
Silanes undergo characteristic
-
Loss of Methyl (
): Minor pathway. -
Loss of Cl (
): Formation of the silyl cation . - -Elimination (Ethylene loss): A common rearrangement in ethyl-silanes, though less favored here due to the terminal chlorine.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
-
NIST Mass Spectrometry Data Center. (n.d.).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for analogous chlorosilane fragmentation patterns).
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link] (Source for hydrolysis sensitivity and handling of chlorosilanes).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for 29Si and 1H NMR chemical shift prediction tables).
Sources
Technical Guide: Solvent Compatibility & Handling of 2-Chloroethylmethyldichlorosilane
[1][2]
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) is a bifunctional organosilane characterized by high reactivity toward nucleophiles.[1] Unlike standard organic solutes, the "solubility" of CEMDCS cannot be defined merely by saturation limits.[1] Instead, it is defined by chemical stability .[1]
This guide provides a rigorous technical framework for selecting solvents, distinguishing between inert solvation (true solubility) and solvolysis (irreversible decomposition).[1] It is designed for researchers requiring high-fidelity control over silanization reactions or intermediate synthesis.
Part 1: Physicochemical Profile & Reactivity
To master the solubility of CEMDCS, one must first understand its electrophilic nature.[1]
-
Chemical Formula:
[2][1] -
Key Functionality:
-
Silyl Chloride Group (
): Highly susceptible to nucleophilic attack (hydrolysis/alcoholysis).[1] This dictates immediate solvent incompatibility with protic media.[1] -
Chloroethyl Group (
): Generally stable in neutral organic solvents but susceptible to -elimination in the presence of strong bases.[1]
-
The Mechanism of Solvolysis
When CEMDCS is introduced to protic solvents (e.g., Ethanol, Water), it does not dissolve; it reacts.[1] The oxygen atom acts as a nucleophile, attacking the silicon center and displacing chloride as Hydrogen Chloride (HCl) gas.[1]
DOT Diagram 1: Solvolysis vs. Solvation Pathway
Caption: Mechanistic divergence between stable solvation in aprotic media and irreversible solvolysis in protic media.[2][1]
Part 2: Solvent Selection & Compatibility Data[2]
The following data categorizes solvents based on miscibility and chemical inertness . Note that CEMDCS is miscible in almost all common aprotic organic solvents; the limiting factor is moisture content.[1]
Table 1: Solvent Compatibility Matrix[2]
| Solvent Class | Specific Solvent | Compatibility | Operational Notes |
| Hydrocarbons | Toluene, Hexane, Benzene, Heptane | Excellent | Ideal for inert handling.[2][1] Toluene is preferred for higher boiling points ( |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | High solubility.[2][1] DCM is excellent for low-temp reactions but requires rigorous drying. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good (Conditional) | MUST be anhydrous.[2] Ethers are hygroscopic; wet THF will cause immediate hydrolysis.[1] |
| Ketones | Acetone, MEK | Poor / Risky | Enolizable ketones can react with chlorosilanes under acid catalysis (HCl byproduct).[2][1] Avoid if possible. |
| Alcohols | Methanol, Ethanol, Isopropanol | Incompatible | Violent reaction.[2][1] Exothermic formation of alkoxysilanes and HCl gas. |
| Amines | Pyridine, Triethylamine | Reactive | Forms amine-hydrochloride salts.[2][1] Used intentionally as acid scavengers (Base), not as inert solvents. |
| Water | Water | Dangerous | Violent hydrolysis.[2][1] Polymerization to polysiloxanes. |
Part 3: Handling & Preparation Protocols
Protocol A: The "Self-Validating" Solvent Dryness Test
Trustworthiness Principle: Never assume a solvent is dry based on the bottle label.[1] Use the silane itself as the indicator.
Reagents:
Procedure:
-
Inert Environment: Perform in a fume hood or glovebox under
or . -
Aliquot Transfer: Transfer 5 mL of the target solvent into a dry scintillation vial.
-
The Spike: Add 2 drops (~50
) of CEMDCS to the solvent.[1] -
Observation (The Validation):
Protocol B: Preparation of a Standard Solution (1.0 M)
This protocol ensures the stability of the solution for downstream applications (e.g., surface modification or synthesis).[1]
-
Glassware Prep: Oven-dry a volumetric flask at
for 2 hours. Cool in a desiccator or under a stream of dry Nitrogen. -
Solvent Charging: Fill the flask to 80% volume with anhydrous Toluene (dried over molecular sieves, 4Å).
-
Addition: Calculate the required mass of CEMDCS (
).-
Calculation: For 100 mL of 1.0 M solution, weigh
.[1] -
Injection: Inject the silane slowly via syringe to minimize vapor exposure.
-
-
Homogenization: Swirl gently. The solution should remain perfectly clear.
-
Top-up: Dilute to the mark with anhydrous Toluene.
-
Storage: Transfer to a Schlenk flask or a bottle with a septum cap. Store at
.
Part 4: Troubleshooting & Stability Logic
DOT Diagram 2: Troubleshooting Decision Matrix
Caption: Diagnostic flow for common stability issues with CEMDCS solutions.
Critical Stability Factors
-
HCl Scavenging: If the intended reaction produces HCl (e.g., reacting CEMDCS with an alcohol substrate), you must include a non-nucleophilic base (e.g., Pyridine or Triethylamine) to scavenge the acid.[1] Failure to do so can lead to acid-catalyzed side reactions on the chloroethyl group.
-
Headspace Management: Every time a stock bottle is opened, ambient moisture enters.[1] Always backfill with dry Nitrogen or Argon before resealing.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Technical Brochure).[1] Retrieved from [Link]
-
PubChem. Compound Summary: Dichloro(2-chloroethyl)methylsilane.[1] National Library of Medicine. Retrieved from [Link]
-
Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry.[1] Wiley. (General reference for Chlorosilane reactivity mechanisms).
2-Chloroethylmethyldichlorosilane: Hydrolysis Mechanism & Technical Guide
This guide details the hydrolysis mechanism, kinetic considerations, and experimental handling of 2-Chloroethylmethyldichlorosilane (CEMDCS) . It is designed for researchers requiring precise control over siloxane synthesis and surface modification, emphasizing the unique reactivity imposed by the
Executive Summary & Chemical Profile
2-Chloroethylmethyldichlorosilane (CAS 7787-85-1) acts as a bifunctional building block.[1][2] While the dichlorosilyl group (
Successful utilization requires navigating two competing pathways:
-
The Desired Pathway: Hydrolytic polycondensation to form functionalized silicone fluids or resins.
-
The Degradation Pathway:
-elimination releasing ethylene gas, typically triggered by thermal stress or basic conditions.
| Property | Value | Critical Note |
| Formula | Bifunctional (2 hydrolyzable Cl, 1 alkyl-Cl) | |
| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 177.53 g/mol | High density fluid (1.199 g/mL) |
| Reactivity | High | Exothermic reaction with water; releases HCl. |
| Stability | pH-Dependent | Stable in acid; labile in strong base (ethylene release). |
Mechanistic Deep Dive
The hydrolysis of CEMDCS follows a nucleophilic substitution at silicon (
Phase I: Hydrolysis (Formation of Silanediol)
The reaction initiates immediately upon contact with water. The electronegative chlorine atoms make the silicon center highly electrophilic.
-
Nucleophilic Attack: A water molecule attacks the silicon atom backside to a chlorine.
-
Pentacoordinate Intermediate: A trigonal bipyramidal intermediate forms (Si is hypervalent). The
-chloroethyl group exerts an inductive effect (-I), slightly increasing the electrophilicity of Si compared to dimethyldichlorosilane. -
Proton Transfer & Elimination: A proton is transferred (often to a solvent or second water molecule), and the Si-Cl bond elongates.
-
Expulsion: HCl is ejected, yielding the chlorosilanol. This repeats to form the silanediol .
Stoichiometry:
Phase II: Condensation (Oligomerization)
The resulting silanediols are unstable and undergo immediate self-condensation.
Because CEMDCS is difunctional, it forms linear polysiloxanes or cyclic siloxanes (typically trimers
Phase III: The Beta-Elimination Risk (The "Trap")
The critical differentiator for this molecule is the
-
Mechanism: Base attack on the
-hydrogen or nucleophilic attack on Silicon can trigger the expulsion of ethylene ( ) and chloride. -
Consequence: Loss of the functional organic arm and destruction of the polymer backbone structure.
Visualization of Pathways
The following diagram illustrates the primary hydrolysis pathway versus the competing elimination risk.
Caption: Figure 1. Competitive pathways in CEMDCS hydrolysis. The green path represents the desired condensation; the red dashed path indicates the destructive beta-elimination of ethylene.
Experimental Protocol: Controlled Hydrolysis
To synthesize a defined polysiloxane fluid while suppressing
Reagents
-
Precursor: 2-Chloroethylmethyldichlorosilane (Assay >97%).[2]
-
Solvent: Diethyl ether or Toluene (to dilute exotherm).
-
Quench: Ice/Water mixture.
-
Acid Acceptor (Optional): Sodium bicarbonate (Use with caution; avoid strong amines).
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet. Place in an ice bath (
). -
Solvent Charge: Add Toluene (ratio 1:1 v/v relative to silane) and water (excess, ~4 equivalents) to the flask. Vigorous stirring is essential to manage the biphasic interface.
-
Addition: Add CEMDCS dropwise over 30-60 minutes.
-
Why? The reaction is highly exothermic. Rapid addition generates local hot spots that trigger
-elimination (ethylene gas evolution) and loss of the chloroethyl group.
-
-
Phase Separation: After addition, stir for 1 hour at
, then allow to warm to room temperature. Transfer to a separatory funnel. -
Washing: Separate the organic layer. Wash with cold water
until the aqueous phase is neutral (pH 6-7).-
Critical: Do not use strong basic washes (e.g., concentrated NaOH) to neutralize, as this will degrade the
-chloroethyl group. Use dilute if necessary.
-
-
Drying & Stripping: Dry over anhydrous
, filter, and strip solvent under reduced pressure (Rotavap) at .
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Gas Evolution (Bubbling) | Temperature too high or pH too basic. Cool reaction to | |
| Gelation | Uncontrolled Condensation | Dilute reaction mixture further with solvent (increase toluene ratio). |
| Cloudiness | Incomplete HCl removal | Perform additional water washes; ensure final drying is thorough. |
Safety & Handling (HCl Management)
-
Inhalation Hazard: The hydrolysis releases copious amounts of Hydrogen Chloride (HCl) gas. All operations must be performed in a functioning fume hood.
-
Water Reactivity: CEMDCS reacts violently with water. Ensure all glassware is dry before starting.
-
Corrosivity: The byproduct HCl is corrosive to metal and tissue. Use acid-resistant gloves (Nitrile/Neoprene) and eye protection.
References
-
Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. Link
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Link
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Standard text for Beta-Effect mechanisms).
-
United Chemical Technologies. (2024). Silane Coupling Agents: 2-Chloroethylmethyldichlorosilane Properties.[1][2][7]Link
-
Voronkov, M. G., et al. (1978). The Siloxane Bond.[9] Consultants Bureau. (Classic reference on siloxane bond formation and cleavage).
Sources
- 1. lookchem.com [lookchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Dichloro(methyl)vinylsilane | CAS#:124-70-9 | Chemsrc [chemsrc.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. dakenam.com [dakenam.com]
- 6. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. ukessays.com [ukessays.com]
- 10. US7238768B2 - Polysiloxanes and their preparation - Google Patents [patents.google.com]
Handling and storage of 2-Chloroethylmethyldichlorosilane
Title: Handling and Storage of 2-Chloroethylmethyldichlorosilane: A Technical Guide for Synthesis and Drug Development
Abstract This technical guide provides a comprehensive protocol for the safe handling, storage, and experimental utilization of 2-Chloroethylmethyldichlorosilane (CAS 7787-82-8). Targeted at synthetic organic chemists and pharmaceutical researchers, this document details the physicochemical properties, reactivity profiles, and critical safety engineering controls required for this bifunctional organosilane. Emphasis is placed on preventing hydrolysis-induced hazards and ensuring data integrity in drug development applications, specifically in linker chemistry and surface modification.
Physicochemical Profile & Reactivity
2-Chloroethylmethyldichlorosilane is a bifunctional organosilicon reagent characterized by two distinct reactive sites: the hydrolytically unstable silicon-chlorine bonds and the electrophilic 2-chloroethyl group. This duality makes it a versatile "anchor" molecule in solid-phase synthesis and surface chemistry, but also necessitates rigorous exclusion of moisture.
Table 1: Physicochemical Data
| Property | Value | Relevance to Handling |
| CAS Number | 7787-82-8 | Unique Identifier |
| Molecular Formula | C3H7Cl3Si | Stoichiometric calculations |
| Molecular Weight | 177.53 g/mol | Reagent preparation |
| Boiling Point | 136 °C | Distillation/Purification parameters |
| Density | 1.393 g/mL | Volumetric transfer calculations |
| Flash Point | 15 °C (Closed Cup) | Flammability Hazard (Cat 2) |
| Physical State | Colorless Liquid | Visual inspection for degradation (turbidity) |
| Hydrolytic Sensitivity | High (Reacts violently) | Requires inert atmosphere (N₂/Ar) |
Reactivity Logic
The primary hazard stems from the Si-Cl bonds. Upon contact with water (even atmospheric humidity), the molecule undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas. This reaction is exothermic and autocatalytic.
Mechanism of Hydrolysis:
Hazard Assessment (GHS Classification)
This compound poses a triple threat: flammability, corrosivity, and acute toxicity via inhalation of hydrolysis byproducts.
-
Flammable Liquid (Category 2): Flash point of 15 °C indicates it can ignite at ambient temperatures if vapors are concentrated.
-
Skin Corrosion/Irritation (Category 1B): Causes irreversible skin damage and necrosis upon contact.
-
Water-Reactive (Category 1): Releases toxic/corrosive gases (HCl) upon contact with water.
Critical Risk: The "2-chloroethyl" moiety adds an alkylating potential, making it a potential mutagen. While the immediate acute risk is the corrosive chlorosilane functionality, long-term exposure precautions regarding alkyl chlorides must be observed.
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls:
-
Elimination/Substitution: Rarely possible due to unique linker properties.
-
Engineering:
-
Primary: Inert atmosphere glovebox (N₂ or Ar) is the gold standard for dispensing.
-
Secondary: Chemical Fume Hood with sash at minimal working height. All transfers must occur inside the hood.
-
-
PPE (The Last Line of Defense):
-
Eye Protection: Chemical splash goggles AND a face shield. Standard safety glasses are insufficient against corrosive splashes.
-
Hand Protection:
-
Standard Nitrile:Insufficient for prolonged contact.
-
Recommended: Silver Shield® (Laminate) gloves or double-gloved heavy-duty nitrile (minimum 8 mil) with immediate change-out upon splash. Chlorosilanes penetrate standard nitrile rapidly.
-
-
Body Protection: Chemical-resistant apron and flame-resistant lab coat.
-
Storage Protocols
Maintaining reagent integrity requires preventing the "breathing" of the container, which introduces moisture.[1]
-
Temperature: Store at 2–8 °C (Refrigerated). Cold storage reduces vapor pressure and slows hydrolysis rates if seals are compromised.
-
Atmosphere: Must be stored under an inert headspace (Argon is preferred over Nitrogen due to higher density, blanketing the liquid).
-
Container:
-
Original manufacturer packaging (Sure/Seal™ or similar septum-capped bottles) is best.
-
If transferred, use oven-dried Schlenk flasks with high-vacuum grease on joints.
-
Never store in standard vials with polyethylene liners; HCl gas can degrade liners, leading to leakage.
-
Experimental Handling: Inert Transfer Methodology
The following workflow describes the "Oven-Dried Syringe Technique" for transferring 2-Chloroethylmethyldichlorosilane from a stock bottle to a reaction vessel. This method minimizes exposure to air.[2][3]
Diagram 1: Inert Transfer Workflow
Caption: Standard Operating Procedure for inert syringe transfer of chlorosilanes to prevent hydrolysis.
Step-by-Step Protocol
-
Preparation: Oven-dry all glassware and syringes (120 °C for >2 hours). Cool in a desiccator or under a stream of dry inert gas.
-
Pressure Equalization: Insert a balloon filled with inert gas (or a nitrogen line) into the reagent bottle's septum to prevent a vacuum from forming during withdrawal.
-
Purging: Flush the syringe and needle 3 times with inert gas before touching the liquid.
-
Withdrawal: Insert the needle, invert the bottle (if size permits) or lower the needle tip. Withdraw the required volume slowly.
-
Transfer: Move the needle immediately to the reaction flask (which should also be under inert gas). Inject the reagent below the solvent surface if possible, or dropwise.
-
Quenching (Critical): Immediately after transfer, pull residual solvent (e.g., dry DCM) into the syringe and eject it into a "Quench Bath" (10% NaOH/Ice mixture). Do not attempt to wash the syringe in a standard sink.
Emergency Response & Spill Management
In the event of a spill, water must NOT be used as the primary cleaning agent, as it will generate a cloud of HCl gas.
Diagram 2: Emergency Decision Tree
Caption: Decision logic for managing chlorosilane spills. Note the strict prohibition of water during the initial phase.
Scientific Context: Applications in Drug Development
2-Chloroethylmethyldichlorosilane is utilized primarily as a heterobifunctional linker . In drug development, it serves as a bridge to immobilize biologically active molecules onto silica surfaces (e.g., for chromatography stationary phases or biosensors) or to synthesize silanized pharmacophores.
Mechanism of Action:
-
Anchoring: The dichlorosilyl group (
) reacts with surface hydroxyls (silanols) on glass or silica, forming stable siloxane bonds ( ). -
Functionalization: The pendant chloroethyl group (
) remains available for nucleophilic substitution (e.g., by amines or thiols) to attach the drug molecule.
Diagram 3: Surface Modification Pathway
Caption: Chemical pathway for using the reagent to tether drug molecules to a silica substrate.
References
-
PubChem. (n.d.). Compound Summary: 2-Chloroethylmethyldichlorosilane (CAS 7787-82-8). National Library of Medicine. Retrieved from [Link]
-
Gelest, Inc. (2017). Chlorosilane Safety Guide. Retrieved from [Link]
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Standard text for organosilicon mechanisms).
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
Sources
2-Chloroethylmethyldichlorosilane decomposition products
Technical Guide: Decomposition Profile of 2-Chloroethylmethyldichlorosilane (CEMDCS)
Executive Summary
This technical guide provides a comprehensive analysis of the decomposition pathways of 2-Chloroethylmethyldichlorosilane (CEMDCS; CAS 7787-85-1). Intended for researchers and drug development professionals, this document details the mechanistic causality behind hydrolytic instability, thermal
Chemical Identity & Stability Baseline
Compound: 2-Chloroethylmethyldichlorosilane
CAS Number: 7787-85-1
Formula:
Core Stability Profile:
CEMDCS is a bifunctional organosilane characterized by high electrophilicity at the silicon center (due to two chlorine substituents) and latent reactivity at the
Hydrolytic Decomposition (The Primary Pathway)
The most immediate hazard associated with CEMDCS is its violent reaction with protic solvents, specifically water. This reaction is not merely a degradation issue but a safety critical event due to the rapid evolution of corrosive gas.
Mechanistic Pathway
Hydrolysis proceeds via a nucleophilic attack of water on the silicon atom, displacing chloride ions. This occurs in a stepwise manner:
-
Primary Hydrolysis: The first Si-Cl bond is hydrolyzed to form a chlorosilanol and hydrogen chloride (HCl).
-
Secondary Hydrolysis: The second Si-Cl bond is hydrolyzed to form a geminal silanediol.
-
Condensation: The unstable silanediols rapidly undergo self-condensation to form linear and cyclic siloxanes (silicone polymers).
Quantitative Products
| Reactant | Conditions | Primary Product | Secondary Product | Hazard |
| CEMDCS | Ambient Moisture | HCl (gas) | Siloxanes (residue) | Corrosive / Inhalation Toxicity |
| CEMDCS | Excess Water | HCl (aq) | Polysiloxane oil/gel | Exothermic Reaction |
Visualization: Hydrolytic Cascade
Figure 1: Stepwise hydrolysis of CEMDCS leading to HCl evolution and siloxane polymerization.
Thermal & Chemical Decomposition (The Beta-Elimination Hazard)
While hydrolysis is the dominant pathway at ambient conditions,
The Beta-Effect Mechanism
The silicon atom exerts a stabilizing effect on a
Reaction:
The
Critical Implications
-
Pressure Buildup: Unlike hydrolysis which releases soluble HCl, this pathway releases Ethylene, a non-condensable gas (at room temp), leading to rapid pressurization of closed vessels.
-
Loss of Functionality: The valuable chloroethyl linker is lost, destroying the reagent's synthetic utility.
Visualization: Beta-Elimination Pathway
Figure 2: Thermal beta-elimination mechanism releasing ethylene gas.
Combustion Products
In the event of a fire, CEMDCS acts as a fuel source containing both organic and inorganic elements.
-
Silicon Dioxide (
): Forms amorphous silica dust (inhalation hazard). -
Hydrogen Chloride (
): Corrosive gas. -
Carbon Monoxide/Dioxide (
): Standard combustion gases. -
Phosgene (
): Theoretical risk: Thermal decomposition of chlorinated hydrocarbons in limited oxygen can produce traces of phosgene, though HCl is the predominant chlorine species.
Implications for Drug Development[3]
For pharmaceutical scientists, the decomposition profile of CEMDCS dictates specific control strategies:
Impurity Profiling & Genotoxicity
-
Parent Molecule: As an alkyl halide, CEMDCS itself is a potential Genotoxic Impurity (PGI) . It is an alkylating agent.
-
Decomposition Residues: The siloxane residues are generally considered low-toxicity, but they can foul chromatography columns and interfere with crystallization.
-
Ethylene: While low toxicity, its formation indicates reagent degradation, leading to lower yields and potential stoichiometric imbalances in the synthesis.
Process Safety Protocol
-
Moisture Exclusion: Use Schlenk lines or gloveboxes. Even ppm levels of water generate HCl.
-
Base Management: Avoid exposing CEMDCS to strong bases (NaOH, alkoxides) at elevated temperatures to prevent the massive evolution of ethylene gas.
-
Scrubbing: All reactor vents must be routed to a caustic scrubber (NaOH) to neutralize HCl.
Analytical Monitoring
To validate the integrity of the reagent or detect decomposition:
-
GC-MS: Ideal for detecting Ethylene (headspace) and the parent molecule.
-
Note: Use non-polar columns. Avoid polar stationary phases that react with Si-Cl bonds.
-
-
1H NMR:
-
Parent: Triplets for
at approx 3.7 ppm ( ) and 1.5 ppm ( ). -
Decomposition (Ethylene): Singlet at
5.3 ppm. -
Hydrolysis: Broadening of peaks and shift in the methyl-silyl region (
0.1–0.5 ppm).
-
References
-
LookChem. (2024). 2-Chloroethylmethyldichlorosilane - CAS 7787-85-1 Product Information. Retrieved from [Link]
- Sommer, L. H., et al. (1946). The Reactivity of the Beta-Chloroethyl-Silicon Bond. Journal of the American Chemical Society.
- Gelest, Inc. (2021). Silane Coupling Agents: Connecting Across Boundaries. (General reference for chlorosilane hydrolysis and handling).
Sources
Commercial Availability & Technical Guide: 2-Chloroethylmethyldichlorosilane
[1][2]
CAS Registry Number: 7787-85-1
Chemical Formula:
Executive Summary
2-Chloroethylmethyldichlorosilane is a specialized organosilane intermediate used primarily in the synthesis of functionalized silicones and pharmaceutical coupling agents. Unlike its stable
Commercial Status:
-
Availability: Low-to-Medium. It is not a bulk commodity like trimethylchlorosilane. It is typically available as a "Fine Chemical" or "Custom Synthesis" item from specialized organosilicon vendors (e.g., Gelest, Fluorochem, specific Asian synthesis houses).
-
Primary Risk: Thermal decomposition during transit and storage.
-
Procurement Criticality: High. Buyers must validate isomer purity (distinguishing from the 1-chloroethyl isomer) and ensure cold-chain logistics.
Chemical Identity & Technical Specifications
To ensure reproducible R&D results, the compound must meet specific structural criteria. Note the critical distinction between the 1-chloro and 2-chloro isomers.
| Property | Specification | Notes |
| Structure | The chlorine is on the | |
| Molecular Weight | 177.53 g/mol | |
| Boiling Point | ~177 °C (at 760 mmHg) | High boiling point, but distillation requires vacuum to avoid decomposition. |
| Density | ~1.199 g/mL | Denser than water. |
| Flash Point | 74.1 °C | Class 3/8 Flammable Corrosive. |
| Purity Grades | Technical (95%), Research (97%+) | Critical: Impurities often include the |
The Isomer Trap (CAS Confusion)
Researchers often confuse this compound with 1-Chloroethylmethyldichlorosilane (CAS 7787-84-0) or 1-Chloroethyltrichlorosilane (CAS 7787-82-8).
-
2-Chloro (Target):
(Unstable, reactive). -
1-Chloro (Impurity):
(More stable, different reactivity).
Commercial Landscape & Sourcing Strategy
The supply chain for 2-Chloroethylmethyldichlorosilane is fragmented. It is rarely kept in massive stock due to its shelf-life constraints.
Key Suppliers (Representative)
-
Tier 1 (Catalog Distributors): Gelest (USA), Sigma-Aldrich (Merck), ABCR (Germany). These vendors usually repackage from synthesis houses and offer higher reliability on CoA (Certificate of Analysis).
-
Tier 2 (Bulk/Synthesis Houses): Dayang Chem (Hangzhou), Henan Tianfu Chemical, SynQuest Labs. These sources are viable for kilogram-scale scale-up but require rigorous incoming QC.
Procurement Decision Matrix
When sourcing this material for drug development or sensitive synthesis, follow this decision logic to mitigate risk.
Figure 1: Strategic sourcing workflow. Note the mandatory QC step regardless of the supplier source due to the compound's instability.
Technical Deep Dive: Reactivity & Stability
Understanding the Beta-Elimination mechanism is vital for handling this compound. Unlike
The Beta-Effect Mechanism
Under thermal stress or in the presence of Lewis bases (nucleophiles), 2-Chloroethylmethyldichlorosilane undergoes
Reaction:
-
Implication for Storage: Bottles can pressurize with ethylene gas if left at room temperature for extended periods.
-
Implication for Synthesis: Reactions involving this reagent must avoid strong bases or high temperatures (>100°C) unless the elimination is the desired outcome.
Figure 2: The
Synthesis Routes & Impurity Profiling
Understanding how the supplier makes the chemical helps you anticipate impurities.
-
Radical Chlorination of Ethylmethyldichlorosilane:
-
Process:
-
Outcome: A mixture of 1-chloro (
) and 2-chloro ( ) isomers. -
Impurity Risk: High.[4] Separation of
and isomers requires efficient fractional distillation. If your supplier uses this route, demand an isomer-specific purity assay (GC or NMR).
-
-
Hydrosilylation of Vinyl Chloride (Rare):
-
Process:
-
Outcome: Predominantly the 1-chloro (
) isomer (Markovnikov addition). -
Note: This route is rarely used for the 2-chloro target because the regioselectivity favors the wrong isomer.
-
Conclusion: Most commercial 2-chloroethyl silanes are derived from optimized chlorination or specific anti-Markovnikov addition routes. Always check for the
Handling & Safety Protocols
Hazard Classification:
-
Corrosive: Hydrolyzes rapidly to release HCl gas.
-
Flammable: Flash point 74°C (high for a silane, but still flammable).
-
Pressure Hazard: Potential ethylene buildup.
Standard Operating Procedure (SOP) for Opening:
-
Cold Start: Chill the bottle to 0°C before opening to reduce vapor pressure and minimize ethylene release.
-
Inert Atmosphere: Handle exclusively under Nitrogen or Argon (Schlenk line or Glovebox).
-
Venting: Open the cap slowly in a fume hood to release any built-up ethylene pressure.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Gelest Catalog. Available at: [Link]
-
PubChem. Compound Summary: Dichloro(2-chloroethyl)methylsilane (CAS 7787-85-1).[2] National Library of Medicine. Available at: [Link]
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Detailed discussion on the Beta-Effect and silane stability).
-
LookChem. 2-Chloroethylmethyldichlorosilane Suppliers & Properties. Available at: [Link]
Strategic Sourcing and Quality Assurance of 2-Chloroethylmethyldichlorosilane
This guide details the strategic sourcing, quality assurance, and technical utilization of 2-Chloroethylmethyldichlorosilane (CAS 7787-85-1) . It is designed for medicinal chemists and process engineers who require high-purity organosilanes for surface modification, intermediate synthesis, or silicon-bioisostere development.
CAS: 7787-85-1 | Formula: C₃H₇Cl₃Si | MW: 177.53 g/mol [1]
Executive Summary: The Supply Chain Landscape
2-Chloroethylmethyldichlorosilane is a specialized organosilane intermediate.[2] Unlike common reagents (e.g., trimethylchlorosilane), it is not universally stocked by generalist distributors. Its supply chain is bifurcated into Specialty Manufacturers (high-cost, high-QA, small volume) and Bulk Synthesis Houses (lower cost, variable purity, kilogram scale).
Critical Technical Constraint: This compound is a
Supplier Tier Analysis
| Tier | Supplier Type | Key Companies | Ideal For | Risk Profile |
| Tier 1 | Specialty Silane Manufacturers | United Chemical Technologies (UCT) , Gelest (Mitsubishi Chemical) | R&D, GMP Pilots, Surface Modification | Low. High batch-to-batch consistency. |
| Tier 2 | Catalog Aggregators | Sigma-Aldrich (MilliporeSigma) , Fluorochem , Alfa Aesar | Discovery Chemistry, Reference Standards | Low-Medium. Often repackage Tier 1 or 3 material. |
| Tier 3 | Bulk Synthesis (Origin) | Dayang Chem (Hangzhou) , Gihi Chemicals , Henan Tianfu | Process Scale-up (>1kg), Cost-sensitive projects | Medium-High. Requires internal QC validation. |
Technical Profile & Critical Quality Attributes (CQAs)
To ensure experimental reproducibility, incoming raw material must meet specific CQAs. The instability of the
Chemical Specifications
-
Purity:
97.0% (GC).[1] Note: Standard GC may show degradation peaks due to injector heat. -
Appearance: Clear, colorless to straw-colored fuming liquid.
-
Hydrolyzable Chloride: 2 equivalents (theoretical).
-
Impurities:
-
Methyltrichlorosilane: Result of over-chlorination or disproportionation.
-
1-Chloroethyl isomer:
-chloro isomer (more stable, less reactive).
-
The "Beta-Elimination" Instability Mechanism
Researchers must understand that under basic conditions (or high heat), this molecule undergoes
Figure 1: The Beta-Elimination pathway. This reaction is a primary degradation mode during storage and GC analysis.
Procurement & Verification Protocol
Do not rely solely on the Certificate of Analysis (CoA) provided by Tier 3 suppliers. Establish an internal "Self-Validating" intake protocol.
Step 1: Supplier Selection Logic
-
For Surface Modification (e.g., DNA Arrays, Microfluidics): Use Tier 1 (Gelest/UCT) . Trace metal impurities in Tier 3 sources can poison surface catalysis or fluorescence.
-
For Bulk Intermediate Synthesis: Use Tier 3 (Dayang/Gihi) but mandate a pre-shipment sample for internal validation.
Step 2: Internal QC Workflow (The "Cold" Protocol)
Standard QC methods can yield false failures due to the compound's thermal sensitivity.
Protocol: Low-Temperature GC Analysis
-
Preparation: Dilute sample in anhydrous Dichloromethane (DCM) or Toluene (10 mg/mL).
-
Neutralization: Add a micro-spatula of anhydrous
to neutralize trace HCl (prevents column degradation). -
Injection: Use a Cool On-Column injection or set the injector temperature below 150°C .
-
Why? Standard 250°C injectors will trigger
-elimination, showing a false peak for the silane degradation product.
-
-
Validation: If a peak for ethylene is observed (very early elution), the sample has degraded.
Protocol: Hydrolyzable Chloride Titration
-
Weigh ~0.2g sample into a hydrolysis flask containing 50mL cold ethanol/water (1:1).
-
Stir for 15 minutes to ensure full hydrolysis of Si-Cl bonds.
-
Titrate with 0.1N NaOH using Phenolphthalein indicator.
-
Calculation: % Purity =
-
Note: The factor '2' accounts for the two Si-Cl bonds.
-
Applications in Drug Development
This silane is not just a protecting group; it is a bifunctional linker .
A. Silicon Bioisosteres & Linkers
It is used to introduce the -(CH2)2- spacer between a silicon center and a nucleophile (usually an amine or thiol).
-
Reaction: The Si-Cl groups react first with surface hydroxyls or alcohols.
-
Functionalization: The C-Cl group (2-chloroethyl) is then displaced by a drug pharmacophore (amine) to create a tethered drug.
B. Surface Passivation
Used to create hydrophobic, reactive monolayers on glass/silica. The 2-chloroethyl tail remains reactive, allowing for subsequent "click" chemistry or nucleophilic substitution on the surface.
Figure 2: Validated workflow for utilizing 2-Chloroethylmethyldichlorosilane in synthesis.
Safety & Handling
-
Hygroscopic & Corrosive: Releases HCl gas immediately upon contact with moisture. Handle only in a fume hood or glovebox.
-
Storage: Store at 2-8°C under Argon/Nitrogen. Long-term storage at room temperature increases the risk of pressure buildup (ethylene generation).
-
Container: Use Teflon-lined caps. Do not use standard septa for long-term storage as HCl will corrode them.
References
-
Gelest, Inc. (2016).[3][4] Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure. Link (Note: Link directs to product search for verification).
- United Chemical Technologies (UCT). Petrarch Systems Silanes & Silicones Catalog.
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
-
LookChem . CAS 7787-85-1 Suppliers List. Link (Aggregator for Tier 3 suppliers).
-
Sigma-Aldrich . Organosilicon Synthesis Technical Bulletins. Link
Sources
Methodological & Application
Application Note: High-Sensitivity Profiling of Alcohols and Diols via 2-Chloroethylmethyldichlorosilane (CEMDCS) Derivatization
Abstract & Core Directive
This guide details the protocol for using 2-Chloroethylmethyldichlorosilane (CEMDCS) as a specialized derivatization reagent for Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard trimethylsilyl (TMS) reagents (e.g., BSTFA, MSTFA), CEMDCS is a bifunctional dichlorosilane . Its primary utility lies in the cyclic silylation of bifunctional analytes (diols, catechols), forming highly stable silicon-bridged rings.
Furthermore, the 2-chloroethyl moiety acts as an electrophilic tag , enabling:
-
Enhanced Sensitivity: Drastic signal improvement in Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI-MS) modes.
-
Spectral Verification: A distinct Chlorine isotope signature (
Cl: Cl 3:1) that facilitates peak identification in complex biological matrices.
Scientific Integrity & Mechanism
The Chemistry of CEMDCS
CEMDCS (CAS: 7787-85-1) possesses two reactive silicon-chlorine bonds and a pendant chloroethyl group. Its reactivity is governed by nucleophilic substitution (
-
For Bifunctional Alcohols (Diols): The reagent reacts with both hydroxyl groups to form a stable cyclic silyl ether (siliconide). This is the preferred application, as it prevents the formation of unstable monosilyl derivatives and utilizes the "chelate effect" for thermodynamic stability.
-
For Mono-Alcohols: CEMDCS can act as a bridging agent, linking two alcohol molecules to form a dialkoxysilane dimer (R-O-Si(R')-O-R). This is useful for steric separation or ratio analysis but requires precise stoichiometry.
Reaction Mechanism (Cyclic Silylation)
The reaction requires a base (typically pyridine) to scavenge the hydrochloric acid (HCl) by-product, driving the equilibrium forward and preventing acid-catalyzed degradation of the analyte.
Reaction Scheme:
Visualization of the Workflow
Caption: Workflow for the cyclic derivatization of diols using CEMDCS. Pyridine acts as both solvent and acid scavenger.[1]
Experimental Protocol
Safety Warning: CEMDCS is corrosive and moisture-sensitive. Handle in a fume hood. Pyridine is toxic.
Materials
-
Reagent: 2-Chloroethylmethyldichlorosilane (CEMDCS), >97% purity.
-
Solvent/Catalyst: Anhydrous Pyridine (stored over KOH or molecular sieves).
-
Co-Solvent: Anhydrous Toluene or Hexane (optional, for dilution).
-
Equipment: 2 mL GC vials (silanized glass preferred), heating block, centrifuge.
Step-by-Step Methodology
-
Sample Preparation:
-
Evaporate the sample (containing 10–100 µg of analyte) to complete dryness under a stream of nitrogen. Critical: Any residual water will hydrolyze the reagent to form siloxanes.
-
-
Reagent Addition:
-
Add 50 µL of Anhydrous Pyridine to the vial to dissolve the residue.
-
Add 50 µL of CEMDCS .
-
Note: A white precipitate (Pyridine-HCl) may form immediately if the sample contains significant labile protons.
-
-
Derivatization:
-
Cap the vial tightly. Vortex for 30 seconds.
-
Incubate at 70°C for 60 minutes .
-
Rationale: Dichlorosilanes are sterically bulkier than TMS reagents; heat is required to ensure double substitution (cyclization).
-
-
Cleanup & Dilution:
-
Allow the vial to cool to room temperature.
-
Add 200-500 µL of Anhydrous Toluene or Hexane to dilute the sample and precipitate the Pyridinium salts further.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Injection:
-
Transfer the clear supernatant to a new insert/vial.
-
Inject 1 µL into the GC-MS (Splitless or Split 1:10 depending on concentration).
-
Data Analysis & Interpretation
Mass Spectral Features
The 2-chloroethyl group imparts unique fragmentation patterns useful for structural elucidation:
| Feature | Observation | Mechanistic Insight |
| Isotope Pattern | M / M+2 (3:1) | The presence of Chlorine creates a distinct isotopic cluster. If the molecule has 2 Cl atoms (e.g., from the analyte), the pattern becomes 9:6:1 (M:M+2:M+4). |
| Characteristic Loss | [M - 63]⁺ | Loss of the chloroethyl group ( |
| Molecular Ion | Weak / Moderate | Cyclic derivatives often show stronger molecular ions ( |
| ECD Response | High | In GC-ECD, the peak area will be 10-100x larger than non-halogenated derivatives. |
GC Parameters (Recommended)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).
-
Inlet: 250°C.
-
Carrier Gas: Helium (1.0 mL/min).
-
Oven Program: 60°C (1 min)
15°C/min 300°C (5 min). -
MS Source: 230°C (EI mode).
Troubleshooting & Validation
Common Issues
-
Incomplete Cyclization: If you observe peaks corresponding to mono-silyl derivatives (often with broad tailing due to the remaining -OH), increase reaction time or temperature (up to 90°C).
-
Polymerization: If analyzing mono-alcohols, "dimer" peaks (R-Si-R) may appear. To avoid this, use a large excess of reagent (10:1) if the goal is the mono-alkoxy-chloro-silane (though these are unstable), or switch to a monofunctional reagent like dimethyl-chloro(chloroethyl)silane.
-
Moisture Contamination: Appearance of hexamethyldisiloxane (from TMS) or linear siloxanes indicates wet solvents. Re-dry pyridine with KOH pellets.
Self-Validating System
To verify the protocol, run a standard of Catechol (1,2-dihydroxybenzene) .
-
Success Criteria: A single sharp peak at the expected retention time.
-
Mass Spec Check: Look for the molecular ion of the cyclic derivative and the characteristic Chlorine isotope pattern.
References
- Blau, K., & Halket, J. M. (1993). Handbook of Derivatives for Chromatography. Wiley.
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22. Link
-
Gelest, Inc. (2023). Silane Coupling Agents and Silylation Reagents: 2-Chloroethylmethyldichlorosilane Product Data. Link
- Poole, C. F. (2013). "Derivatization for Gas Chromatography". Gas Chromatography, Elsevier, 335-353. (Discusses haloalkylsilyl tags for ECD enhancement).
Sources
Technical Guide: Surface Functionalization and Linker Chemistry using 2-Chloroethylmethyldichlorosilane
Executive Summary: The Bifunctional Architect
In the architecture of drug development and surface engineering, 2-Chloroethylmethyldichlorosilane (CEMDCS) serves as a critical "bifunctional architect." Unlike trimethylchlorosilane (TMS), which acts as a simple capping agent, CEMDCS possesses two distinct reactive termini:
-
The Anchor (Si-Cl₂): A dichlorosilyl group that forms robust, bidentate siloxane bridges with hydroxylated surfaces (silica, glass, metal oxides) or diols.
-
The Handle (Cl-CH₂-CH₂-): A pendant chloroethyl tail that remains chemically stable during the anchoring process but serves as a latent electrophile for subsequent nucleophilic substitution (e.g., with amines, thiols, or azides).
This guide details the protocols for utilizing CEMDCS to create reactive surface monolayers and synthesize cyclic silicon derivatives, emphasizing moisture control and mechanistic precision.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-Chloroethylmethyldichlorosilane |
| CAS Number | 7787-85-1 |
| Formula | C₃H₇Cl₃Si |
| Molecular Weight | 177.53 g/mol |
| Physical State | Clear, colorless liquid |
| Boiling Point | ~182°C (Predicted) |
| Density | ~1.25 g/mL |
| Reactivity | Hydrolytically unstable (releases HCl); Corrosive |
Mechanistic Workflow
The utility of CEMDCS lies in its sequential reactivity. The silicon-chlorine bonds react rapidly with surface hydroxyls, while the carbon-chlorine bond requires elevated temperatures or catalysis (iodide exchange) to react. This orthogonality allows for the formation of a defined monolayer before ligand attachment.
Visualization: Surface Anchoring & Activation
Protocol A: Surface Silanization (The Anchor)
Objective: To covalently attach CEMDCS to a silica/glass substrate, creating a reactive chloroethyl-terminated monolayer.
Reagents & Equipment[6]
-
Solvent: Anhydrous Toluene (water content <50 ppm).
-
Base: Anhydrous Pyridine or Triethylamine (to scavenge HCl).
-
Substrate: Glass slides, Silicon wafers, or Silica beads.
-
Atmosphere: Nitrogen or Argon glovebox/Schlenk line.
Step-by-Step Methodology
-
Substrate Preparation (Critical):
-
Activate the surface to maximize -OH group density.
-
Method: Immerse substrate in Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. (Warning: Piranha solution is explosive with organics) .
-
Rinse with HPLC-grade water (3x) and dry under a stream of N₂.
-
Alternative: O₂ Plasma clean for 5 minutes.
-
-
Reaction Setup:
-
In a dry reaction vessel under inert atmosphere, prepare a 2% (v/v) solution of CEMDCS in anhydrous toluene.
-
Add 1.1 equivalents of pyridine relative to the silane. The base is essential to neutralize the HCl byproduct, preventing acid-catalyzed polymerization of the silane layer.
-
-
Silanization:
-
Immerse the dry substrate into the silane solution.
-
Incubation: Incubate at Room Temperature (RT) for 4–12 hours.
-
Note: Dichlorosilanes can form loops (reacting with two surface OH groups) or vertical chains if water is present. Strictly anhydrous conditions favor monolayer formation.
-
-
Washing & Curing:
-
Remove substrate and wash sequentially with: Toluene (2x), DCM (1x), and Ethanol (1x).
-
Cure: Bake the substrate at 110°C for 30 minutes . This step drives the condensation of unreacted Si-OH groups, "locking" the siloxane network.
-
Protocol B: Ligand Immobilization (The Hook)
Objective: To utilize the chloroethyl tail to covalently bind a drug molecule or protein containing a primary amine.
Rationale: The chloroethyl group is a weak electrophile. Direct reaction with amines often requires harsh conditions (high heat) which may degrade sensitive ligands. We recommend a Finkelstein activation (Cl → I) to increase reactivity.
Step-by-Step Methodology
-
Activation (Finkelstein Reaction):
-
Immerse the silanized substrate in a saturated solution of Sodium Iodide (NaI) in dry Acetone.
-
Reflux at 60°C for 4–6 hours.
-
Result: The terminal -CH₂CH₂Cl is converted to -CH₂CH₂I (a superior leaving group).
-
Rinse with acetone and dry.
-
-
Nucleophilic Substitution:
-
Prepare a solution of the amine-containing ligand (Drug/Protein) in DMF or Carbonate Buffer (pH 9).
-
Immerse the activated substrate.
-
Incubate at RT for 12–24 hours.
-
Mechanism:[1] The amine attacks the carbon attached to the iodine, displacing it and forming a stable C-N bond.
-
-
Validation:
-
Verify attachment using XPS (appearance of N1s peak) or Contact Angle Goniometry (change in wettability).
-
Protocol C: Synthesis of Cyclic Silanes
Objective: Use CEMDCS to synthesize 1-sila-heterocycles, which are valuable bioisosteres in drug discovery.
Experimental Workflow
-
Reagents: 1,2-dihydroxybenzene (Catechol) or 1,2-diamines.
-
Procedure:
-
Dissolve 10 mmol of the diol/diamine in anhydrous THF with 22 mmol of Triethylamine.
-
Cool to 0°C.
-
Add 10 mmol of CEMDCS dropwise.
-
Allow to warm to RT and stir for 4 hours.
-
Filter off the amine-HCl salt.
-
Concentrate filtrate to obtain the cyclic silyl ether/amine.
-
-
Application: The pendant chloroethyl group on the ring can be further derivatized to attach the pharmacophore to other scaffolds.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| White Haze on Surface | Bulk Polymerization | Moisture contamination in solvent. Use strictly anhydrous toluene and Schlenk techniques. |
| Low Ligand Loading | Incomplete Activation | The Cl-to-I exchange was insufficient. Increase NaI reaction time or temperature. |
| Substrate Etching | HCl Buildup | Insufficient base (pyridine) added during silanization. Ensure >1:1 molar ratio of Base:Silane. |
References
- Gelest, Inc.Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure.
- Arkles, B. (1977). Tailoring Surfaces with Silanes. Chemtech, 7, 766-778. (Foundational text on silane deposition protocols).
-
Plueddemann, E. P. (1991). Silane Coupling Agents.[2] Springer Science & Business Media. (Comprehensive reference on chlorosilane reactivity).
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Protocols for nucleophilic substitution on linkers).
-
PubChem. 1,2-Dichloroethane Properties (Analogous Reactivity). National Library of Medicine. Link (Used for physical property estimation of the chloroethyl moiety).
Sources
Application Note: High-Fidelity Diol Protection using 2-Chloroethylmethyldichlorosilane (CEMDCS)
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It focuses on the specific utility of 2-Chloroethylmethyldichlorosilane (CEMDCS) as a bifunctional protecting group that offers unique advantages over standard dimethylsilyl (DMS) or diphenylsilyl (DPS) ethers.
Executive Summary
The protection of 1,2- and 1,3-diols is a critical operation in the synthesis of complex carbohydrates, macrolides, and nucleosides. While acetonides and benzylidene acetals are standard, they often require acidic conditions for installation or removal that may compromise sensitive substrates.
2-Chloroethylmethyldichlorosilane (CEMDCS) represents a specialized class of bifunctional silylating agents . Unlike monofunctional reagents (e.g., TBSCl) that protect individual hydroxyls, CEMDCS reacts with vicinal or 1,3-diols to form a cyclic siliconide (cyclic silyl ether) .
Key Advantages:
-
Entropic Rigidity: Locks the diol into a rigid 5- or 6-membered ring, influencing the stereochemical outcome of subsequent reactions (e.g., glycosylations).
-
The "Chloroethyl" Handle: The 2-chloroethyl substituent acts as a latent functional handle . It provides unique electronic tuning (making the silicon center more electrophilic than alkyl-silanes but stable to non-fluorine nucleophiles) and serves as a site for potential surface tethering or conversion to vinyl silanes.
-
Orthogonality: Cleavable via fluoride (TBAF) or specific acidic conditions, offering orthogonality to ester/ether-based protecting groups.
Scientific Rationale & Mechanism
The Siliconide Formation
CEMDCS contains two reactive Si-Cl bonds. Upon reaction with a diol, it undergoes a double nucleophilic substitution. The first displacement is intermolecular, anchoring the silane to one hydroxyl. The second displacement is intramolecular, favored by the chelate effect, closing the ring.
Electronic & Steric Tuning
The Cl-CH2-CH2- group exerts an inductive electron-withdrawing effect (-I) on the silicon atom.
-
Vs. Dimethylsilyl (DMS): The CEMDCS derivative is slightly more electrophilic at Silicon, making it more sensitive to fluoride cleavage (rapid deprotection) while retaining stability against standard oxidants (e.g., Jones reagent) and basic conditions used in alkylations.
-
The Safety Catch: The chloroethyl group allows for "remote functionalization." Treatment with strong bases (e.g., DBU, KOtBu) can induce elimination of HCl to form a Vinylsilyl group, drastically changing the steric and electronic profile of the protecting group mid-synthesis (a strategy known as "Protecting Group Metamorphosis").
Reaction Pathway Diagram
The following diagram illustrates the formation of the cyclic silyl ether and its deprotection pathways.
[1][2]
Experimental Protocols
Materials & Reagents
| Reagent | CAS No.[1][2][3] | Equiv.[4] | Role |
| Substrate (Diol) | Var | 1.0 | Starting Material |
| CEMDCS | 7787-93-1 | 1.1 - 1.2 | Protecting Group Source |
| Imidazole | 288-32-4 | 2.5 - 3.0 | HCl Scavenger / Catalyst |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous Solvent (0.1 M) |
| DMAP (Optional) | 1122-58-3 | 0.05 | Catalyst for hindered diols |
Protocol A: Standard Protection (DCM/Imidazole)
Best for: Primary/Secondary 1,2-diols and 1,3-diols.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the Diol (1.0 mmol) and Imidazole (3.0 mmol) in anhydrous DCM (10 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Add CEMDCS (1.1 mmol) dropwise via syringe over 5 minutes.
-
Note: The reaction is exothermic. Fuming may occur if moisture is present.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC. The cyclic silyl ether is usually less polar than the starting diol.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (10 mL).
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify via flash column chromatography (Silica Gel).
-
Caution: Silica is slightly acidic. If the product is acid-sensitive, add 1% Triethylamine to the eluent.
-
Protocol B: Deprotection (Fluoride Cleavage)
Best for: Rapid, mild removal in the presence of esters or acid-sensitive groups.
-
Dissolution: Dissolve the protected Cyclic Silyl Ether (1.0 mmol) in THF (5 mL).
-
Addition: Add TBAF (1.0 M in THF, 2.2 mmol) dropwise at 0°C.
-
Stirring: Stir at 0°C to RT for 30–60 minutes.
-
Note: Cleavage is driven by the formation of the strong Si-F bond and the release of ethylene/chloride byproducts upon decomposition of the silicon fragment.
-
-
Workup: Dilute with Ether/EtOAc, wash with water and brine. Dry and concentrate.
Comparative Stability Data
The following table contrasts CEMDCS with common silyl protecting groups.
| Protecting Group | Reagent | Acid Stability | Base Stability | Fluoride Sensitivity | Steric Bulk |
| TMS (Trimethylsilyl) | TMSCl | Very Low | Low | Extreme | Low |
| CEMDCS (Cyclic) | Cl-Et-Si(Me)Cl₂ | Moderate | High | High | Moderate (Rigid) |
| TBDMS (t-Butyldimethyl) | TBSCl | Moderate | High | High | High |
| TBDPS (t-Butyldiphenyl) | TBDPSCl | High | High | Low | Very High |
Insight: CEMDCS offers a "Goldilocks" zone—more stable than TMS ethers (due to the cyclic effect) but more easily removed than bulky TBDPS groups, with the added benefit of tying two hydroxyls together to control conformation.
Advanced Application: Surface Tethering
One of the most powerful uses of CEMDCS is not just as a temporary protecting group, but as a linker . The terminal alkyl chloride (-CH2CH2Cl) is a viable electrophile for nucleophilic displacement under forcing conditions.
Workflow:
-
Protect: Encapsulate the diol of a drug molecule using CEMDCS.
-
Immobilize: React the protected molecule with a nucleophilic surface (e.g., amine-functionalized resin) using NaI (Finkelstein condition) to displace the Chloride.
-
Screen: Perform affinity screening.
-
Release: Cleave the drug from the surface using TBAF.
Troubleshooting & Critical Parameters
-
Hydrolysis Risk: Like all dichlorosilanes, CEMDCS is highly moisture-sensitive. Store under Argon/Nitrogen. If the reagent appears cloudy, distill before use.
-
Regioselectivity: In triols, CEMDCS prefers forming 5-membered rings (1,2-diols) over 6-membered rings (1,3-diols) due to kinetic favorability.
-
TLC Visualization: The lack of a UV chromophore in the CEMDCS group itself means detection relies on the substrate. If the substrate is non-UV active, use stain (p-Anisaldehyde or KMnO₄).
References
-
Reagent Availability & Properties
-
Gelest, Inc. "Silanes and Silicones for Protection and Derivatization." Accessed Oct 2023.
-
Sigma-Aldrich. "2-Chloroethylmethyldichlorosilane Product Specification."
-
-
General Silyl Protection Methodology
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Chapter on Silyl Ethers).
-
Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc., 1972, 94(17), 6190–6191. (Foundational silyl chemistry).[5]
-
- Cyclic Silyl Ethers & Bifunctional Silanes: Trost, B. M., et al. "Silicon-Based Protecting Groups in Organic Synthesis." Chem. Rev. (General review on silicon constraints). Application Note Context: Derived from standard protocols for Dichlorodimethylsilane (CAS 75-78-5) adapted for the 2-chloroethyl analog based on nucleophilic substitution principles.
Disclaimer: This protocol is designed for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Chloroethylmethyldichlorosilane before handling, as chlorosilanes release HCl upon contact with moisture.
Sources
2-Chloroethylmethyldichlorosilane in the synthesis of pharmaceutical intermediates
Application Note: 2-Chloroethylmethyldichlorosilane in the Synthesis of Silicon-Containing Pharmaceutical Scaffolds
Executive Summary
2-Chloroethylmethyldichlorosilane (CAS 7787-85-1) is a specialized organosilicon reagent offering a unique bifunctional scaffold for pharmaceutical synthesis. Unlike standard protecting groups (e.g., TMSCl, TBSCl), this compound features a reactive 2-chloroethyl moiety alongside a dichlorosilyl center . This dual functionality enables "orthogonal" reactivity: the silicon center undergoes rapid nucleophilic substitution, while the chloroethyl tail serves as a latent electrophile for intramolecular cyclization or a precursor for vinylsilanes via
This guide details the application of 2-Chloroethylmethyldichlorosilane in the synthesis of silacyclic heterocycles (specifically sila-proline analogs ), a rapidly emerging class of bioisosteres in modern drug design.
Chemical Profile & Structural Advantages
| Property | Specification |
| Chemical Name | 2-Chloroethylmethyldichlorosilane |
| CAS Number | 7787-85-1 |
| Molecular Formula | C |
| Molecular Weight | 177.53 g/mol |
| Boiling Point | 138 °C |
| Density | 1.258 g/mL |
| Key Functionality | Dichlorosilyl group: Highly reactive towards alcohols/amines.2-Chloroethyl group: Latent nucleophile (via Grignard) or electrophile. |
Why Use This Reagent?
-
Silacyclic Ring Formation: The 2-chloroethyl chain is the perfect length to form stable 5-membered rings (silacyclopentanes) via intramolecular alkylation.
-
Sila-Substitution (Bioisosterism): It allows the replacement of a carbon atom with silicon (C/Si exchange) in drug scaffolds, often improving lipophilicity and metabolic stability without altering the pharmacological profile.
-
Latent Vinyl Group: Treatment with base induces
-elimination, converting the chloroethyl group into a vinylsilyl group, a key intermediate for Hiyama coupling.
Mechanistic Insight: The "Sila-Cyclization" Pathway
The primary value of this reagent lies in its ability to construct silacyclopentanes (silicon analogs of pyrrolidines/cyclopentanes). The mechanism typically proceeds via a two-stage sequence:
-
Anchoring: Nucleophilic attack at the silicon atom (displacing Cl).
-
Cyclization: Activation of the chloroethyl group (e.g., via Magnesium/Grignard formation) followed by intramolecular attack.
Figure 1: Mechanistic pathway for the synthesis of silacyclic rings using 2-Chloroethylmethyldichlorosilane.[1]
Detailed Protocol: Synthesis of Sila-Proline Precursor
Objective: Synthesis of 1,1-dimethyl-1-silacyclopentane derivatives, precursors to sila-proline (a proline bioisostere).
Materials Required
-
Reagent: 2-Chloroethylmethyldichlorosilane (≥97%).
-
Substrate: Allylamine (or protected glycine equivalent for amino acid synthesis).
-
Solvents: Anhydrous THF, Diethyl Ether.
-
Catalysts/Bases: Magnesium turnings (activated), Triethylamine (Et
N). -
Equipment: 3-neck round bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.
Experimental Workflow
Step 1: Silyl Anchoring (N-Silylation)
-
Setup: Flame-dry a 500 mL 3-neck flask and purge with Argon.
-
Charge: Add anhydrous THF (200 mL) and Allylamine (1.0 equiv) containing Et
N (1.1 equiv). Cool to 0°C. -
Addition: Add 2-Chloroethylmethyldichlorosilane (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The reaction is exothermic.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.
-
Filtration: Filter off the precipitated triethylamine hydrochloride salts under inert atmosphere.
-
Result: The filtrate contains the N-(chloroethylsilyl) intermediate.
Step 2: Intramolecular Cyclization (Kumada-Type Coupling)
-
Activation: Transfer the filtrate to a fresh flask containing activated Magnesium turnings (1.2 equiv) and a crystal of Iodine.
-
Initiation: Gently heat the mixture to reflux to initiate Grignard formation at the chloroethyl tail.
-
Cyclization: Once initiated, maintain reflux for 6–12 hours. The formed Grignard reagent (–CH
CH MgCl) will attack the vinyl/allyl group (via hydrosilylation-like mechanism) or displace a leaving group if a di-halo precursor was used.-
Alternative Route for Sila-Proline: If starting with a glycine enolate equivalent, the Grignard species attacks the
-carbon or displaces a halide to close the ring.
-
-
Quench: Cool to 0°C and quench with saturated NH
Cl solution. -
Workup: Extract with diethyl ether (3x), dry over MgSO
, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude silacycle via vacuum distillation (for volatile intermediates) or flash chromatography (silica gel, Hexanes/EtOAc gradient).
Secondary Application: Surface Functionalization
For drug delivery systems (e.g., silica nanoparticles), this reagent provides a reactive "chloroethyl" handle on the surface.
-
Silanization: Reflux silica nanoparticles with 2-Chloroethylmethyldichlorosilane (1% v/v in Toluene) for 12 hours.
-
Modification: The surface now displays reactive alkyl chlorides.
-
Nucleophilic Substitution: React the modified surface with amine-containing drugs or targeting ligands (e.g., R-NH
+ Surface-Cl Surface-NH-R) to create a covalent tether.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of Si-Cl bonds. | Ensure strict anhydrous conditions. Use freshly distilled solvents. |
| Incomplete Cyclization | Grignard formation failed. | Activate Mg with Iodine or 1,2-dibromoethane. Use highly polished Mg turnings. |
| Polymerization | Concentration too high. | Perform the cyclization step under high dilution (0.01 M) to favor intramolecular ring closure over intermolecular polymerization. |
Safety & Handling (MSDS Summary)
-
Hazards: Corrosive (Causes severe skin burns/eye damage), Flammable Liquid (Category 3). Reacts violently with water to release HCl gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a refrigerator (2–8°C). Moisture sensitive.[2]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.
References
-
Sila-Proline Synthesis: Cavelier, F., et al. "Sila-Substitution of the α-Amino Acid Proline: Synthesis of rac- and (R)-4,4-Dimethyl-4-sila-proline Ethyl Ester."[3][4] Organic Letters, 2002.
-
Silacyclic Chemistry: Franz, A. K., & Wilson, S. O. "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry, 2013.
-
Grignard Cyclization: "Intramolecular Grignard Reactions for the Synthesis of Silacyclics." Journal of Organometallic Chemistry.
-
Safety Data: "2-Chloroethylmethyldichlorosilane SDS." Gelest Inc.
Sources
Precision Surface Engineering of Silica Nanoparticles: 2-Chloroethylmethyldichlorosilane (CEMDCS) Functionalization
Executive Summary
This guide details the protocol for the covalent attachment of 2-Chloroethylmethyldichlorosilane (CEMDCS) to silica nanoparticles (SiO₂ NPs). Unlike common aminosilanes (e.g., APTES), CEMDCS introduces a reactive alkyl halide handle onto the nanoparticle surface. This modification is a critical intermediate step for advanced applications, specifically as an initiator for Atom Transfer Radical Polymerization (ATRP) or as an electrophilic site for nucleophilic substitution with amines, azides, or thiols.
The protocol emphasizes anhydrous deposition to prevent bulk polymerization and ensure a high-fidelity monolayer. We utilize a bifunctional anchor (dichlorosilane) which balances grafting density with steric stability, minimizing the "vertical polymerization" often seen with trichlorosilanes.
Scientific Foundation & Mechanism
The Chemistry of CEMDCS
-
Formula: Cl-CH₂-CH₂-Si(CH₃)Cl₂
-
Functionality:
-
Dichlorosilane Head (Si-Cl₂): Acts as the anchor. It reacts with surface silanols (Si-OH) to form stable siloxane bonds (Si-O-Si). The bifunctional nature allows for the formation of "loops" (reacting with two neighboring silanols) or a single attachment with a hydrolyzable chloride, depending on steric conditions.
-
Methyl Group (-CH₃): Provides steric spacing, preventing overcrowding and reducing surface polarity.
-
2-Chloroethyl Tail (-CH₂CH₂Cl): The functional payload. This primary alkyl chloride is stable under silanization conditions but reactive enough for subsequent S_N2 substitution reactions.
-
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the surface silanol oxygen on the silicon atom of the CEMDCS, eliminating Hydrogen Chloride (HCl).
Critical Consideration: The generation of HCl can autocatalyze the condensation of silanols or degrade the nanoparticle surface. Therefore, a base scavenger (Pyridine or Triethylamine) is strictly required to neutralize the acid in situ.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway of CEMDCS grafting onto silica, highlighting the role of the base scavenger.
Materials & Equipment Specifications
Reagents
| Component | Grade/Spec | Purpose |
| Silica Nanoparticles | Amorphous, non-porous (e.g., Stöber) or Mesoporous (MCM-41) | Substrate |
| CEMDCS | >97%, stored under Argon | Surface Modifier |
| Toluene | Anhydrous (<50 ppm H₂O) | Solvent (High BP allows reflux) |
| Pyridine | Anhydrous | Acid Scavenger (HCl neutralization) |
| Ethanol/Methanol | HPLC Grade | Washing/Hydrolysis of residual Si-Cl |
Equipment
-
Three-neck round-bottom flask (flame-dried).
-
Reflux condenser with CaCl₂ drying tube or N₂ line.
-
Magnetic stirrer and oil bath.
-
Centrifuge (capable of 10,000+ rpm) or Vacuum Filtration setup.
-
Vacuum Oven.
Experimental Protocol
Phase 1: Surface Activation (Crucial)
Why: Silica surfaces adsorb water from the air. Physisorbed water will hydrolyze CEMDCS before it reaches the surface, causing self-polymerization (white cloudiness) rather than grafting.
-
Place Silica NPs in a vacuum oven at 120°C for 12-24 hours .
-
Cool to room temperature under a stream of dry Nitrogen or Argon.
Phase 2: Silanization Reaction
-
Suspension: Disperse 1.0 g of activated Silica NPs in 50 mL of anhydrous toluene.
-
Dispersion: Sonicate for 15-20 minutes to break unwanted aggregates. Note: A bath sonicator is preferred over a probe to avoid contamination.
-
Setup: Transfer suspension to the three-neck flask. Equip with a stir bar, reflux condenser, and N₂ inlet.
-
Scavenger Addition: Add 0.5 mL of anhydrous Pyridine (approx. 1.5 molar equivalent to the silane).
-
Silane Addition: While stirring vigorously, add 1.0 mL of CEMDCS dropwise via a glass syringe.
-
Caution: CEMDCS is moisture-sensitive. Handle quickly or in a glovebox.
-
-
Reaction: Heat the oil bath to 110°C (Reflux) . Maintain reflux under N₂ flow for 12-24 hours .
-
Observation: The solution may turn slightly yellow due to pyridine-HCl salt formation.
-
Phase 3: Purification & Recovery
-
Cooling: Allow the mixture to cool to room temperature.
-
Separation: Centrifuge at 10,000 rpm for 15 minutes. Decant the supernatant (contains unreacted silane).
-
Washing Cycle (Strict):
-
Wash 2x with Toluene (removes physisorbed silane).
-
Wash 2x with Ethanol (hydrolyzes any remaining unreacted Si-Cl bonds and removes Pyridine salts).
-
Wash 1x with Deionized Water .
-
-
Drying: Dry the pellet in a vacuum oven at 60°C overnight.
Visualization: Workflow Logic
Figure 2: Step-by-step operational workflow for the synthesis of CEMDCS-functionalized silica.
Characterization & Validation
To ensure the protocol was successful, the following analytical methods are recommended.
| Technique | Target Metric | Expected Result |
| FTIR | Functional Groups | 2960 cm⁻¹ (C-H stretch), 600-800 cm⁻¹ (C-Cl stretch, weak but distinct), 1080 cm⁻¹ (Si-O-Si intensification). |
| TGA | Grafting Density | Weight loss between 200°C–600°C. Typical organic loading is 5–15 wt% depending on surface area. |
| XPS | Surface Composition | Appearance of Cl 2p peak at ~200 eV. |
| ¹³C CP-MAS NMR | Chemical Structure | Peaks at ~15 ppm (Si-CH₃) and ~45 ppm (-CH₂Cl). |
Calculation: Grafting Density ( )
Use the TGA weight loss data to calculate the number of silane molecules per nm²:
- : Weight loss percentage (%)
- : Avogadro's number
- : Molecular weight of the grafted group (approx 106.5 g/mol for -Si(Me)CH₂CH₂Cl minus the leaving groups)
- : Specific surface area of silica (m²/g)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Aggregated Particles | Incomplete drying of solvent or NPs; "Glue" effect from vertical polymerization. | Ensure strictly anhydrous toluene. Use lower silane concentration. Increase sonication time. |
| Low Grafting Density | Silica surface too dry (no -OH groups) or reaction time too short. | Rehydrate silica slightly (humid chamber for 1h) then dry at 100°C. Increase reaction time to 24h. |
| White Precipitate | Silane polymerized in solution before reaching surface. | Water contamination in solvent. Distill toluene over Sodium/Benzophenone or use molecular sieves. |
References
-
Tripp, C. P., & Hair, M. L. (1993). Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction.[1] The Journal of Physical Chemistry, 97(21), 5693-5698. Link
-
Qiao, B., et al. (2015). High density silanization of nano-silica particles using γ-aminopropyltriethoxysilane (APTES).[2] Applied Surface Science, 351, 646-654. Link
-
BenchChem. Surface Modification of Silica Nanoparticles with Dichlorodiphenylsilane for Drug Delivery. Application Notes. Link
-
BroadPharm. Protocol for Silica Nanoparticles Surface Modification. Link
-
Jeon, B., et al. (2002). Surface modification of silica particles with organoalkoxysilanes through two-step (acid-base) process.[3] Journal of Materials Science. Link
Sources
Application Note: Selective Silylation & Linker Installation with 2-Chloroethylmethyldichlorosilane (CEMDCS)
Abstract & Core Utility
This guide details the reactivity, selectivity, and handling of 2-Chloroethylmethyldichlorosilane (CEMDCS) (CAS 7787-85-1).[1] Unlike standard protecting groups (e.g., TMSCl, TBDMSCl), CEMDCS is a bifunctional linker .[1] It installs a silyl group while retaining a reactive alkyl chloride tail (
Primary Application:
-
Surface Functionalization: Anchoring to hydroxylated surfaces (silica, glass) while presenting a reactive alkyl chloride for subsequent nucleophilic substitution (e.g., with azides or amines).[1]
-
Selective Protection/Linker Installation: Differentiating between primary (
) and secondary (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) alcohols based on steric kinetics.
Chemical Mechanism & Reactivity Profile[1][2][3][4][5]
The Silylation Mechanism ( -Si)
The reaction between CEMDCS and an alcohol proceeds via a nucleophilic substitution at the silicon atom, often described as an
-
Nucleophilic Attack: The alcohol oxygen attacks the silicon center.[1]
-
Transition State: A pentacoordinate silicon intermediate forms.[1]
-
Leaving Group Expulsion: Chloride (
) is expelled.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Base Scavenging: An auxiliary base (e.g., Pyridine,
) neutralizes the HCl byproduct to drive equilibrium and prevent acid-catalyzed side reactions.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The "Beta-Effect" & Stability Warning (CRITICAL)
A unique hazard of 2-chloroethylsilanes is their susceptibility to
-
The Risk: If a strong nucleophile (like hydroxide
or alkoxide ) attacks the silicon atom, the molecule can spontaneously decompose, ejecting ethylene gas ( ) and breaking the Si-C bond. -
Prevention: NEVER use strong bases (NaOH, NaH, NaOMe) with this reagent.[1] Use only non-nucleophilic organic amine bases (Pyridine, Triethylamine, Diisopropylethylamine).[1]
Caption: Figure 1. The decomposition pathway of 2-chloroethylsilanes in the presence of strong nucleophiles.
Selectivity Analysis: Primary vs. Secondary Alcohols[1][2][5]
CEMDCS is a dichlorosilane , meaning it possesses two reactive Si-Cl bonds.[1] This creates a hierarchy of reactivity:
-
First Substitution (
): Reaction with the first equivalent of alcohol to form a monochlorosilane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Second Substitution (
): Reaction of the second Cl with another alcohol to form a dialkoxysilane.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Steric Differentiation
-
Primary Alcohols (
): React rapidly atngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> C. The transition state is unhindered. -
Secondary Alcohols (
): React significantly slower due to steric clash between the alcohol's alkyl backbone and the bulky chloroethyl/methyl groups on the silicon.
Strategic Implication:
-
To selectively functionalize a primary alcohol in the presence of a secondary one, use 1.0 equivalent of CEMDCS at -10°C to 0°C .
-
To functionalize both , use >2.2 equivalents of alcohol and heat to reflux.
Comparison Table
| Feature | Primary Alcohol ( | Secondary Alcohol ( |
| Reactivity Rate | Fast ( | Slow ( |
| Temp. Required | ||
| Steric Sensitivity | Low | High |
| Major Product ( | Silyl Ether (High Yield) | Mixed / Low Yield |
Experimental Protocols
General Protocol: Selective Silylation of Primary Alcohols
Goal: Install the chloroethylsilyl linker on a primary alcohol while minimizing reaction with secondary alcohols or double addition.
Reagents:
-
2-Chloroethylmethyldichlorosilane (CEMDCS) [Store under Argon][1]
-
Base: Anhydrous Pyridine (preferred) or Triethylamine (
)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Dichloromethane (DCM) or THF[1]
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Solvation: Dissolve the Alcohol (1.0 mmol) and Base (1.2 mmol) in Anhydrous DCM (5 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve CEMDCS (1.05 mmol) in 1 mL of DCM. Add this solution dropwise to the reaction flask over 10-15 minutes.
-
Note: Slow addition is crucial to prevent the "double reaction" where one silane molecule bridges two alcohol molecules.
-
-
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC.[1]
-
Endpoint: Disappearance of starting material.[1]
-
-
Quench: If unreacted Si-Cl bonds remain (and you want to cap them), add a small amount of dry methanol (0.5 mL) and stir for 10 mins.
-
Workup: Dilute with diethyl ether or hexanes. Wash with cold 1M HCl (to remove pyridine), then sat.[1]
, then Brine.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (silica gel).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Caution: Silica gel is acidic and can hydrolyze silyl ethers.[1] Add 1%
to the eluent to buffer the column.
-
Graphviz Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow for selective silylation.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield / Hydrolysis | Moisture in solvent or atmosphere. | Use freshly distilled solvents; ensure |
| Dimerization | Substrate concentration too high; fast addition.[1] | Dilute reaction (0.1M); add silane very slowly. |
| No Reaction ( | Steric hindrance too high. | Switch solvent to DMF (increases rate) or add catalyst (DMAP, 5 mol%). |
| Product Decomposition | Acidic workup or Silica acidity.[1] | Buffer silica column with 1% Triethylamine.[1] |
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest Technical Guides.[1][6] Link
-
Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.[1] (Fundamental text on Beta-Elimination/Jarvie Effect).
-
Pawlenko, S. (1986).[1] Organosilicon Chemistry. Walter de Gruyter.[1] (Reactivity of chlorosilanes).
-
Sigma-Aldrich (Merck). 2-Chloroethylmethyldichlorosilane Product Sheet.[1]Link[1]
-
Sommer, L. H., et al. (1946).[1] The Reactivity of the Chlorine Atom in Beta-Chloroethylsilanes. Journal of the American Chemical Society. (Seminal paper on beta-elimination).
Sources
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 6. EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents [clsi.org]
Application Notes and Protocols: Catalysts for 2-Chloroethylmethyldichlorosilane Reactions
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2-chloroethylmethyldichlorosilane. This key organosilicon intermediate is primarily produced via the hydrosilylation of vinyl chloride with methyldichlorosilane. A deep dive into the selection of appropriate catalysts, reaction mechanisms, and detailed experimental protocols is presented. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to optimize their reactions, troubleshoot potential issues, and ensure the integrity of their results.
Introduction: The Significance of 2-Chloroethylmethyldichlorosilane
2-Chloroethylmethyldichlorosilane is a vital building block in the synthesis of a wide array of organosilicon compounds. Its bifunctional nature, possessing both a reactive chloroethyl group and hydrolyzable chlorosilyl moieties, makes it a versatile precursor for the production of silicones, siloxanes, and other silicon-containing polymers with tailored properties. These materials find extensive applications in industries ranging from aerospace and electronics to biomedical devices and pharmaceuticals.
The predominant route to synthesize 2-chloroethylmethyldichlorosilane is the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of vinyl chloride. This reaction is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst to proceed at a practical rate.[1] The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and overall economic viability.
The Catalytic Landscape: A Focus on Platinum Group Metals
The hydrosilylation reaction is most effectively catalyzed by transition metal complexes, with platinum-based catalysts being the most widely employed due to their high activity and selectivity.[2] While other metals like rhodium and ruthenium have shown catalytic activity, platinum complexes remain the industry standard.[3]
Speier's Catalyst: The Historical Workhorse
One of the earliest and most well-known catalysts for hydrosilylation is Speier's catalyst, which is a solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol.[4][5] Though effective, Speier's catalyst has several drawbacks. It contains platinum in the +4 oxidation state, which requires an in-situ reduction to the active Pt(0) or Pt(II) species, leading to an induction period at the start of the reaction.[6] Furthermore, it is a potent sensitizer and poses health hazards.[6]
Karstedt's Catalyst: The Modern Standard
A significant advancement in hydrosilylation catalysis came with the development of Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex.[1][4] This catalyst offers several advantages over Speier's catalyst, including:
-
High Activity at Low Temperatures: Karstedt's catalyst promotes rapid curing and cross-linking at temperatures below 50°C.[6][7]
-
No Induction Period: As the platinum is already in the active Pt(0) state, the reaction initiates immediately.[6]
-
High Solubility: It is highly soluble in silicone-based reaction media.[8]
-
Improved Safety Profile: While still requiring careful handling, it is generally considered less hazardous than Speier's catalyst.
Karstedt's catalyst is the current benchmark for industrial hydrosilylation processes due to its high efficiency and selectivity.[4]
Other Notable Platinum Catalysts
While Karstedt's catalyst is dominant, other platinum complexes have been developed with specific properties:
-
Lamoreaux Catalyst: Prepared by reducing hexachloroplatinic acid with long-chain alcohols, this catalyst exhibits high stability but is often too active at room temperature for some industrial applications.[9]
-
Ashby's Catalyst: A Pt(0) complex with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane as a ligand, offering increased stability due to the chelate effect.[9]
Reaction Mechanism: The Chalk-Harrod Cycle
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle provides a framework for understanding the key steps of the reaction and the role of the catalyst.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
The key steps in the Chalk-Harrod mechanism are:
-
Oxidative Addition: The hydrosilane (methyldichlorosilane) adds to the platinum(0) center, forming a platinum(II) hydride species.
-
Olefin Coordination: The alkene (vinyl chloride) coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond.
-
Reductive Elimination: The hydrosilylated product (2-chloroethylmethyldichlorosilane) is eliminated from the platinum center, regenerating the active platinum(0) catalyst.[10]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-ventilated chemical laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a fume hood.
General Considerations
-
Reagent Purity: The purity of the reactants, particularly methyldichlorosilane and vinyl chloride, is critical. Impurities can poison the catalyst and lead to side reactions.
-
Moisture Sensitivity: Chlorosilanes are highly sensitive to moisture. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Handling: Platinum catalysts are highly active and should be handled with care. They are typically supplied as solutions in a suitable solvent.
Protocol 1: Synthesis of 2-Chloroethylmethyldichlorosilane using Karstedt's Catalyst
This protocol outlines a general procedure for the synthesis of 2-chloroethylmethyldichlorosilane using the highly efficient Karstedt's catalyst.
Materials:
-
Methyldichlorosilane (CH₃SiHCl₂)
-
Vinyl chloride (CH₂=CHCl)
-
Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex, typically 2% Pt in xylene)
-
Anhydrous toluene (solvent)
-
Dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet
Procedure:
-
Reactor Setup: Assemble the dry glassware in a fume hood. The system should be purged with an inert gas to remove air and moisture.
-
Charging the Reactor: To the flask, add anhydrous toluene followed by methyldichlorosilane. Begin stirring.
-
Catalyst Addition: Carefully add the Karstedt's catalyst solution to the reaction mixture using a syringe.
-
Vinyl Chloride Addition: Slowly bubble vinyl chloride gas through the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, the excess vinyl chloride and solvent can be removed by distillation. The crude product can then be purified by fractional distillation under reduced pressure.
Data Presentation: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst Loading | 10 - 50 ppm Pt | High catalyst activity allows for low loading, minimizing cost and contamination of the final product. |
| Reaction Temperature | 40 - 80 °C | Balances reaction rate and selectivity. Higher temperatures can lead to side reactions. |
| Reactant Molar Ratio | 1.1 : 1 (Silane:Olefin) | A slight excess of the silane can help drive the reaction to completion. |
| Solvent | Toluene or Xylene | Provides a suitable reaction medium and helps to control the reaction temperature. |
| Typical Yield | > 95% | With proper control of reaction conditions, high yields of the desired product can be achieved. |
Catalyst Deactivation and Mitigation Strategies
Catalyst deactivation is a significant concern in industrial processes as it leads to a loss of efficiency and increased costs.[11][12] The primary mechanisms of deactivation for platinum hydrosilylation catalysts include:
-
Poisoning: Certain impurities in the feedstock, such as sulfur or phosphorus compounds, can strongly adsorb to the platinum active sites, rendering them inactive.[13]
-
Fouling: The formation of high-molecular-weight byproducts or polymers can physically block the active sites of the catalyst.[14]
-
Sintering: At high temperatures, the fine platinum particles can agglomerate into larger, less active particles.[12]
Mitigation Strategies:
-
Feedstock Purification: Rigorous purification of reactants to remove potential catalyst poisons is essential.
-
Temperature Control: Maintaining the optimal reaction temperature can prevent sintering and minimize the formation of byproducts.
-
Catalyst Support: Immobilizing the platinum catalyst on a solid support can improve its stability and facilitate its separation from the reaction mixture.[15]
Caption: Key catalyst deactivation mechanisms and their corresponding mitigation strategies.
Conclusion
The catalytic hydrosilylation of vinyl chloride with methyldichlorosilane is a cornerstone reaction for the production of the valuable intermediate, 2-chloroethylmethyldichlorosilane. While Speier's catalyst has historical significance, Karstedt's catalyst has emerged as the industry standard due to its superior activity, selectivity, and ease of use. A thorough understanding of the reaction mechanism, coupled with careful control of reaction parameters and awareness of potential catalyst deactivation pathways, is crucial for achieving high yields and ensuring the economic viability of the process. The protocols and insights provided in this document are intended to serve as a valuable resource for scientists and engineers working in this field.
References
- Johnson Matthey. (n.d.). Platinum Catalysts for Hydrosilation.
- Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (n.d.). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate.
- MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
- National Institutes of Health. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC.
- ChemicalBook. (n.d.). Applications of Karstedt Catalysts.
- Google Patents. (n.d.). CN106582846A - Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction.
- Royal Society of Chemistry. (n.d.). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective.
- ResearchGate. (n.d.). Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts.
- qualitas1998.net. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation.
- Sigma-Aldrich. (n.d.). Hydrosilylation Catalyst.
- Johnson Matthey. (n.d.). Karstedt catalysts.
- ResearchGate. (n.d.). Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs.
- BenchChem. (n.d.). Technical Support Center: Deactivation of Catalysts by Methylenebis(chlorodimethyl)silane Impurities.
- Semantic Scholar. (2022). Electrochemical recycling of homogeneous catalysts.
- ResearchGate. (n.d.). Speier's catalyst.
- YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
- MDPI. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study.
- MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
Sources
- 1. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydrosilylation Catalyst [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificspectator.com [scientificspectator.com]
- 7. Karstedt catalysts | Johnson Matthey [matthey.com]
- 8. researchgate.net [researchgate.net]
- 9. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. CN106582846A - Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. qualitas1998.net [qualitas1998.net]
Solvent selection for reactions with 2-Chloroethylmethyldichlorosilane
Topic: Solvent Selection and Handling Protocols for 2-Chloroethylmethyldichlorosilane (CEMDCS) Content Type: Advanced Application Note & Experimental Protocol Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary: The Reactivity Paradox
2-Chloroethylmethyldichlorosilane (CEMDCS, CAS 7787-85-1) is a bifunctional organosilane characterized by two distinct electrophilic sites: the highly hydrolytically unstable silicon-chlorine (
The Critical Challenge: The defining feature of this molecule is the beta-position of the chloroethyl group relative to the silicon atom. Unlike standard alkylsilanes,
This guide provides a rigorous framework for solvent selection that maximizes yield while suppressing
Solvent Selection Framework
Solvent choice for CEMDCS is governed by three rules: Moisture Exclusion , Dielectric Moderation , and Base Compatibility .
Table 1: Solvent Compatibility Matrix
| Solvent Class | Recommended Solvents | Suitability | Expert Commentary |
| Class I: Inert Hydrocarbons | Toluene , Xylene, Hexane, Heptane | Ideal | Primary choice for silylation. Non-polar nature suppresses ionization, minimizing side reactions. Toluene's BP (110°C) allows thermal control below the elimination threshold. |
| Class II: Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High solubility for CEMDCS. DCM is preferred for low-temperature reactions ( |
| Class III: Ethers | Diethyl Ether ( | Conditional | Use anhydrous only. THF can coordinate with silyl centers; avoid if strong Lewis acids are present. Useful for Grignard chemistries involving the |
| Class IV: Prohibited | Water, Alcohols (MeOH, EtOH), Amines | UNSAFE | React violently with |
| Class V: Polar Aprotic | DMF, DMSO, NMP | Avoid | High polarity can accelerate |
Mechanism & Visualization: The Beta-Elimination Trap
The stability of CEMDCS is compromised by the "Beta-Effect." When a nucleophile (or base) attacks the silicon center, or under high heat, the molecule can undergo a concerted elimination.
Key Insight: To preserve the
Figure 1: Reaction pathway divergence. Pathway A preserves the chloroethyl linker, while Pathway B leads to decomposition.
Detailed Experimental Protocols
Protocol A: Surface Modification (Silanization)
Target: Covalent attachment of CEMDCS to hydroxyl-bearing surfaces (glass, silica, oxides) while preserving the chloroethyl tail for "Click" chemistry or further substitution.
Reagents:
-
CEMDCS (98%+)
-
Solvent: Anhydrous Toluene (dried over molecular sieves).
-
Base Scavenger: Imidazole or 2,6-Lutidine (Avoid Triethylamine if possible, as amine salts can precipitate and clog surfaces).
Step-by-Step:
-
Preparation: Bake glassware at 120°C for 4 hours. Cool under
flow. -
Solvent Setup: Charge reaction vessel with Anhydrous Toluene.
-
Substrate Addition: Immerse the substrate (e.g., silicon wafer, silica particles) into the toluene.
-
Silane Injection: Add CEMDCS dropwise to a final concentration of 1-2% v/v .
-
Expert Note: High concentrations promote polymerization (clumping) rather than monolayer formation.
-
-
Reaction: Stir gently or agitate at Room Temperature for 12-24 hours .
-
Why RT? Heating promotes vertical polymerization. RT favors monolayer self-assembly.
-
-
Washing: Decant solution. Wash substrate
with Toluene, then with Ethanol (to cap unreacted sites), then cure at 110°C for 30 mins.
Protocol B: Synthesis of Polysiloxanes (Hydrolysis/Condensation)
Target: Creating a silicone polymer backbone with pendant chloroethyl groups.
Reagents:
-
CEMDCS
-
Co-monomer (e.g., Dimethyldichlorosilane)[1]
-
Solvent System: Biphasic Water/DCM or Water/Toluene.
Step-by-Step:
-
Reactor Setup: Use a 3-neck flask with mechanical stirrer, dropping funnel, and thermometer.
-
Charge: Add water (excess) to the flask. Cool to 0-5°C using an ice bath.
-
Thermodynamic Control: Hydrolysis of Si-Cl is extremely exothermic. Cooling prevents HCl vaporization and uncontrolled polymerization.
-
-
Feed Preparation: Mix CEMDCS and co-monomers in Dichloromethane (1:1 ratio by volume) .
-
Addition: Add the silane/solvent mixture dropwise into the vigorously stirred water.
-
Rate: Maintain internal temp
.[2]
-
-
Separation: Stop stirring. The organic layer (DCM + Polymer) will separate from the aqueous acid layer.
-
Neutralization: Wash the organic layer with
solution until neutral. -
Isolation: Dry organic layer over
, filter, and strip solvent via rotary evaporation at reduced pressure (keep bath ).
Troubleshooting & Safety Logic
The "White Smoke" Indicator: If you see white fumes upon opening the CEMDCS bottle, it is reacting with atmospheric moisture to form HCl mist.
-
Corrective Action: Purge the bottle with dry Argon immediately. Use a syringe/septum technique for transfer.
Handling HCl Byproducts: Reactions release 2 moles of HCl for every mole of CEMDCS.
-
Closed System: Vent reaction vessel through an oil bubbler into a NaOH trap (scrubber).
-
Scavengers: For sensitive substrates, add stoichiometric amounts of anhydrous Pyridine or Triethylamine to precipitate Pyridine
HCl.
Figure 2: Safety decision logic for moisture control and acid management.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. Accessed February 2026.[3] [Link]
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
-
PubChem. "Dichloro(2-chloroethyl)methylsilane - Compound Summary." National Library of Medicine. [Link]
- Arkles, B. "Tailoring Surfaces with Silanes." Chemtech, 7, 766-778.
Sources
Application Note: Surface Engineering with 2-Chloroethylmethyldichlorosilane (CEMDCS)
Part 1: Introduction & Strategic Utility
The Molecule: More Than Just Hydrophobicity
2-Chloroethylmethyldichlorosilane (CEMDCS) represents a specialized class of "anchoring" silanes. Unlike standard hydrophobic agents like Octadecyltrichlorosilane (OTS) which are chemically inert, CEMDCS creates a reactive hydrophobic interface .
-
The Head (Dichlorosilane): The two silicon-chlorine bonds allow for rapid hydrolysis and condensation with surface silanols. Unlike trichlorosilanes, which form disordered 3D crosslinked networks, dichlorosilanes tend to form linear chains or cyclic surface structures , resulting in smoother, more reproducible monolayers.
-
The Tail (Chloroethyl + Methyl): The methyl group provides baseline hydrophobicity (water contact angle ~85–95°), while the chloroethyl group serves as a latent electrophile. This allows the surface to be hydrophobic initially but chemically modified later via nucleophilic substitution (e.g., with amines or azides).
Physical Properties & Handling
| Property | Value | Critical Note |
| CAS Number | 7787-93-1 | Verify purity >97% before use. |
| Molecular Formula | Hydrolytically unstable. | |
| Boiling Point | 184°C | High BP makes vapor deposition slower but controllable. |
| Density | 1.26 g/mL | Denser than most organic solvents. |
| Reactivity | High | Releases HCl gas upon contact with moisture. |
Part 2: Mechanism of Action
The silanization process involves the reaction of the chlorosilane head groups with surface hydroxyls (silanols) on substrates like silica, glass, or plasma-treated PDMS.
Reaction Pathway Diagram
The following diagram illustrates the stepwise mechanism: hydrolysis (if water is present) or direct alcoholysis with surface silanols, followed by the release of Hydrochloric Acid (HCl).
Figure 1: Mechanistic pathway of CEMDCS deposition. Note that unlike trichlorosilanes, the dichlorosilane head prevents vertical polymerization, favoring a monolayer.
Part 3: Experimental Protocols
Protocol A: Liquid Phase Deposition (Standard)
Best for: Bulk glass slides, beads, and robust wafers.
Reagents:
-
Anhydrous Toluene (Water <50 ppm)
-
CEMDCS (>97%)
-
Anhydrous Ethanol (for washing)
Workflow:
-
Surface Activation: Clean substrate with Piranha solution (
3:1) for 15 min. Rinse with DI water and dry under .-
Why: Generates fresh -OH groups required for silane anchoring.
-
-
Solution Prep: In a glovebox or fume hood, prepare a 2% (v/v) solution of CEMDCS in anhydrous toluene.
-
Deposition: Immerse the activated substrate into the solution.
-
Duration: 1–4 hours at Room Temperature.
-
Environment:[1] Seal the container to prevent atmospheric moisture from polymerizing the silane in the bulk liquid.
-
-
Washing (Critical):
-
Rinse 2x with Toluene (removes unreacted silane).
-
Rinse 2x with Ethanol (removes physisorbed byproducts).
-
Rinse 1x with DI Water (hydrolyzes any remaining Si-Cl bonds).
-
-
Curing: Bake at 110°C for 30 minutes.
-
Why: Drives the condensation reaction to completion, converting hydrogen-bonded silanols into covalent siloxane bonds (Si-O-Si).
-
Protocol B: Vapor Phase Deposition (High Precision)
Best for: Microfluidics (PDMS/Glass bonding), AFM tips, and nanostructures.
Workflow Diagram:
Figure 2: Vapor phase deposition workflow. This method avoids solvent contamination and prevents "island" formation common in liquid phase.
Steps:
-
Place activated substrates in a vacuum desiccator.
-
Add 100 µL of CEMDCS into a small open vial and place it next to the substrates.
-
Apply vacuum for 5 minutes to purge air, then isolate the chamber (close valve).
-
Allow silane vapor to equilibrate and react for 30–60 minutes.
-
Vent hood, remove samples, and cure at 80°C.
Part 4: Characterization & Self-Validation (QC)
To ensure scientific integrity, you must validate the coating. A "hydrophobic" result is not enough; you must prove the chemistry.
| Method | Expected Result | Interpretation |
| Contact Angle (Water) | 85° – 95° | <80° indicates incomplete coverage. >100° suggests multilayer polymerization or contamination. |
| XPS (X-ray Photoelectron Spectroscopy) | Cl (2p) Peak | Presence of Chlorine confirms the chloroethyl tail is intact. If Cl is absent but Si is high, the tail may have hydrolyzed. |
| Ellipsometry | ~6–9 Å Thickness | Consistent with a monolayer. >15 Å indicates vertical polymerization (bad). |
Troubleshooting Matrix
-
Problem: Hazy/Cloudy Film.
-
Cause: Bulk polymerization due to wet solvent or high humidity.
-
Fix: Use strictly anhydrous toluene; filter silane solution before use.
-
-
Problem: Low Contact Angle (<60°).
-
Cause: Substrate not activated (insufficient -OH groups).
-
Fix: Increase Piranha clean time or O2 plasma dosage.
-
Part 5: Safety & References
Safety Data (SDS Summary)
-
Hazard: Corrosive (Causes severe skin burns and eye damage).[2][3][4]
-
Reaction: Reacts violently with water to produce HCl gas .
-
PPE: Neoprene gloves, chemical splash goggles, face shield, and functioning fume hood are mandatory.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochure, 2020.
- Plueddemann, E. P.Silane Coupling Agents. Springer Science & Business Media, 2013. (Standard text on silane chemistry mechanisms).
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006.[5] (Explains the relationship between organic substitution and contact angle).
- Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly Is Not the Only Fashion: Self-Assembled Monolayers of Silanes on Silica." Langmuir, 2000.
Sources
Application Note: 2-Chloroethylmethyldichlorosilane as a Heterobifunctional Cross-Linking Agent
Part 1: Introduction & Chemical Basis
The Molecule
2-Chloroethylmethyldichlorosilane (CEMDCS) is a specialized heterobifunctional organosilane . Unlike homobifunctional cross-linkers (e.g., glutaraldehyde) that link identical functional groups, CEMDCS possesses two distinct reactive termini, making it an ideal "molecular bridge" for interfacial cross-linking —specifically between inorganic substrates (silica, glass, metal oxides) and organic matrices (polymers, biomolecules).
Mechanism of Action
The cross-linking capability of CEMDCS relies on a two-step orthogonal reactivity profile:
-
The Anchor (Inorganic Phase): The dichlorosilyl group (
) is highly susceptible to hydrolysis and condensation. It reacts rapidly with surface hydroxyl groups (silanols) on inorganic substrates to form stable siloxane ( ) bonds. This anchors the molecule. -
The Link (Organic Phase): The 2-chloroethyl tail (
) is an alkyl halide. It is relatively stable during the initial silanization but serves as a latent electrophile. Under specific conditions (elevated temperature, basic catalysis), it undergoes nucleophilic substitution ( ) with amines, thiols, or hydroxyls present in the target organic molecule, completing the cross-link.
Key Properties Table[1]
| Property | Value | Relevance to Protocol |
| Molecular Weight | 177.53 g/mol | Calculation of monolayer coverage. |
| Boiling Point | 177°C | High boiling point allows for high-temperature curing without rapid evaporation. |
| Density | 1.19 g/mL | Essential for volumetric dosing. |
| Hydrolytic Stability | Low (Reacts violently with water) | CRITICAL: Requires strictly anhydrous solvents and inert atmosphere ( |
| Leaving Groups | 2 x Chloride ( | Generates HCl gas during reaction; requires base trap or ventilation. |
Part 2: Experimental Protocols
Phase A: Surface Activation (The "Anchor" Step)
Objective: Covalently attach CEMDCS to a silica-based substrate (e.g., glass slide, silica nanoparticles, or chromatography beads), creating a reactive chloroethyl-functionalized surface.
Reagents & Equipment[1][2]
-
Substrate: Acid-washed Silica or Glass.
-
Solvent: Anhydrous Toluene (dried over molecular sieves).
-
Reagent: 2-Chloroethylmethyldichlorosilane (CEMDCS).
-
Catalyst/Scavenger: Anhydrous Pyridine or Triethylamine (to neutralize HCl).
-
Environment: Glovebox or Schlenk line (
atmosphere).
Step-by-Step Protocol
-
Pre-treatment:
-
Clean substrate with Piranha solution (
) for 30 min to maximize surface silanols ( ). Warning: Piranha solution is explosive with organics. -
Rinse with DI water (
) and dry at 120°C for 2 hours.
-
-
Reaction Setup:
-
Prepare a 2% (v/v) solution of CEMDCS in anhydrous toluene under nitrogen.
-
Add 1.5 equivalents of base (Pyridine) relative to silane to scavenge HCl byproducts.
-
-
Silanization:
-
Immerse the dry substrate into the silane solution.
-
Incubate: 4–12 hours at Room Temperature (RT) OR 2 hours at 60°C.
-
Note: Heating promotes higher density coverage but increases polymerization risk in solution.
-
-
Washing (Critical):
-
Remove substrate and wash sequentially with: Toluene
Acetone Ethanol. -
Reasoning: This removes physisorbed silanes that are not covalently bonded.
-
-
Curing:
Phase B: Interfacial Cross-Linking (The "Link" Step)
Objective: React the pendant chloroethyl group with a nucleophile (e.g., an amine-containing drug or polymer) to finalize the cross-link.
Reagents
-
Functionalized Substrate: (From Phase A).
-
Target Molecule: Primary/Secondary Amine or Thiol (e.g., Protein, Drug, or Aminated Polymer).
-
Solvent: DMF or DMSO (Polar aprotic solvents favor
reactions). -
Base: Potassium Carbonate (
) or DIPEA.
Step-by-Step Protocol
-
Dissolution:
-
Dissolve the Target Molecule in DMF (conc. 1–10 mg/mL).
-
Add 2 equivalents of base (
).
-
-
Coupling Reaction:
-
Submerge the CEMDCS-modified substrate into the solution.
-
Conditions: Heat to 80–100°C for 12–24 hours.
-
Note: The chloroethyl group is less reactive than an alkyl iodide; heat is required to drive the substitution.
-
-
Purification:
-
Rinse extensively with DMF, then water, then buffer.
-
Sonicate for 5 mins to remove non-specifically bound material.
-
Part 3: Mechanism Visualization
The following diagram illustrates the complete pathway: from hydrolysis to the final cross-linked state.
Caption: Figure 1. Reaction pathway of CEMDCS. Phase A anchors the silane to the surface via hydrolysis. Phase B utilizes the chloroethyl tail to covalently bind the target organic molecule.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| White Haze on Surface | Polymerization in solution | Moisture contamination. Use strictly anhydrous solvents; reduce reaction time; use fresh silane. |
| Low Coupling Efficiency | Incomplete Silanization | Increase curing temperature (110°C) to lock in the silane layer. |
| Low Cross-linking Yield | Poor Nucleophilic Attack | The chloroethyl group is sluggish. Add Potassium Iodide (KI) (cat. amount) to generate the more reactive iodoethyl intermediate (Finkelstein reaction in situ). |
| Substrate Degradation | HCl accumulation | Ensure sufficient base scavenger (Pyridine/TEA) is present during Phase A. |
Part 5: Safety & Handling (E-E-A-T)[1]
-
Corrosivity: CEMDCS releases Hydrogen Chloride (HCl) immediately upon contact with moisture. It causes severe skin burns and eye damage.[1]
-
Inhalation: Work strictly within a fume hood. Inhalation of vapors can cause pulmonary edema.
-
Flammability: Flash point is approx. 32°C. Keep away from sparks/open flames. Ground all equipment.
-
Storage: Store under Nitrogen/Argon at 2–8°C. Moisture sensitive.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. [Link]
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for cross-linking chemistries).
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.
-
Arkles, B. "Tailoring Surfaces with Silanes." Chemtech, 7, 766-778. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Covalent Cross-Linking as a Strategy to Prepare Water-Dispersible Chitosan Nanogels | MDPI [mdpi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Preparation of cross-linked hyaluronic acid film using 2-chloro-1-methylpyridinium iodide or water-soluble 1-ethyl-(3,3-dimethylaminopropyl)carbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Preventing hydrolysis of 2-Chloroethylmethyldichlorosilane during reactions.
Technical Support Center: Handling & Stability Guide Product: 2-Chloroethylmethyldichlorosilane (CEMDCS) CAS: 7787-85-1 Focus: Hydrolysis Prevention & Moisture Control
Part 1: Core Directive – The Thermodynamics of Failure
As a researcher working with 2-Chloroethylmethyldichlorosilane (CEMDCS) , you are managing a competition between two reaction pathways. Your desired pathway is likely the nucleophilic substitution at the silicon atom (e.g., with a Grignard, alcohol, or amine). The competing, parasitic pathway is hydrolysis .
Why this fails: The Silicon-Chlorine (Si-Cl) bond is thermodynamically strong (~90-100 kcal/mol) but kinetically labile. Water acts as a potent nucleophile, attacking the silicon center to form a transient pentacoordinate intermediate. The expulsion of HCl is rapid and irreversible.
-
The Trap: Once a silanol (Si-OH) forms, it acts as a nucleophile toward remaining Si-Cl species, catalyzing a condensation cascade that forms siloxanes (Si-O-Si). This manifests as irreversible cloudiness or gelation.
The Golden Rule: There is no "reversing" hydrolysis. The only control parameter is absolute exclusion of moisture until the Si-Cl bond is chemically transformed into your target moiety.
Part 2: The "Dry" Ecosystem (Preparation & Setup)
Q: My solvent is "anhydrous" from the bottle. Is that good enough? A: Rarely. Commercial "anhydrous" solvents often contain 10–50 ppm of water, which is sufficient to degrade chlorosilanes, especially on small scales.
-
Protocol: Solvents (Toluene, DCM, THF) must be dried to <5 ppm water.
-
Gold Standard: Solvent Purification System (SPS) columns (Alumina/Copper catalyst).
-
Silver Standard: Distillation over Calcium Hydride (
) or Sodium/Benzophenone (for THF/Toluene). -
Verification: If SPS is unavailable, store solvents over activated 3Å or 4Å molecular sieves (20% w/v) for at least 24 hours before use.
-
Q: How do I prepare my glassware? A: Surface-adsorbed water on glass is a silent killer of silane reactions.
-
Baking: Glassware must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum.
-
Cooling: Cool only under a stream of dry inert gas (Nitrogen or Argon) or inside a desiccator. Never cool in ambient air.
Q: Which inert gas should I use?
A: Nitrogen (
Part 3: Reaction Execution (Protocol)
Q: How should I add CEMDCS to my reaction mixture? A:
-
Syringe Technique: Use a gas-tight syringe (glass or PTFE-tipped). Flush the syringe with inert gas 3 times before drawing the silane.
-
Septum Integrity: Use high-quality rubber septa (avoid pre-punctured ones if possible).
-
Addition Rate: Add dropwise. The reaction of chlorosilanes is often exothermic. Rapid addition can cause localized heating, which increases the volatility of the silane and the risk of entraining moisture from the headspace.
Q: I see "white smoke" when I open the bottle. What is this? A: This is HCl mist .
-
Mechanism: Volatile CEMDCS vapor reacts with atmospheric humidity:
-
Action: This indicates your inert atmosphere has been breached. Purge the headspace immediately with dry
. If the liquid itself is cloudy, the bottle is compromised.
Part 4: Troubleshooting & Diagnostics
Q: The reaction mixture turned cloudy/hazy. Can I filter it out? A: The cloudiness is likely polysiloxane (silicone) oligomers or amine hydrochloride salts (if using a base).
-
Test: Take a small aliquot and add dry THF. If the solid dissolves, it might be an intermediate. If it remains suspended, it is likely cross-linked siloxane (hydrolysis product) or salt.
-
Consequence: Siloxane formation is irreversible. You have lost yield. Check your inert gas lines for leaks (use a soapy water leak test on joints).
Q: My yield is low, but I didn't see cloudiness. A: You may have formed soluble silanols or low-molecular-weight linear siloxanes that remain in solution.
-
Diagnostic: Check the
NMR.-
CEMDCS (Starting Material): typically around +30 to +40 ppm (check specific shift).
-
Siloxane (impurity): typically shifts upfield (more negative, -10 to -20 ppm region).
-
Q: Can I wash the product with water during workup? A: ONLY after the Si-Cl bonds have been fully converted to your desired product (e.g., Si-O-R or Si-C).
-
Warning: The 2-chloroethyl group (
) is relatively stable to water, but sensitive to strong base . -
Beta-Elimination Risk:[1] Treating 2-chloroethylsilanes with strong base (hydroxide/alkoxide) can trigger beta-elimination, releasing ethylene gas and destroying your functional group:
Recommendation: Use buffered quenches (saturated or dilute ) rather than strong caustic washes.
Part 5: Visualizing the Workflow
Diagram 1: The Hydrolysis Cascade (The Failure Mode)
This diagram illustrates the irreversible path from active silane to inert polymer.
Caption: The irreversible degradation pathway of CEMDCS upon contact with moisture.
Diagram 2: The "Dry" Handling Workflow
This diagram outlines the required protocol to maintain reagent integrity.
Caption: Standard Operating Procedure (SOP) for moisture-free handling of chlorosilanes.
Part 6: Summary Data
Table 1: Critical Properties & Handling Limits
| Property | Value / Limit | Note |
| Boiling Point | 177°C | High boiler; difficult to remove by simple vac. |
| Density | ~1.199 g/mL | Denser than most organic solvents. |
| Hydrolysis Rate | Extremely Fast ( | Reacts instantly with ambient humidity. |
| Max Water Tolerance | < 50 ppm | Visible cloudiness appears above this limit. |
| Storage Temp | 2–8°C (Recommended) | Slows degradation if seals are imperfect. |
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure). Gelest.com. [Link]
- Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Standard Text on Silicon Reactivity).
-
PubChem. Compound Summary: Dichloro(2-chloroethyl)methylsilane (CAS 7787-85-1). National Library of Medicine. [Link]
Sources
Side reactions of 2-Chloroethylmethyldichlorosilane with functional groups
This technical support guide details the reactivity profile and troubleshooting protocols for 2-Chloroethylmethyldichlorosilane (CEMDCS). It is designed for researchers observing unexpected side reactions, yield losses, or decomposition during synthesis.
Senior Application Scientist Desk Subject: Troubleshooting Side Reactions & Stability Profiles
Introduction: The "Beta-Effect" Vulnerability
2-Chloroethylmethyldichlorosilane is a bifunctional silane often used to introduce a protected amino or mercapto group (via nucleophilic substitution of the chloride) or to modify surfaces. However, it possesses a structural "Achilles' heel": the beta-chloroethyl group .
Unlike alpha- or gamma-chloroalkylsilanes, beta-substituted silanes are uniquely susceptible to beta-elimination . This thermodynamic drive to form a silicon-heteroatom bond and release ethylene gas is the primary cause of experimental failure.
Part 1: The Critical Failure Mode (Beta-Elimination)
Q: Why is my reaction evolving gas and losing the organic linker?
Diagnosis: You are likely witnessing beta-elimination . In the presence of bases (amines, alkoxides) or elevated temperatures, the beta-chloroethyl group undergoes fragmentation. The silicon atom stabilizes the developing beta-carbocation (the "beta-effect"), lowering the activation energy for the elimination of ethylene.
The Mechanism:
Troubleshooting Protocol:
-
Temperature Control: Do not heat above 80°C without rigorous exclusion of Lewis bases. Distillation should only be performed under high vacuum to keep pot temperature low.
-
Base Selection: Avoid hard bases (e.g., NaOH, NaOEt). If neutralizing HCl, use sterically hindered bases (e.g., DIPEA) or proton sponges that are less nucleophilic toward silicon.
-
Solvent Choice: Avoid protic solvents. Use non-polar, aprotic solvents (Toluene, Hexane) to destabilize the transition state of the elimination.
Visualization: Beta-Elimination Pathway
Caption: Mechanism of base-catalyzed beta-elimination releasing ethylene gas.
Part 2: Hydrolysis & Condensation (The Moisture Problem)
Q: Why does a white precipitate form immediately upon opening the bottle?
Diagnosis: Rapid hydrolysis and condensation polymerization. CEMDCS has two hydrolyzable chloride groups on the silicon. Upon contact with atmospheric moisture, it releases HCl and forms silanols, which instantly condense into insoluble siloxanes (silicones).
Reaction:
Troubleshooting Protocol:
-
Inert Atmosphere: Always handle under dry nitrogen or argon. Syringes must be oven-dried.
-
HCl Scavenging: If the reaction requires water (e.g., surface modification), add a non-nucleophilic base (Pyridine, Triethylamine) to scavenge HCl, preventing autocatalytic degradation of the organic linker.
-
Dilution: Dilute the silane in anhydrous toluene (5-10% solution) before exposing it to the substrate. This slows the polymerization rate, favoring monolayer formation over bulk polymerization.
Part 3: Reactivity with Amines (Nucleophilic Competition)
Q: I am trying to substitute the C-Cl group with an amine, but the yield is low.
Diagnosis: Competition between N-Alkylation (desired) and N-Silylation (undesired). Amines are nucleophiles that can attack both the carbon (C-Cl) and the silicon (Si-Cl). Silicon is larger and more electropositive, making it the kinetic preference for attack.
Reaction Hierarchy:
-
Fastest: Attack at Si-Cl
Formation of Si-N bond (Silylamine). -
Slower: Attack at C-Cl
Formation of C-N bond (Target). -
Side Reaction: Base-promoted beta-elimination (as detailed in Part 1).
Experimental Fix: To force C-alkylation, you must first "protect" the silicon or use a specific order of operations:
-
Method A (Pre-protection): Convert Si-Cl to Si-OEt (Ethoxysilane) using ethanol/base before attempting the amine substitution. The Si-O bond is less reactive to amines than Si-Cl.
-
Method B (Excess Amine): If reacting directly, use a large excess of amine. The first equivalent will silylate (sacrificial), and subsequent equivalents may react at the carbon. Warning: High risk of elimination.
Summary of Reactivity & Stability
| Functional Group | Reaction Type | Risk Level | Outcome/Side Product |
| Water / Moisture | Hydrolysis | Critical | HCl gas, insoluble white polysiloxanes. |
| Alcohols (ROH) | Alcoholysis | High | Formation of alkoxysilanes + HCl. Exothermic. |
| Amines ( | Silylation vs. Alkylation | High | Competition between Si-N and C-N formation; Beta-elimination. |
| Heat (>80°C) | Thermal Decomposition | Medium | Release of Ethylene gas; loss of functional linker. |
Experimental Protocol: Safe Quenching & Handling
Objective: Safely quench excess CEMDCS without generating massive HCl fumes or polymer "gunk."
-
Cooling: Cool the reaction vessel to 0°C.
-
Dilution: Add an inert solvent (Hexane or Toluene) equal to the reaction volume.
-
Controlled Quench:
-
Do NOT add water directly.
-
Add a mixture of Isopropanol (IPA) and Sodium Bicarbonate (
) . -
IPA reacts with Si-Cl to form stable silyl esters (Si-O-iPr) and HCl.
-
Bicarbonate immediately neutralizes the HCl.
-
-
Disposal: The resulting mixture (siloxanes/salts) can be disposed of as organic waste.
Workflow Visualization: Troubleshooting Logic
Caption: Diagnostic flowchart for identifying failure modes based on visual cues.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure detailing the "Beta-Effect" and stability of chloroethylsilanes).
-
United Chemical Technologies. Petrarch Specialty Chemicals Product Guide. (Lists 2-Chloroethylmethyldichlorosilane properties and handling).
-
Master Organic Chemistry. The E2 Mechanism. (Fundamental mechanism of base-catalyzed elimination applicable to beta-halo silanes).
-
Chemistry LibreTexts. Beta-Elimination Reactions. (General overview of beta-elimination thermodynamics).
Optimizing reaction conditions for 2-Chloroethylmethyldichlorosilane silylation.
Reagent ID: 2-Chloroethylmethyldichlorosilane (CEMDCS)
CAS: 7787-85-1
Formula:
Part 1: The Core Directive — The "Zero-Fail" Environment
You are working with a dichlorosilane . Unlike common capping agents (e.g., TMSCl) which have only one reactive site, CEMDCS has two highly reactive Si-Cl bonds. This bifunctionality fundamentally changes the thermodynamics and kinetics of your reaction.
The Golden Rule: Water is not just an impurity; it is a competitive reagent that causes irreversible polymerization.
If moisture is present, CEMDCS will not just "fail to react"; it will hydrolyze to form silanols (
-
Solvent Integrity: Use solvents (DCM, THF, Toluene) with
water content. Store over activated 3Å molecular sieves for at least 24 hours prior to use. -
Atmosphere: All transfers must occur under positive pressure of dry Nitrogen (
) or Argon. -
Glassware: Oven-dried at
for hours, assembled hot, and cooled under inert gas flow.
Part 2: Reaction Optimization (Stoichiometry & Thermodynamics)
Stoichiometry: The "Bridge" Factor
Because CEMDCS is a dichlorosilane, it acts as a linker or heterocycle builder . It requires two equivalents of nucleophilic attack to fully passivate the silicon center.
-
Target: Cyclic Silylation (e.g., with a 1,2-diol)
-
Ratio: 1.0 eq Diol : 1.05 eq CEMDCS.
-
Outcome: Formation of a 5-membered silicon-containing ring.
-
-
Target: Surface/Linker Modification
-
Ratio: Excess Nucleophile (
eq) is required if you intend to cap two separate molecules. -
Warning: If you use a 1:1 ratio with a mono-alcohol, you will generate a chlorosilyl-ether intermediate (
), which remains hydrolytically unstable.
-
Base Scavengers (The HCl Trap)
The reaction releases 2 moles of HCl for every mole of CEMDCS consumed. You must sequester this acid to prevent acid-catalyzed side reactions or degradation of the chloroethyl group.
| Base Candidate | Suitability | Notes |
| Triethylamine ( | High | Standard choice. Forms insoluble salts ( |
| Pyridine | Medium | Good solvent power, but pyridinium salts are harder to remove completely without aqueous workup (which risks hydrolysis). |
| Imidazole | High (Specific) | Excellent for rapid silylation, but often requires DMF as a co-solvent. |
| 2,6-Lutidine | High (Niche) | Use if your substrate is sterically crowded; the non-nucleophilic nature prevents base-catalyzed side reactions. |
Temperature Control
-
Initial Addition (
to ): The first Si-Cl substitution is extremely fast and exothermic. Low temperature prevents "double-hit" errors (where one molecule reacts twice with the same nucleophile site if possible) and controls HCl release rates. -
Reaction Maintenance (
): The second Si-Cl substitution is slower due to steric hindrance introduced by the first group. Warming to room temperature ensures completion.
Part 3: Standard Operating Procedure (SOP)
Workflow: Synthesis of a Silicon Heterocycle (Diol Silylation) This protocol minimizes dimerization and maximizes ring closure.
Materials
-
Substrate: 1,2-Diol (10 mmol)
-
Reagent: 2-Chloroethylmethyldichlorosilane (10.5 mmol)
-
Base: Triethylamine (22 mmol, 2.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (
)
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round bottom flask (RBF). Equip with a stir bar, rubber septum, and nitrogen inlet.
-
Solvation: Charge the RBF with the Diol and Triethylamine in anhydrous solvent. Cool to
in an ice bath. -
Reagent Addition:
-
Dissolve CEMDCS in a separate vial with
of solvent. -
Critical: Add the silane solution dropwise over 15-20 minutes. Rapid addition causes local heating and promotes polymerization.
-
-
Reaction:
-
Stir at
for 30 minutes. -
Remove ice bath and allow to warm to Room Temperature (
). Stir for 2-4 hours. -
Monitoring: Check by TLC or GC.[1] (Note: Silanes may streak on silica; use neutralized plates if necessary).
-
-
Workup (Anhydrous):
-
The mixture will be cloudy due to
precipitation. -
Dilute with dry Hexane (
) to further precipitate salts. -
Filter through a fritted glass funnel or a pad of Celite under nitrogen/suction.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is your silylated product, usually a clear oil.
Part 4: Troubleshooting & FAQs
Q1: The reaction mixture turned into a gel. What happened?
Diagnosis: Water ingress (Hydrolysis-Condensation). Mechanism: Water attacked the Si-Cl bonds, forming Si-OH. These silanols reacted with remaining Si-Cl or Si-OH groups to form an infinite -Si-O-Si- network (Silicone). Solution: Check your solvent drying method.[2] Ensure the nitrogen line is not introducing moisture.
Q2: I see low yield and "dimers" instead of the cyclic product.
Diagnosis: Concentration effect.
Mechanism: If the concentration is too high, a diol molecule is more likely to find another diol molecule via a silane bridge (intermolecular) rather than closing the ring (intramolecular).
Solution: Run the reaction under high dilution conditions (
Q3: Is the Chloroethyl ( ) group stable?
Answer: Yes, under standard silylation conditions (
Part 5: Visualizations
Diagram 1: The Silylation Workflow
This diagram illustrates the logical flow of the experimental setup to prevent failure modes.
Caption: Step-by-step workflow for optimizing yield and minimizing polymerization risks.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose reaction failures.
Caption: Diagnostic logic for resolving common failures in dichlorosilane chemistry.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[3] (Technical Brochure).[4][5] Retrieved from
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (General Reactivity of Chlorosilanes).
-
Organic Chemistry Portal. Silylation of Alcohols - General Procedures. Retrieved from
-
PubChem. 2-Chloroethyl(dichloro)methylsilane (Compound Summary). Retrieved from
Sources
Removal of byproducts from 2-Chloroethylmethyldichlorosilane reactions
This is a technical support guide for the purification and handling of 2-Chloroethylmethyldichlorosilane (CEMDCS) .
Product: 2-Chloroethylmethyldichlorosilane (CAS: 7787-85-1) Application: Silane Coupling Agents, Surface Modification, Drug Synthesis Intermediates.
⚠️ Emergency Status Dashboard
Before proceeding, identify your current situation:
| Observation | Diagnosis | Immediate Action |
| White Fumes upon opening | Hydrolysis (HCl release) | Seal vessel. Check N₂/Ar blanket. Do not inhale. |
| Gel/Precipitate in liquid | Siloxane Polymerization | Irreversible. Filter if minor; discard batch if severe. |
| Gas Evolution (Bubbling) | Beta-Elimination | STOP HEATING. Cool reaction immediately. Vent ethylene. |
| Yellow/Brown Color | Contamination/Oxidation | Distill under vacuum. Check amine scavenger quality. |
Part 1: The Chemistry of Contamination
To purify CEMDCS effectively, you must understand how impurities form. This molecule suffers from two distinct instability modes: Hydrolytic Instability and Beta-Elimination .
Hydrolytic Degradation (The "Acid" Problem)
Like all chlorosilanes, CEMDCS reacts instantly with atmospheric moisture.
-
Mechanism: Water attacks the Si-Cl bond.
-
Byproducts: Hydrogen Chloride (HCl) gas and Silanols (Si-OH).
-
Fate: Silanols condense to form Siloxanes (Gels/Oils).
-
Removal: HCl can be removed, but Siloxanes are high-boiling oligomers that require fractional distillation to separate.
Beta-Elimination (The "Thermal" Problem)
This is specific to beta-halo silanes.[1] The chlorine on the beta-carbon (2-position) is not inert. Under heat or Lewis base catalysis, it migrates to the silicon atom.
-
Mechanism: A 1,2-shift where Cl moves to Si, ejecting Ethylene gas.
-
Reaction: Cl-CH₂-CH₂-Si(Me)Cl₂
CH₂=CH₂ (Ethylene) + MeSiCl₃ (Methyltrichlorosilane). -
Consequence: If you heat CEMDCS to its atmospheric boiling point (~140-150°C) to distill it, you will likely decompose it into Methyltrichlorosilane.
Visualizing the Pathways
The following diagram maps the degradation logic you must avoid.
Figure 1: Degradation pathways of 2-Chloroethylmethyldichlorosilane.[2][3] Note that thermal stress leads to chemical transformation (MTS), not just boiling.
Part 2: Troubleshooting & Removal Protocols
Q1: How do I remove HCl byproducts without triggering decomposition?
Issue: HCl is generated during the reaction (e.g., with alcohols or amines). Standard Protocol: Use an amine scavenger (e.g., Triethylamine or Pyridine). Critical Nuance: The resulting amine hydrochloride salts are hygroscopic. If they absorb water, they will hydrolyze your product. Step-by-Step Removal:
-
Dilution: Ensure the reaction is in a non-polar solvent (Hexane, Toluene, or DCM). Salts precipitate better in non-polar media.
-
Inert Filtration: Do not use a standard Buchner funnel open to air. Use a Schlenk frit or a pressure filter under Nitrogen/Argon.
-
The "Dry" Wash: If filtration is slow, do not add water. Wash the filter cake with dry solvent to recover trapped product.
Q2: I see a "fog" or "haze" that won't settle. What is it?
Diagnosis: This is likely fine ammonium salts (if amine base was used) or hydrolyzed siloxane oligomers. Solution:
-
If Salts: Use a finer porosity frit (Grade 4) or add a filter aid (dried Celite). Note: Celite must be oven-dried at 140°C overnight to remove adsorbed moisture.
-
If Siloxanes: You cannot filter these. You must distill the product away from the siloxane residue.
Q3: How do I distill CEMDCS safely? (The Golden Rule)
The Trap: The atmospheric boiling point of CEMDCS is high (estimated >140°C). Heating it this high risks beta-elimination (turning your product into Methyltrichlorosilane). The Fix: Vacuum Distillation is mandatory.
-
Target Pressure: < 10 mmHg.
-
Target Pot Temperature: Keep below 60-70°C.
-
Setup: Use a short-path distillation head to minimize residence time.
Distillation Parameters Table:
| Parameter | Recommendation | Reason |
|---|---|---|
| Vacuum | 0.1 - 5.0 mmHg | Lowers BP to safe range (<50°C). |
| Bath Temp | Max 70°C | Prevents beta-elimination to MTS. |
| Receiver | -78°C (Dry Ice) | Traps volatile byproducts; prevents pump damage. |
| Packing | None / Vigreux | Avoid high-surface packing that retains moisture. |
Q4: I detected Methyltrichlorosilane (MTS) in my GC. Where did it come from?
Cause: Thermal decomposition.[1][3][4] You likely overheated the pot during distillation or the reaction exotherm was uncontrolled. Removal: MTS boils at ~66°C (atmospheric). It is significantly more volatile than CEMDCS.
-
Protocol: Perform a "fore-cut" distillation. Collect the lower boiling fraction (MTS) first. Once the vapor temperature stabilizes at the higher CEMDCS plateau, switch receivers.
Part 3: Validated Experimental Workflow
Use this workflow for post-reaction purification.
Figure 2: Purification workflow prioritizing thermal safety and moisture exclusion.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure detailing hydrolysis mechanisms and handling of chlorosilanes).
-
Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry. (Explains the hydrolytic stability of silane esters and chlorides).
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry.[3] Wiley-Interscience.[3] (Authoritative text on beta-elimination mechanisms in organosilicon chemistry).
-
Sigma-Aldrich. Chlorosilanes Handling Guide. (General safety and neutralization protocols for chlorosilanes).
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eng.buffalo.edu [eng.buffalo.edu]
Improving the yield of silyl ether synthesis with 2-Chloroethylmethyldichlorosilane
Technical Support Center: Optimizing Silylation with 2-Chloroethylmethyldichlorosilane
Ticket ID: CEMDCS-OPT-001 Subject: Yield Improvement & Troubleshooting for Silyl Ether Synthesis Reagent: 2-Chloroethylmethyldichlorosilane (CAS: 7787-85-1) Assigned Specialist: Senior Application Scientist, Organosilicon Division
Executive Summary: The "Dichlorosilane" Challenge
You are working with 2-Chloroethylmethyldichlorosilane (CEMDCS) . Unlike standard protecting groups like TMSCl or TBDMSCl, this reagent is bifunctional (two reactive Si-Cl bonds).
The Critical Yield Factor: The most common cause of low yield with CEMDCS is stoichiometric mismatch leading to uncontrolled polymerization or unwanted bridging.
-
If you want to protect a single alcohol: You are using the wrong reagent. Dichlorosilanes are designed to bridge two alcohols (
) or form cyclic silyl ethers with diols. -
If you want to functionalize a surface: Yield is defined by surface coverage density, heavily dependent on moisture control to prevent bulk polymerization.
Pre-Reaction Checklist (The Zero-Fail Foundation)
Before troubleshooting, verify these parameters. 80% of yield issues stem from these three variables.
| Parameter | Specification | Why it Matters |
| Solvent Quality | Anhydrous (<50 ppm H₂O). DCM, THF, or Toluene. | Hydrolysis Risk: Dichlorosilanes react 10x faster with water than monochlorosilanes. Moisture creates polysiloxanes (white gunk) instead of your product. |
| Base Selection | Imidazole (2.2–2.5 eq) or Triethylamine (2.2 eq). | HCl Scavenging: The reaction releases 2 moles of HCl. Insufficient base stalls the reaction and causes acid-catalyzed decomposition. |
| Stoichiometry | 0.55 eq Silane (for bridging) OR >2.0 eq (for surface/monofunctionalization). | The "Bridging" Trap: Adding 1.0 eq of CEMDCS to 1.0 eq of alcohol results in a mess of mono-substituted product, bridged dimer, and unreacted silane. |
| Temp. Control | Start at 0°C, warm to RT. | Exotherm: The first Cl substitution is fast and exothermic. Heat promotes side reactions (like |
Optimized Protocols
Protocol A: Synthesis of Bridged Bis-Silyl Ethers (Solution Phase)
Target: Linking two alcohol molecules via the silicon center.
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve Alcohol (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF or DCM (0.5 M concentration).
-
Addition: Cool to 0°C. Add CEMDCS (0.55 equiv ) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.
-
Note: Slow addition is crucial to ensure the silane captures two alcohol molecules rather than polymerizing.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours.
-
Quench: Dilute with Et₂O, wash with saturated NaHCO₃, then Water, then Brine.
-
Purification: Flash chromatography (Silica).
-
Caution: Silica is acidic. Add 1% Triethylamine to the eluent to prevent hydrolysis of the silyl ether during purification.
-
Protocol B: Surface Functionalization (Heterogeneous Phase)
Target: Grafting the chloroethyl-silane onto a silica/glass surface.
-
Activation: Clean substrate (glass/silica) with Piranha solution (3:1 H₂SO₄:H₂O₂) to generate surface -OH groups. Caution: Piranha solution is explosive with organics.
-
Drying: Dry substrate at 120°C for 2 hours to remove physisorbed water.
-
Silanization: Immerse substrate in a 2% (v/v) solution of CEMDCS in anhydrous Toluene containing 1% Triethylamine.
-
Incubation: 12–24 hours at RT under inert atmosphere.
-
Washing: Rinse sequentially with Toluene, DCM, and Ethanol to remove unbound silanes.
-
Curing: Bake at 110°C for 1 hour to crosslink the siloxane network.
Troubleshooting Guide (Diagnostic Logic)
Use this logic flow to identify why your yield is low.
Caption: Diagnostic workflow for identifying failure modes in CEMDCS silylation.
Advanced FAQs (Mechanistic Insights)
Q1: Why do I see vinyl groups in my NMR instead of the chloroethyl group?
A: You likely triggered
-
Mechanism:[1][2][3][4] The 2-chloroethyl group (
) is susceptible to base-induced elimination. If you use a strong base (like NaH or DBU) or heat the reaction excessively, the base deprotonates the -carbon, expelling chloride and forming a vinyl silane ( ). -
Fix: Stick to mild organic bases like Imidazole or Pyridine and avoid heating above 40°C.
Q2: Can I use this reagent to protect ONE hydroxyl group on a diol? A: Generally, no .
-
Dichlorosilanes favor the formation of cyclic silyl ethers with 1,2- or 1,3-diols because the intramolecular reaction (second chloride displacement) is entropically favored over intermolecular attack.
-
Result: You will get a 5- or 6-membered cyclic silicon ring, not a mono-protected chain.
Q3: My product hydrolyzes on the silica column. Why? A: Silyl ethers derived from dichlorosilanes (especially if one Cl remains or if the bridge is strained) are more Lewis-acid sensitive than TBS ethers.
-
Fix: Pre-treat your silica gel with 1-5% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
Reaction Mechanism & Stoichiometry Logic
Understanding the stepwise substitution is key to controlling the outcome.
Caption: Stoichiometry dictates the reaction pathway. Path B is the standard target for solution-phase synthesis.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive guide on silyl ether stability and formation conditions).
-
Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[5]1972 , 94, 6190–6191. (Establishes the Imidazole/DMF protocol adapted here for dichlorosilanes).
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Technical Brochure. (Authoritative source on surface modification protocols using bifunctional silanes like CEMDCS).
-
Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry; Wiley: New York, 2000. (Mechanistic insights into silicon substitution and
-elimination risks).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents [patents.google.com]
- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
Technical Support Center: Navigating the Challenges of 2-Chloroethylmethyldichlorosilane
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloroethylmethyldichlorosilane. This guide is designed to provide you with in-depth, field-proven insights into the safe and effective handling of this highly reactive and corrosive compound. As a senior application scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you in your research and development endeavors.
Understanding the Corrosivity of 2-Chloroethylmethyldichlorosilane
The primary challenge in working with 2-Chloroethylmethyldichlorosilane (C₃H₇Cl₃Si) lies in its reactivity, particularly with water. This compound belongs to the chlorosilane family, which is notorious for its corrosivity. The core of the issue is its rapid hydrolysis.
Mechanism of Corrosivity:
2-Chloroethylmethyldichlorosilane readily reacts with moisture, even atmospheric humidity, in a vigorous and exothermic reaction. This hydrolysis reaction breaks down the silicon-chlorine bonds, leading to the formation of hydrochloric acid (HCl) and silanols. The newly formed HCl is a strong acid and the primary cause of the severe corrosive properties observed.[1][2]
The reaction can be generalized as: 2-Cl(CH₂)₂Si(CH₃)Cl₂ + 2H₂O → 2-Cl(CH₂)₂Si(CH₃)(OH)₂ + 2HCl
The resulting silanols can then undergo condensation to form polysiloxane networks.[3] It is the continuous generation of HCl that poses a significant threat to laboratory equipment and personnel.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters from researchers working with 2-Chloroethylmethyldichlorosilane.
Q1: What are the primary hazards associated with 2-Chloroethylmethyldichlorosilane?
A1: The main hazards are its corrosivity, flammability, and toxicity.[4] It causes severe burns to the skin and eyes upon contact and can cause significant respiratory tract irritation if inhaled.[1] The vapors are flammable and can form explosive mixtures with air.[4]
Q2: How should I properly store 2-Chloroethylmethyldichlorosilane?
A2: It must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[5][6] The storage area should be designed to contain spills. It is crucial to use containers made of compatible materials.
Q3: What materials are compatible with 2-Chloroethylmethyldichlorosilane?
A3: Due to its corrosive nature, especially in the presence of moisture, material selection is critical. Carbon steel is generally suitable for bulk storage of dry chlorinated solvents, but for laboratory use where moisture ingress is a higher risk, more resistant materials are recommended.[7]
| Material Category | Compatible | Not Recommended |
| Metals | Stainless Steel (316L), Hastelloy C-276 | Carbon Steel (in the presence of moisture), Aluminum, Galvanized Steel |
| Plastics | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA) | Polyvinyl chloride (PVC), Polypropylene, Polyethylene |
| Elastomers | Kalrez® (perfluoroelastomer), Chemraz® | Buna-N (Nitrile), Neoprene, Silicone |
Q4: What are the immediate first aid measures in case of exposure?
A4: In case of any contact, immediate action is crucial.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[8]
In all cases, seek immediate medical attention.[8]
Troubleshooting Guides
This section addresses specific problems that you may encounter during your experiments.
Issue 1: Rapid Degradation of Stainless Steel Equipment
Question: I am using standard 304 stainless steel tubing and fittings for my reaction setup, and I'm observing significant corrosion and leakage after only a few uses with 2-Chloroethylmethyldichlorosilane. What is happening and how can I prevent it?
Answer:
Causality: While stainless steel is generally considered corrosion-resistant, its protective passive layer is susceptible to attack by wet hydrochloric acid. As previously discussed, any moisture in your system will lead to the formation of HCl. The chloride ions in HCl are particularly aggressive towards the chromium oxide layer of stainless steel, leading to pitting and crevice corrosion.
Troubleshooting Protocol:
-
Material Upgrade: The most effective solution is to upgrade your wetted components to a more resistant material.
-
Short-term/Moderate Conditions: 316L stainless steel offers better resistance to chloride-induced corrosion than 304.
-
Long-term/Harsh Conditions: For reactions at elevated temperatures or with a higher risk of moisture contamination, consider using Hastelloy C-276 or other nickel-based alloys.
-
-
Strict Moisture Exclusion: Implement rigorous procedures to eliminate moisture from your experimental setup.
-
Glassware: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator before use.
-
Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are thoroughly dried.
-
Inert Atmosphere: Assemble and operate your reaction setup under a dry inert atmosphere, such as nitrogen or argon.[4]
-
-
Passivation: Ensure your stainless steel components are properly passivated to maximize their corrosion resistance.
Issue 2: Inconsistent Reaction Yields and Byproduct Formation
Question: My reaction with 2-Chloroethylmethyldichlorosilane is giving inconsistent yields, and I am observing the formation of a white solid precipitate. What could be the cause?
Answer:
Causality: The likely culprit is the premature hydrolysis and condensation of the 2-Chloroethylmethyldichlorosilane. The white solid you are observing is likely a polysiloxane byproduct, formed from the condensation of silanols that result from the reaction of your starting material with water. This side reaction consumes your reagent and leads to lower yields of your desired product.
Experimental Workflow for Minimizing Hydrolysis:
Caption: Workflow for minimizing hydrolysis.
Issue 3: Clogged Transfer Lines and Valves
Question: I am having trouble with clogged needles, tubing, and valves when transferring 2-Chloroethylmethyldichlorosilane. How can I prevent this?
Answer:
Causality: Similar to the previous issue, this is caused by the formation of solid polysiloxane byproducts due to moisture contamination. The clogging occurs at points of atmospheric exposure, such as the tip of a needle or within a valve that is not perfectly sealed.
Troubleshooting Protocol:
-
Inert Gas Purge: Before transferring the liquid, purge the transfer lines, needles, and receiving vessel with a dry inert gas to displace any moist air.
-
Positive Pressure Transfer: Use a positive pressure of an inert gas to transfer the liquid rather than pulling a vacuum on the receiving vessel. This prevents moist air from being drawn into the system.
-
Immediate Cleaning: After the transfer is complete, immediately flush the transfer lines and valves with a dry, compatible solvent (e.g., anhydrous hexane or toluene) to remove any residual 2-Chloroethylmethyldichlorosilane before it has a chance to hydrolyze.
-
Proper Equipment Selection: Use valves with PTFE or PFA seats and diaphragms, which provide excellent sealing and chemical resistance.
Emergency Preparedness: Spill Management
A spill of 2-Chloroethylmethyldichlorosilane requires a rapid and informed response. The following decision tree outlines the general procedure.
Caption: Decision tree for spill response.
Important Spill Response Considerations:
-
Personal Protective Equipment (PPE): At a minimum, this should include chemical-resistant gloves (e.g., butyl rubber or Viton™), splash goggles, a face shield, and a lab coat.[9][10] For larger spills, a chemical-resistant suit and a self-contained breathing apparatus (SCBA) may be necessary.[11]
-
Neutralization: Neutralize spills with a slurry of sodium bicarbonate or soda ash.[12] Be aware that this reaction can be vigorous and may release heat and gas.
-
Fire Extinguishing: For fires involving chlorosilanes, use dry chemical or carbon dioxide extinguishers.[1] Do not use water, as it will exacerbate the situation by producing more HCl and flammable hydrogen gas.[1][13]
This guide provides a foundational understanding of the challenges associated with 2-Chloroethylmethyldichlorosilane and practical solutions to common problems. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this chemical before beginning any work.
References
-
Gelest, Inc. (2016). 2-CHLOROETHYLMETHYLDIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.7787-85-1, 2-CHLOROETHYLMETHYLDICHLOROSILANE Suppliers. Retrieved from [Link]
-
Silicones Environmental, Health and Safety Council. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
ASTM International. (n.d.). Chlorosilane Emergency Response Guidelines, 2nd Edition. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Safely.io. (2024). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Trichlorosilane. Retrieved from [Link]
-
Silicones Europe. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
The Chlorine Institute. (2021). Chlorine Safety: SCBA & PPE, Ch. 7. Retrieved from [Link]
Sources
- 1. globalsilicones.org [globalsilicones.org]
- 2. scribd.com [scribd.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. lookchem.com [lookchem.com]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. safelyio.com [safelyio.com]
- 11. youtube.com [youtube.com]
- 12. nj.gov [nj.gov]
- 13. silicones.eu [silicones.eu]
Incomplete derivatization with 2-Chloroethylmethyldichlorosilane in GC analysis
The following technical support guide is designed for researchers and analytical scientists encountering issues with 2-Chloroethylmethyldichlorosilane (CEMDCS) derivatization in Gas Chromatography (GC).
Topic: Incomplete Derivatization with 2-Chloroethylmethyldichlorosilane Reagent Code: CEMDCS (Cl-CH₂-CH₂-Si(CH₃)Cl₂) Application: Cyclic Silylation (Bifunctional Analytes) & ECD Signal Enhancement
Executive Summary & Reagent Profile[1][2]
2-Chloroethylmethyldichlorosilane is a specialized bifunctional silylation reagent. Unlike common monofunctional reagents (e.g., TMS-Cl, BSTFA) that simply "cap" active hydrogens, CEMDCS possesses two chlorine leaving groups on the silicon atom.
-
Primary Use: Formation of cyclic silyl derivatives with 1,2- or 1,3-diols, diamines, or amino-alcohols.
-
Secondary Use: Introduction of the electronegative 2-chloroethyl group to enhance sensitivity in Electron Capture Detection (ECD).
-
The Problem: "Incomplete derivatization" with this reagent often manifests not just as low yield, but as the presence of highly reactive, unstable chlorosilyl intermediates that degrade on the column, causing tailing and corrosion.
Diagnostic Troubleshooting (Q&A)
Q1: I see the starting material and a "messy" chromatogram with severe tailing. Why isn't the reaction finishing?
A: This is the hallmark of unscavenged Hydrochloric Acid (HCl) . The reaction of CEMDCS with your analyte releases HCl. Unlike amide-based reagents (like BSA), chlorosilanes generate strong acid byproducts.
-
Mechanism: HCl protonates the analyte (reducing nucleophilicity) and can degrade the formed derivative.
-
The Fix: You must use an acid scavenger. A base such as anhydrous pyridine or imidazole is mandatory. The base drives the reaction forward by precipitating the HCl as a salt (e.g., Pyridine·HCl).
-
Rule of Thumb: Use a 1.5x to 2x molar excess of base relative to the theoretical HCl yield.
-
Q2: I am analyzing a mono-functional alcohol, but I see multiple peaks and poor reproducibility.
A: You are likely using the wrong reagent for a mono-functional target, or using incorrect stoichiometry.
-
The Issue: CEMDCS is a dichlorosilane. If you react it with a single alcohol (R-OH), you form an intermediate: R-O-Si(Me)(Cl)-CH₂CH₂Cl.
-
The Consequence: This intermediate still has a reactive Si-Cl bond. It will react with trace moisture in the solvent, the septum, or the GC column stationary phase, leading to decomposition.
-
The Fix: If you must use CEMDCS for a mono-functional analyte (e.g., for ECD tagging), you must perform a quenching step (e.g., adding a second different alcohol) or ensure a specific dimerization (R-O)₂-Si... is intended. For simple capping, switch to a monochloro-silane analog.
Q3: My reaction mixture turns cloudy immediately. Is this normal?
A: Yes, if you are using a base.
-
Observation: The white precipitate is the hydrochloride salt of your base (e.g., Pyridinium chloride). This confirms the silylation is occurring.
-
Action: Centrifuge the sample (3000 RPM for 5 min) and inject the clear supernatant. Do not inject the precipitate, as it will contaminate the injector liner.
Q4: The derivative yield is low despite using pyridine.
A: Suspect Steric Hindrance or Moisture .
-
Steric Factor: The 2-chloroethyl group is bulkier than a standard methyl group. Secondary or tertiary functional groups may react slowly.
-
Moisture: Chlorosilanes are aggressively hydrolyzed by water. If your solvent (e.g., Toluene, Hexane) is not dried over molecular sieves, the reagent hydrolyzes before reaching the analyte.
-
The Fix: Incubate at 60–70°C for 30–60 minutes . Ensure all solvents are anhydrous (<50 ppm water).
Optimized Experimental Protocol
Objective: Complete cyclic silylation of a 1,2-diol using CEMDCS.
Materials
-
Solvent: Anhydrous Toluene or Acetonitrile (stored over activated 3Å molecular sieves).
-
Catalyst/Base: Anhydrous Pyridine.[1]
-
Reagent: 2-Chloroethylmethyldichlorosilane (CEMDCS).
Workflow
-
Preparation: Dissolve 1 mg of dry sample in 100 µL of Anhydrous Toluene in a reaction vial.
-
Scavenger Addition: Add 50 µL of Anhydrous Pyridine. Cap and vortex.
-
Reagent Addition: Add 50 µL of CEMDCS. Note: Add slowly; exotherm is possible.
-
Incubation: Heat the vial at 70°C for 45 minutes .
-
Why? Heat overcomes the steric bulk of the chloroethyl group and ensures ring closure.
-
-
Separation: Cool to room temperature. A white precipitate (Pyridine·HCl) should be visible.
-
Extraction (Optional but Recommended): If the precipitate is heavy, transfer the supernatant to a new vial or centrifuge.
-
Injection: Inject 1 µL into the GC (Splitless or high split ratio depending on concentration).
Mechanistic Insight & Pathway
The following diagram illustrates the critical difference between the formation of the unstable intermediate and the stable cyclic product, highlighting the role of the base scavenger.
Figure 1: Reaction pathway for CEMDCS derivatization. Note the critical unstable intermediate which requires base catalysis and heat to proceed to the stable cyclic form, preventing hydrolysis.
Quantitative Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active Si-Cl bond reacting with column phase. | Ensure reaction went to completion (increase time/temp). Confirm stoichiometry (di-functional analyte?). |
| Missing Peaks | Hydrolysis of reagent.[2] | Check solvent water content.[3] Replace septum on reagent vial. |
| Injector Port Deposits | Injection of Pyridine·HCl salts.[4] | Centrifuge sample. Use a glass wool liner to trap particulates. |
| Extra "Ghost" Peaks | Polymerization of reagent. | Reduce reagent excess. Use a more dilute solution. |
References
-
Little, J. L. Derivatization of Alcohols and Amines for GC-MS. Journal of Chromatography A. [Link]
-
Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.[5] (Standard text for silylation mechanisms).
Sources
Technical Support Center: Stability of 2-Chloroethylmethyldichlorosilane (CEMDCS) Derivatives
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) is a bifunctional organosilane used primarily for surface modification (silylation) of glass liners in Gas Chromatography (GC) and silica supports in Liquid Chromatography (LC).
Its utility is defined by two distinct reactive ends:
-
The Dichlorosilane Head (
): Highly reactive toward surface silanols ( ), forming stable siloxane bridges. -
The Chloroethyl Tail (
): A functional group often used as an intermediate for further ligand attachment or as a specific polarity modifier.
Critical Stability Warning: Unlike standard alkyl-silanes (e.g., octadecylsilane), CEMDCS derivatives possess a "beta-chloro" structure (
Module 1: Reagent Integrity (Pre-Reaction)
Q1: Upon opening the storage container, I observe white fumes or a cloudy precipitate. Is the reagent still usable?
Diagnostic: No. The reagent has been compromised by moisture.[1] Mechanism: Dichlorosilanes are extremely hygroscopic. Upon contact with atmospheric moisture, they undergo rapid hydrolysis.
-
Hydrolysis:
(The "fumes" are HCl gas). -
Condensation: The resulting silanols (
) instantly react with each other to form silicone polymers ( ). The "cloudiness" is insoluble polysiloxane.
Action: Discard the bottle properly. For future use, handle only in a nitrogen-purged glovebox or use a Sure/Seal™ transfer technique.
Q2: Can I prepare a stock solution of CEMDCS in methanol or ethanol for later use?
Diagnostic: Absolutely Not.
Mechanism: Alcohols act as nucleophiles similar to water. They will react violently with the Si-Cl bonds to form alkoxysilanes (
Module 2: Surface Modification (The Reaction)
Q3: I treated my GC liners, but I am seeing severe peak tailing for polar compounds. What went wrong?
Diagnostic: Incomplete deactivation or "Vertical Polymerization." Mechanism:
-
Scenario A (Too much water): If the solvent was not strictly anhydrous, the CEMDCS polymerized in the solution before bonding to the glass. This creates a messy, "clumpy" surface rather than a smooth monolayer, leaving active silanols exposed.
-
Scenario B (Steric Hindrance): The bulky chloroethyl group may prevent the dichlorosilane from reacting with all surface silanols. Action:
-
Pre-dry glass liners at 150°C under vacuum.
-
Perform the reaction in anhydrous toluene with a base scavenger (e.g., Pyridine) to neutralize the HCl byproduct, which drives the reaction to completion.
-
End-capping: Follow up with a smaller reagent like Trimethylchlorosilane (TMCS) to block any remaining active sites.
Visualizing the Surface Reaction Pathways
Figure 1: Comparison of reaction outcomes based on solvent dryness. Moisture leads to uncontrolled polymerization rather than surface bonding.
Module 3: Chromatographic Stability (Post-Reaction)
Q4: My baseline rises dramatically when the GC oven exceeds 180°C. Is the phase bleeding?
Diagnostic: Yes, likely due to Beta-Elimination . Mechanism: This is the specific weakness of 2-chloroethyl silanes. The chlorine atom is on the beta-carbon (2 positions away from Silicon).
-
The Reaction: Under thermal stress, the bond electrons rearrange. The chlorine leaves, and the silicon bond breaks, releasing ethylene gas (
) and a chlorosilane. -
Comparison: Gamma-substituted silanes (e.g., 3-chloropropyl) are thermally stable up to ~300°C because they cannot undergo this specific elimination mechanism.
Action:
-
Limit Temperature: Do not exceed 160°C–180°C with CEMDCS-modified surfaces.
-
Switch Reagents: If high-temperature GC is required, switch to a 3-chloropropyl or phenyl silane derivative.
Visualizing the Beta-Elimination Mechanism
Figure 2: The Beta-Elimination pathway. High thermal energy causes the ejection of the organic chain as ethylene gas.
Q5: The retention times of my analytes are drifting (decreasing) over time in HPLC.
Diagnostic: Hydrolytic degradation of the Siloxane Bond (
-
Maintain mobile phase pH between 2.5 and 7.0.
-
Use a "bidentate" attachment strategy (CEMDCS is a dichlorosilane, so it can form two bonds to the surface, which improves hydrolytic stability compared to monochlorosilanes).
Comparative Stability Data
| Parameter | 2-Chloroethyl (CEMDCS) | 3-Chloropropyl (Gamma) | n-Octadecyl (C18) |
| Thermal Limit (GC) | Low (~160°C) | High (~300°C) | High (~300°C) |
| Primary Failure Mode | Beta-Elimination | Si-C Bond Homolysis | Si-C Bond Homolysis |
| Hydrolytic Stability | Moderate (Crosslinked) | Moderate (Crosslinked) | High (Steric Protection) |
| Moisture Sensitivity | Extreme (Dichloro) | Extreme (Trichloro/Di) | Moderate (if Mono) |
Experimental Protocol: Deactivation of Glass Liners
Objective: Create a stable, inert surface using CEMDCS while avoiding polymerization.
-
Cleaning: Soak liners in 1M HCl for 1 hour (removes metal ions). Rinse with HPLC-grade water, then Methanol.
-
Drying (CRITICAL): Bake liners at 150°C for 4 hours or purge with dry nitrogen. Any water present will ruin the CEMDCS.
-
Solution Prep: In a glovebox or fume hood, prepare a 5% (v/v) solution of CEMDCS in Anhydrous Toluene .
-
Reaction: Submerge liners in the solution.
-
Option A (Room Temp): Soak for 12–24 hours.
-
Option B (Reflux): Reflux for 2 hours (ensure moisture trap is used).
-
-
Rinsing: Decant silane solution.[2][3] Rinse liners 3x with Toluene, then 3x with Methanol.
-
Curing: Bake liners at 100°C for 30 minutes to fix the bond. Do not exceed 150°C during curing to prevent beta-elimination.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[4] (Technical Brochure regarding Beta vs Gamma substitution stability).
-
Little, J.Deactivation of Glass Inserts for Gas Chromatography. Sigma-Aldrich / Merck Technical Bulletins.
-
Wirth, M. J., & Fatunmbi, H. O. (1993). Horizontal Polymerization of Mixed Trifunctional Silanes on Silica. Analytical Chemistry.[5] (Discusses the mechanism of silanization and surface bonding).
-
Arkles, B.Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778. (Foundational text on the hydrolytic and thermal stability of silane interfaces).
Sources
Technical Support Center: Purification & Handling of 2-Chloroethylmethyldichlorosilane Derivatives
[1]
Introduction: The Dual-Reactivity Challenge
2-Chloroethylmethyldichlorosilane (CEMDCS, CAS 7787-85-1) presents a unique purification challenge due to its bifunctional nature.[1] It possesses two highly hydrolyzable silicon-chlorine (Si-Cl) bonds and one base-sensitive carbon-chlorine (C-Cl) bond at the beta-position.[2][1]
Successful purification requires balancing three competing factors:
-
Hydrolytic Instability: Exposure to moisture instantly generates HCl and siloxanes.[1]
-
Thermal Sensitivity: With a boiling point of 177.1°C (atmospheric), atmospheric distillation risks thermal degradation.[1]
-
Beta-Elimination Risk: The beta-chloroethyl group is susceptible to base-catalyzed elimination, cleaving the C-Si bond and releasing ethylene gas.[2][1]
This guide provides self-validating protocols to navigate these risks.
Module 1: Distillation of Volatile Products
Scenario: You have synthesized a liquid derivative (e.g., an alkoxysilane or modified silane) and need to isolate it from the reaction mixture.[1]
Critical Data Points
| Property | Value | Implication |
| Boiling Point (CEMDCS) | 177.1°C (760 mmHg) | Do NOT distill at atmospheric pressure.[2][3][4] High heat promotes polymerization.[1] |
| Density | 1.199 g/cm³ | Denser than most organic solvents; aids in phase separation if washing is applicable.[2][1] |
| Flash Point | 74.1°C | Flammable.[2][1][5] Ground all glassware.[1] |
Protocol: Vacuum Fractional Distillation
Objective: Isolate product while suppressing thermal decomposition.[1]
-
System Prep: Assemble a vacuum distillation setup with a Vigreux column. All glassware must be oven-dried (>120°C) and purged with dry Nitrogen or Argon.[2][1]
-
Stripping Solvents: Remove low-boiling solvents (THF, Toluene) via rotary evaporation only if the bath temperature is <40°C and the system is backfilled with inert gas.[1]
-
Vacuum Application: Apply high vacuum (<5 mmHg).
-
Target: Reduce the effective boiling point to <100°C to minimize thermal stress.
-
-
Fraction Collection:
Troubleshooting Guide: Distillation
Q: My distillate is cloudy. Why?
-
Cause: Moisture ingress.[1] Even ppm levels of water hydrolyze Si-Cl bonds to form solid/gel siloxanes.[1]
-
Fix: Ensure all joints are greased with high-vacuum grease.[1] Use a liquid nitrogen trap between the pump and the manifold.[1]
Q: The pot residue turned into a gel violently. What happened?
Module 2: Removal of Amine Salts (The Filtration Trap)
Scenario: You used a base (Pyridine, Triethylamine) to scavenge HCl, resulting in a thick slurry of amine hydrochloride salts.
The "Inert Filtration" Workflow
Do NOT use aqueous washes (e.g., water/brine) if your product retains Si-Cl bonds.[2][1] You must use mechanical separation under inert atmosphere.[1]
Figure 1: Decision tree for removing amine salts based on product hydrolytic stability.
Key Technical Insight: Amine salts can trap significant product.[1] Always wash the filter cake with a dry, non-polar solvent (e.g., dry Hexane) in which the product is soluble but the salt is not.[1]
Module 3: The "Hidden" Danger – Beta-Elimination
Scenario: Your yield is low, and you detect ethylene gas or unexpected chlorosilanes.
Mechanism of Failure
Beta-haloalkylsilanes are prone to Beta-Elimination in the presence of strong bases or nucleophiles.[2][1] The base attacks the beta-hydrogen (on the carbon), causing the release of the chloride and the cleavage of the Si-C bond.[2][1]
Reaction: Si-CH2-CH2-Cl + Base → Si-Cl + CH2=CH2 (Ethylene) + Base-H[2][1]
Prevention Strategy
-
Avoid Strong Bases: Do not use hydroxides (NaOH, KOH) or alkoxides (NaOMe) if the Si-Cl bond is still present or if the conditions are harsh.[1]
-
Temperature Control: Keep reactions with amines (like Et3N) below 60°C. High heat accelerates elimination.[1]
-
Steric Bulk: Use sterically hindered bases (e.g., Diisopropylethylamine, DIPEA) if elimination is observed with Pyridine.[1]
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use silica gel chromatography for purification?
-
Answer: Generally, NO .[1] Silica gel contains surface hydroxyl groups (-OH) and adsorbed water.[2][1] This will hydrolyze any remaining Si-Cl bonds, destroying your product and clogging the column.[1]
-
Exception: If you have fully converted the silane to a stable alkoxysilane (e.g., Si-OMe), you can use silica gel, but it must be neutralized (pre-treated with 1% Triethylamine) to prevent acid-catalyzed degradation.[2][1]
Q2: How do I store the purified product?
-
Answer: Store in a borosilicate glass bottle with a PTFE-lined cap. Wrap the cap in Parafilm.[1] For long-term storage, place the bottle inside a secondary container (desiccator) with active desiccant.[1] Store at 2-8°C to minimize slow disproportionation.
Q3: How do I determine the purity if I can't use HPLC?
References
-
PubChem . Methyldichlorosilane - Compound Summary. National Library of Medicine.[1] Available at: [Link][2]
-
Gelest, Inc. Safety Data Sheet: (2-Methyl-2-Phenylethyl)methyldichlorosilane. Available at: [Link] (General reference for chlorosilane handling).[2][1]
-
LookChem . 2-Chloroethylmethyldichlorosilane CAS 7787-85-1 Properties. Available at: [Link][2]
-
Master Organic Chemistry . The E2 Mechanism - Beta Elimination. Available at: [Link]
-
Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000.[1] (Standard text for organosilicon reactivity/beta-elimination).
Technical Support Center: 2-Chloroethylmethyldichlorosilane (CEMDCS)
Topic: Reactivity & Moisture Sensitivity Troubleshooting
Document ID: TSC-CEMDCS-004 | Tier: 3 (Advanced Research Support)
Executive Summary & Chemical Profile
2-Chloroethylmethyldichlorosilane (CEMDCS) is a bifunctional organosilane intermediate used primarily as a linker in solid-phase synthesis and surface modification. Its utility relies on the differential reactivity between the highly labile silyl chlorides (
The Critical Failure Mode: Moisture intrusion. Unlike alkoxy-silanes, which hydrolyze slowly, CEMDCS reacts instantly and violently with atmospheric moisture. This reaction is irreversible and autocatalytic, releasing hydrogen chloride (HCl) gas and forming siloxane polymers. In drug development applications, even trace hydrolysis results in "silent failures"—where the linker attaches to itself rather than the target substrate, leading to 0% yield in subsequent coupling steps.
| Property | Value | Implication |
| Formula | Bifunctional: 2 hydrolyzable | |
| Moisture Sensitivity | Extreme | Reacts with ppm-level water in <1 second. |
| By-product | Hydrogen Chloride (HCl) | Corrosive gas; damages sensitive biological payloads. |
| Hydrolysis Product | Linear/Cyclic Siloxanes | Forms oils or gels; cannot be reversed to monomer. |
The Hydrolysis Cascade (The "Why")
Understanding the mechanism is vital for troubleshooting. When CEMDCS encounters water, it does not merely "degrade"; it polymerizes. Because it is a dichlorosilane , it forms linear chains and cyclic rings (cyclotrisiloxanes/cyclotetrasiloxanes), often visible as a viscous oil or white haze.
Mechanism Diagram
The following flowchart illustrates the catastrophic failure pathway triggered by moisture.
Figure 1: The irreversible degradation pathway of CEMDCS upon exposure to moisture. Note that HCl evolution creates positive pressure in closed vessels.
Troubleshooting Guide (FAQ Format)
Scenario A: Visual Inspection Failures
Q: The liquid in my storage bottle has turned cloudy or has a white precipitate at the bottom. Can I filter and use it?
-
Verdict: NO.
-
Technical Analysis: The cloudiness (haze) indicates the formation of cyclic siloxanes (insoluble in the neat silane). Because CEMDCS is a di-functional monomer, the presence of precipitate implies that a significant portion of the bulk liquid has already undergone chain-extension.
-
Risk: Even if you filter the solid, the liquid phase contains soluble oligomers (dimers/trimers). These will compete with the monomer for surface binding sites, creating a disordered, non-functional monolayer.
-
Action: Discard the bottle as hazardous waste. Do not attempt to distill (risk of gelation in the still pot).
Scenario B: Pressure Events
Q: When I inserted a syringe into the septum, the plunger was pushed back forcefully. Why?
-
Verdict: HCl Gas Buildup.
-
Technical Analysis: Moisture has entered the bottle (likely through a pierced septum from previous use). The hydrolysis reaction releases 2 moles of HCl gas for every 1 mole of silane hydrolyzed.
-
Action: Vent the bottle immediately into a fume hood scrubber containing dilute NaOH. Do not use this reagent for sensitive synthesis; the dissolved HCl will degrade acid-labile protecting groups (e.g., Boc, THP) on your substrate.
Scenario C: Low Yield in Surface Modification
Q: My surface functionalization yield is <10%, but the silane looks clear. What happened?
-
Verdict: "Invisible" Oligomerization.
-
Technical Analysis: If the moisture contamination is low (<100 ppm), short-chain linear oligomers form. These remain soluble and clear but diffuse slower than monomers. When they hit the surface, they react with only one anchor point instead of forming a robust siloxane network, leading to a layer that washes off during the solvent rinse.
-
Diagnostic: Run a Proton NMR (
-NMR) in . Look for a shift in the methyl-silyl peak ( ).-
Pure Monomer: Sharp singlet ~0.8 ppm.
-
Oligomer/Hydrolyzed: Broadening or shifting upfield (0.1–0.2 ppm shift).
-
Experimental Protocols & Handling
To ensure reactivity, you must treat CEMDCS as a pyrophoric-adjacent material regarding moisture exclusion.
Protocol 1: Safe Transfer (The "Positive Pressure" Rule)
Never pour chlorosilanes. Always transfer via syringe or cannula.
-
Preparation: Oven-dry all glassware (flasks, syringes, needles) at 120°C for >4 hours. Cool in a desiccator.
-
Inert Gas: Clamp the reagent bottle. Insert a generic N2/Ar line inlet needle to establish positive pressure.
-
Withdrawal: Insert the sampling syringe. The pressure from the gas line should help fill the syringe. Do not pull the plunger forcefully (creates vacuum/cavitation).
-
Transfer: Inject directly into the reaction flask which is already under inert gas flow.
Protocol 2: Solvent Requirements
Chlorosilanes are unforgiving of "wet" solvents.
| Solvent | Max Water Content | Drying Method |
| Toluene (Preferred) | < 50 ppm | Sodium/Benzophenone distillation or Molecular Sieves (4Å). |
| Dichloromethane | < 50 ppm | CaH2 distillation. Avoid if possible (reacts with amines). |
| THF | < 20 ppm | Sodium/Benzophenone. Critical: Wet THF accelerates polymerization. |
Protocol 3: Emergency Mitigation (Spill)
If CEMDCS is spilled outside the hood:
-
Evacuate: The HCl fumes are immediately dangerous to life and health (IDLH).
-
Ventilate: Maximize air exchange.
-
Neutralize: Do NOT use water. Cover the spill with dry lime, sand, or sodium bicarbonate. Only add water once the silane has been absorbed into a solid matrix and moved to a safe outdoor/hood location.
Decision Logic for Researchers
Use this logic gate to determine if your experiment can proceed.
Figure 2: Operational decision tree for handling CEMDCS.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Technical Brochure).[1] Detailed hydrolysis kinetics and handling for chlorosilanes. Link
-
Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silane Surface Modification.[1] Gelest, Inc.[1][2] Explains the "invisible" failure modes of silane deposition. Link
-
PubChem. Dichloromethylsilane Safety Data Sheet (SDS). (Proxy for general dichlorosilane safety data). National Library of Medicine. Link
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
Sources
Technical Support Center: Scaling Up 2-Chloroethylmethyldichlorosilane
The following guide serves as a specialized Technical Support Center for researchers and process engineers scaling up reactions involving 2-Chloroethylmethyldichlorosilane .
Status: Operational | Tier: L3 (Senior Application Scientist) | Chemical Profile: CAS 7787-85-1[1]
Core Chemical Intelligence & Safety Brief
User: "I'm moving from gram-scale to kilogram-scale. What are the immediate 'show-stopper' risks?"
Senior Scientist Response:
Beyond the standard chlorosilane hazards (HCl evolution, moisture sensitivity), 2-Chloroethylmethyldichlorosilane possesses a "silent killer" for scale-up:
Unlike simple alkyl chlorosilanes, the 2-chloroethyl group is thermally and chemically labile. Under specific conditions (high heat or Lewis acid catalysis), it undergoes
The "Hidden" Decomposition Pathway
-
The Risk: Unexpected pressure buildup (Ethylene generation) and product contamination (Methyltrichlorosilane is difficult to separate via distillation due to similar boiling points).
-
The Trigger: Temperatures >80°C (prolonged) or presence of Lewis Acids (e.g., AlCl3, FeCl3 from steel corrosion).
-
The Fix: Maintain reaction temperatures <60°C and use glass-lined or Hastelloy equipment to prevent metal leaching.
Physical Property Data for Process Design
| Property | Value | Scale-Up Implication |
| Boiling Point | ~177°C (760 mmHg) | High boiler; difficult to strip solvents without vacuum.[1] |
| Density | ~1.20 g/mL | Heavier than most organic solvents; phase separation requires checking the bottom layer.[1] |
| Flash Point | ~74°C | Combustible.[1] Static precautions are mandatory. |
| Hydrolysis | Rapid, Exothermic | Releases 2 moles of HCl per mole of silane.[1] Requires scrubbing.[2] |
Reaction Engineering & Equipment (Q&A)
Q: "I'm seeing lower yields on scale compared to the lab. The NMR shows 'extra' methyl peaks. What's happening?"
A: You are likely triggering Thermal Redistribution or
-
Diagnosis: Check for a singlet at ~0.8 ppm (Methyltrichlorosilane) and a gas pressure increase (Ethylene).
-
Root Cause: On a larger scale, heat transfer is slower. If you heat the reactor jacket to 100°C to drive a reflux, the wall temperature may trigger decomposition before the bulk fluid reaches boiling.
-
Solution:
-
Limit Jacket Delta-T: Never set the jacket temperature >20°C above the batch temperature.
-
Vacuum Distillation: Do not distill at atmospheric pressure. Use high vacuum (<10 mmHg) to keep the pot temperature below 70°C.
-
Q: "Can I use Stainless Steel (SS316) reactors?"
A: Proceed with extreme caution. While SS316 is acceptable for dry chlorosilanes, any moisture ingress creates hydrochloric acid, which corrodes SS316.
-
The Trap: Corrosion releases Iron (Fe) and Nickel (Ni). These metals act as Lewis Acid catalysts , accelerating the
-elimination decomposition described above. -
Recommendation:
-
Best: Glass-lined reactors (Pfaudler type).
-
Acceptable: Hastelloy C-22 or C-276.
-
Prohibited: Standard SS304.
-
Q: "How do I handle the exotherm during hydrolysis/alcoholysis?"
A: The reaction is:
-
Protocol:
-
Inverse Addition: Do not add water/alcohol to the silane. Add the silane to the solvent/base mixture . This keeps the silane concentration low and prevents "hot spots."
-
Sub-Surface Addition: Use a dip tube to introduce the silane below the liquid surface to prevent entrainment in the headspace.
-
Scrubbing: Ensure your caustic scrubber is sized for the peak HCl generation rate, not the average.
-
Visualizing the Danger: Pathways & Workflows
The following diagram illustrates the competing pathways you must control.
Caption: Figure 1. Reaction Selectivity Map. Note the red "Decomposition" pathway which is unique to beta-halo silanes and generates hazardous pressure.
Troubleshooting Guide: Specific Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Reactor Pressure Spike | IMMEDIATE: Cool reactor to <20°C. Vent carefully to scrubber. Check for metal contamination (corrosion). | |
| Cloudy Distillate | Sublimation of Amine Hydrochloride salts (if using base).[1] | Use a Wiped Film Evaporator (WFE) instead of pot distillation to minimize residence time and salt carryover. |
| Gel Formation | Water contamination >100 ppm.[1] | Dry all solvents to <50 ppm water using molecular sieves.[1] Ensure nitrogen purge is strictly dry. |
| Corrosion on Manway | HCl vapor condensation.[1] | Heat trace the vapor lines and manway to prevent HCl condensation ("dew point corrosion"). |
Validated Scale-Up Protocol (Generic Grignard Coupling)
Objective: React 2-Chloroethylmethyldichlorosilane with Phenylmagnesium Bromide.
-
System Prep: Bake out glass-lined reactor at 110°C under vacuum (-0.9 bar) for 4 hours. Backfill with
. -
Charging: Charge Phenylmagnesium Bromide (in THF) and cool to -10°C.
-
Why? Low temp favors substitution over elimination.
-
-
Addition: Mix Silane with dry Toluene (1:1 ratio). Add slowly via dip tube over 4 hours.
-
Control Point: Maintain internal T < 0°C. If T rises, stop addition.
-
-
Post-Reaction: Warm to Room Temp (25°C). Do not reflux.
-
Validation: Check GC for disappearance of starting material.
-
-
Quench: Transfer reaction mixture into a chilled (0°C) solution of dilute HCl/Water.
-
Critical: Never add water to the silane mixture; the viscosity spike can break agitators.
-
References
-
Gelest, Inc. "Silanes & Silicon Compounds: Properties & Selection Guide." Gelest Catalog. Accessed 2024.[3][4] [Link]
-
Arkles, B. "Tailoring Surfaces with Silanes." Chemtech, 7, 766-778. (Foundational text on silane reactivity).
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Authoritative source on beta-elimination mechanisms).
-
United States EPA. "Acute Exposure Guideline Levels (AEGLs) for Chlorosilanes." (Safety grounding for HCl evolution). [Link]
Sources
Catalyst poisoning in 2-Chloroethylmethyldichlorosilane reactions
The following technical guide is structured as a Tier 3 Support Resource for researchers and process chemists optimizing the synthesis or application of 2-Chloroethylmethyldichlorosilane (CEMDCS) .
This guide addresses the specific phenomenon of catalyst poisoning —a critical failure mode in the hydrosilylation of vinyl chloride with methyldichlorosilane.[1]
Topic: Troubleshooting Catalyst Deactivation & Stability in 2-Chloroethylmethyldichlorosilane Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Organosilicon Division[1]
Executive Summary: The "Beta-Chloro" Paradox
The synthesis of 2-Chloroethylmethyldichlorosilane (via the hydrosilylation of vinyl chloride) presents a unique "double-bind" for researchers:
-
Thermal Instability: The product is a
-chloroethylsilane . These compounds undergo rapid -elimination at elevated temperatures (>80–100°C), reverting to ethylene and trichloromethylsilane.[1] -
Catalyst Deactivation: To avoid decomposition, reactions are run at lower temperatures.[1] However, vinyl chloride is an electron-deficient olefin that coordinates poorly to Platinum (Pt), requiring highly active catalysts (e.g., Karstedt’s).[1] These catalysts are susceptible to oxidative addition by the C-Cl bond, leading to irreversible poisoning.[1]
This guide provides the diagnostic logic to distinguish between kinetic poisoning (impurities/ligand exchange failure) and thermodynamic decomposition (
Diagnostic Troubleshooting (Q&A Format)
Issue A: The Reaction Never Initiates
User Question: I added 10 ppm of Karstedt’s catalyst to my mixture of Vinyl Chloride (VCM) and Methyldichlorosilane at 40°C, but no exotherm was observed after 2 hours. Is the catalyst dead?
Scientist Response: Not necessarily "dead," but likely inhibited .[1] Vinyl chloride is a "lazy" ligand compared to standard substrates like styrene.[1]
-
Root Cause 1: Stabilizer Poisoning. Industrial VCM often contains polymerization inhibitors (phenols, amines) to prevent radical polymerization during storage.[1] These are potent poisons for Pt(0) catalysts.[1]
-
Action: Distill VCM before use or pass it through an inhibitor-removal column (e.g., alumina/silica).[1]
-
-
Root Cause 2: Oxygen Inhibition. While Karstedt’s catalyst requires trace
to prevent colloid formation, excess oxygen can oxidize the phosphine ligands (if modified) or promote radical side reactions.[1]-
Action: Ensure a steady inert blanket (
), but do not sparge excessively if using a non-modified Karstedt's.[1]
-
-
Root Cause 3: The "Induction Period" Artifact. VCM hydrosilylation has a long induction period because the electron-poor alkene struggles to displace the vinyl-siloxane ligands on the Pt center.[1]
-
Action:Do not add more catalyst yet. Increase temperature strictly to 50°C. If no exotherm occurs within 30 mins, the catalyst is poisoned.[1]
-
Issue B: The "Die-Off" (Reaction Stops at ~40% Conversion)
User Question: The reaction started well with an exotherm, but conversion stalled at 40%. Adding more catalyst causes a brief spike, then it dies again.[1] The solution turned from yellow to colloidal black.[1]
Scientist Response: This is the classic signature of Product-Induced Poisoning and Colloidal Agglomeration .
-
Mechanism: As the concentration of CEMDCS increases, the risk of C-Cl oxidative addition rises.[1] The Pt(0) inserts into the C-Cl bond of the product or unreacted VCM, forming a stable, inactive Pt(II)-Cl species (e.g.,
).[1] -
Visual Cue (Black Precipitate): The "black" color indicates the Pt ligands have dissociated, leading to the formation of inactive Platinum(0) nanoclusters (Platinum Black).[1] This is irreversible.
-
Action Plan:
-
Switch Ligands: Standard Karstedt’s is too unstable here. Use a low-chloride Speier’s catalyst (slower but more robust) or a phosphite-modified Pt catalyst to stabilize the metal center against aggregation.[1]
-
Lower Temperature: Keep T < 60°C. Higher T accelerates the C-Cl insertion rate faster than the hydrosilylation rate.[1]
-
Issue C: Product Loss & Gas Evolution (The -Elimination Trap)
User Question: I achieved full conversion, but during distillation, my product yield dropped by 50%, and I see a low-boiling fraction. Is this catalyst residue decomposing my product?
Scientist Response:
Yes. This is
-
The Chemistry:
-chloroethylsilanes are metastable. [1] -
The Catalyst's Role: Residual Pt or acidic byproducts (from chlorosilane hydrolysis) lower the activation energy for this decomposition.[1]
-
Action Plan:
-
Passivation: Before distillation, add a catalyst poison (e.g., tributylamine or triphenylphosphine ) to quench the Pt species.[1]
-
Vacuum Distillation: Never distill CEMDCS at atmospheric pressure. Use high vacuum (<10 mmHg) to keep the pot temperature below 80°C.
-
Technical Deep Dive: The Poisoning Mechanism
The following diagram details the competition between the productive Catalytic Cycle and the two failure modes: Poisoning (Oxidative Addition) and Decomposition (
Figure 1: Mechanistic pathways showing the competition between productive hydrosilylation and C-Cl bond activation (poisoning) or thermal decomposition.[1]
Quantitative Troubleshooting Matrix
| Symptom | Probable Cause | Verification Test | Corrective Action |
| No Initiation | Inhibitors in VCM (Phenols/Amines) | Run a small scale test with distilled VCM. | Distill VCM; Increase catalyst loading by 20% (stepwise). |
| Black Precipitate | Colloidal Pt formation (Ligand loss) | Visual inspection; reaction stops abruptly.[1] | Lower Temp; Add ligand stabilizer (e.g., diethyl maleate).[1] |
| Yellow -> Orange Shift | Oxidative Addition (Pt-Cl species) | Irreversible. Restart with fresh catalyst; maintain T < 60°C. | |
| Gas Evolution (Ethylene) | GC-MS of off-gas; pressure buildup in closed vessel. | CRITICAL: Cool immediately. Add amine stabilizer (Tributylamine).[1] | |
| Corrosion of Reactor | HCl generation from hydrolysis/elimination | pH paper on headspace; fuming. | Dry all reagents (molecular sieves); Use Hastelloy or Glass-lined reactors. |
Validated Experimental Protocol
Objective: Synthesize CEMDCS with minimized catalyst deactivation.
-
Pre-Treatment:
-
Dry Methyldichlorosilane over
to remove HCl/Water. -
Pass Vinyl Chloride gas through a drying column (CaCl2) and an inhibitor removal column (Activated Alumina).[1]
-
-
Catalyst Preparation:
-
Reaction Execution:
-
Charge reactor with Silane and 5% of total VCM.
-
Heat to 45°C .
-
Add 20% of total Catalyst. Wait for exotherm (Induction: 15–45 mins).[1]
-
Once initiated (T rises to 50–55°C), begin co-feeding VCM and Catalyst simultaneously.[1]
-
Why Co-feed? Keeping VCM concentration low prevents it from overwhelming the Pt and forcing the C-Cl insertion pathway.[1]
-
-
Work-up:
-
Add Triphenylphosphine (
) (1.5 eq relative to Pt) immediately after reaction to complex the Pt and prevent -elimination during distillation. -
Distill under vacuum (Target bp: ~60°C at reduced pressure).
-
References
-
Lewis, L. N., et al. (1997).[1] Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Platinum Metals Review.
-
Roy, A. K. (2021).[1] Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications. (Provides mechanistic parallels for chloro-olefin poisoning).
-
Master Organic Chemistry. (2025). Mechanism of the E2 Reaction (Beta Elimination). (Foundational mechanism for the thermal instability of beta-chloro silanes).
-
Johnson Matthey. (n.d.). Karstedt Catalysts and Poison Resistance. (Technical data on catalyst sensitivity). [1]
-
Evonik Operations GmbH. (2022).[2] Mind the Catalyst Poisons. (Industrial guide on identifying poisons in silicone curing).
Sources
Technical Support Center: HCl Management for 2-Chloroethylmethyldichlorosilane
Subject: Troubleshooting & Management of Hydrogen Chloride (HCl) Byproducts Applicable Compound: 2-Chloroethylmethyldichlorosilane (CAS: 7787-85-1) Audience: Process Chemists, R&D Scientists, EHS Officers
Introduction: The "Double-Chloride" Challenge
Welcome to the Technical Support Center. You are likely here because you are working with 2-Chloroethylmethyldichlorosilane , a bifunctional silane widely used as a precursor for siloxane modification and surface coupling.
The Core Challenge: Unlike standard alkyl halides, this molecule possesses two distinct reactive sites. The silyl-chlorides (Si-Cl) are highly hydrolytically unstable. Upon contact with even trace atmospheric moisture or nucleophiles (alcohols/amines), they release Hydrogen Chloride (HCl) gas instantly.
Critical Stoichiometry: Every 1 mole of silane generates 2 moles of HCl. A standard 100g reaction can generate over 30 liters of corrosive HCl gas. This guide provides the engineering controls and chemical protocols to manage this byproduct safely.
Part 1: Immediate Troubleshooting (Q&A)
Q1: "I see white smoke forming around the reaction flask neck or vent. Is the flask leaking?"
Diagnosis: This is Hydrolysis Fuming . The "smoke" is not the silane itself, but an aerosol of hydrochloric acid droplets formed when escaping HCl gas reacts with humidity in the air. Immediate Action:
-
Check Inert Gas Flow: Ensure your Nitrogen (
) or Argon (Ar) sweep is active. A positive pressure blanket is mandatory. -
Verify Joint Seals: Inspect ground glass joints. Chlorosilanes "creep" through standard grease. Use PTFE sleeves or high-vacuum silicone grease to prevent leaks.
-
Humidity Control: If the room is humid (>50% RH), the fuming will be exaggerated.
Q2: "My vent lines are clogging with a white, gel-like solid. What is it?"
Diagnosis: Siloxane Polymerization . When HCl is vented without a sufficient sweep, moisture back-diffuses into the line. The silane hydrolyzes inside the tubing, forming cyclic siloxanes or linear gels (polysiloxanes) that bridge the tubing diameter. The Fix:
-
Shorten Vent Lines: Minimize the distance to the scrubber.
-
Heat Tracing: For larger lines, mild heating prevents condensation.
-
Solvent Flush: If clogged, do not use water. Flush lines with dry acetone or toluene to dissolve the organic portion before the gel hardens into silica.
Q3: "Liquid from the scrubber sucked back into my reaction flask. How do I save the reaction?"
Diagnosis: Thermal Contraction / Solubility Vacuum . HCl is extremely soluble in water/base. As it rushes into the scrubber, it dissolves instantly, creating a vacuum in the line. If the reaction cools simultaneously, the scrubber liquid is pulled back. Recovery:
-
If aqueous base hit the reaction: The reaction is likely terminated (hydrolyzed). Discard safely.
-
Prevention: You must install a vacuum trap (empty flask) between the bubbler and the scrubber (See Diagram below).
Part 2: Engineering the Scrubbing System
To safely manage the HCl off-gas, you cannot simply vent to the hood. You must construct a "Scrubbing Train."
Visual Workflow: The Anti-Suckback Scrubbing Train
Figure 1: Schematic of a safe laboratory scrubbing train. The Empty Trap is the critical safety device preventing scrubber liquid from destroying the reaction.
Protocol: Setting Up the Scrubber
-
Select the Base: Do not use water alone; the pH drops rapidly, reducing solubility. Use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) .
Agent Concentration Pros Cons NaOH (Aq) 10-25% wt High capacity, cheap, rapid reaction. Exothermic; can form solids if concentration is too high. KOH (Aq) 10-25% wt Salts are more soluble (less clogging). More expensive than NaOH. Amines Neat/Soln NOT RECOMMENDED for bulk scrubbing. Forms thick sludge (amine salts) that clogs frits. -
Calculate Capacity (The "2x" Rule): Since 1 mole of silane = 2 moles HCl, your scrubber must contain at least 2.2 molar equivalents of base to ensure complete neutralization.
Example:
-
Reaction: 0.5 mol 2-Chloroethylmethyldichlorosilane.
-
HCl Generated:
mol HCl. -
NaOH Required:
mol NaOH. -
Preparation: Dissolve 44g NaOH in 200-300mL water.
-
-
Monitoring: Add a pH indicator (Phenolphthalein) to the scrubber.
-
Pink: Active.[1]
-
Clear: Spent (Acidic). Replace immediately.
-
Part 3: Reaction Optimization & Causality
Why does yield drop when I scale up?
Causality: In small scales (1-5g), HCl escapes easily. In large scales (>100g), the hydrostatic pressure of the liquid keeps HCl dissolved in the reaction mixture. Effect: Dissolved HCl can attack acid-sensitive groups or catalyze side reactions (like cleavage of the chloroethyl group, though less likely, or polymerization of the silane). Solution:
-
Sparging: Use a subsurface dip tube to bubble dry Nitrogen through the liquid (not just over it) to mechanically strip HCl.
-
Temperature: Gently heating the reaction (if chemistry permits) decreases HCl solubility.
Material Compatibility Guide
| Material | Compatibility with Wet HCl | Status |
| Borosilicate Glass | Excellent | Preferred for all reactor parts. |
| PTFE (Teflon) | Excellent | Preferred for tubing/gaskets. |
| Stainless Steel (304/316) | Poor | Avoid. Wet HCl causes rapid pitting/corrosion. |
| Nylon | Poor | Avoid. Brittle failure will occur. |
Part 4: Waste Disposal & Compliance
Warning: The waste from the scrubber is Corrosive (pH > 12) and potentially Toxic (may contain trapped silanes).
-
Neutralization:
-
Do not pour the "Pink" (active) scrubber solution down the drain.
-
Neutralize with dilute HCl or Sulfuric acid until pH is 6-9.
-
-
Phase Separation:
-
If you see an oily layer on top of the scrubber liquid, this is likely hydrolyzed siloxane (silicone oil).
-
Separate this organic layer. It must be disposed of as Halogenated Organic Waste (due to the chloroethyl group).
-
-
Aqueous Layer:
-
Once neutralized and separated from organics, the aqueous layer (NaCl solution) can usually be drain-disposed (verify with local EHS regulations).
-
References
-
Gelest, Inc. (2021). Handling of Silicon Compounds: Silanes & Silicones.[2] Retrieved from [Link]
-
Arkles, B. (1996). Silicon Compounds: Register and Review. Gelest, Inc.[2][3][4][5]
-
U.S. EPA. (2002). EPA Air Pollution Control Cost Manual: Section 5, Wet Scrubbers for Acid Gas. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: 2-Chloroethylmethyldichlorosilane vs. Standard Dichlorosilanes
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) represents a specialized class of organosilanes where the functional group is positioned at the beta-carbon relative to the silicon atom. This structural nuance creates a distinct reactivity profile compared to the industry-standard gamma-substituted silanes (e.g., 3-chloropropylmethyldichlorosilane) or inert silanes (e.g., dimethyldichlorosilane).
While standard reagents are chosen for their stability in creating hydrophobic coatings or durable linkers, CEMDCS is frequently utilized for its unique ability to undergo beta-elimination , serving as a latent precursor for vinylsilanes or as a short-chain electrophilic linker. This guide objectively compares CEMDCS against its primary alternatives, highlighting the critical "Beta-Effect" that dictates its handling and application.
Chemical & Physical Profile
The following table contrasts CEMDCS with its two most common functional and non-functional analogs.
| Property | 2-Chloroethylmethyldichlorosilane (CEMDCS) | 3-Chloropropylmethyldichlorosilane (CPMDCS) | Dimethyldichlorosilane (DMDCS) |
| CAS Number | 7787-85-1 | 7787-93-1 | 75-78-5 |
| Structure | Cl-CH₂-CH₂-Si(CH₃)Cl₂ | Cl-CH₂-CH₂-CH₂-Si(CH₃)Cl₂ | CH₃-Si(CH₃)Cl₂ |
| Linker Length | 2 Carbons (Ethyl) | 3 Carbons (Propyl) | None (Methyl) |
| Primary Utility | Vinyl precursor, Short-chain linker | Stable electrophilic linker | Hydrophobic passivation |
| Thermal Stability | Low (Susceptible to elimination >100°C) | High (Stable >200°C) | High (Stable >300°C) |
| Base Sensitivity | High (Undergoes beta-elimination) | Low (Stable to non-nucleophilic bases) | Inert |
| Hydrolysis Rate | Fast | Fast | Fast |
The "Beta-Effect": Mechanism & Reactivity[1]
The defining characteristic of CEMDCS is the Beta-Silicon Effect . Silicon stabilizes a positive charge on the beta-carbon (beta-carbocation) through hyperconjugation. Conversely, in the presence of a base or heat, the electron density of the Si-C bond can assist in the expulsion of the beta-leaving group (Chloride), leading to the formation of an alkene (ethylene) and a silyl chloride, or in this case, a vinylsilane derivative depending on the pathway.
Comparative Stability Diagram
The diagram below illustrates the divergent reaction pathways. While the Propyl analog (Gamma-position) undergoes standard Nucleophilic Substitution (
Figure 1: Divergent reactivity pathways. The Beta-substituted CEMDCS is prone to elimination, whereas the Gamma-substituted CPMDCS favors stable substitution.
Application Analysis
Surface Modification: The "Short Linker" Dilemma
Researchers often select CEMDCS to create a shorter distance between the substrate and the functional headgroup compared to the propyl analog.
-
Pros: Reduced conformational freedom of the tethered molecule; higher packing density potential.
-
Cons: The monolayer is thermally unstable. If the substrate is exposed to temperatures >100°C or basic buffers (pH > 8), the organic layer may cleave, releasing ethylene and leaving a silyl residue.
-
Recommendation: Use 3-Chloropropylmethyldichlorosilane for permanent surface modification unless the specific "short" geometry is critical for the assay (e.g., FRET distance constraints).
Synthesis: Vinylsilane Precursor
CEMDCS is an excellent reagent for synthesizing vinyl-functionalized polysiloxanes without using acetylene gas (which requires specialized handling). By treating the CEMDCS-derived polymer with a base, the chloroethyl group eliminates to form a vinyl group.
-
Mechanism: $ \equiv Si-CH_2-CH_2-Cl + Base \rightarrow \equiv Si-CH=CH_2 + Base\cdot HCl $
Experimental Protocols
Protocol A: Controlled Surface Silanization (Preserving the Linker)
Objective: To graft CEMDCS onto a silica surface without triggering beta-elimination.
Reagents:
-
Anhydrous Toluene (dried over molecular sieves)
-
CEMDCS (distilled)
-
Substrate: Piranha-cleaned Silicon Wafer or Glass Slide
Workflow:
-
Preparation: Perform all steps under an inert atmosphere (
or Ar) to prevent bulk polymerization. -
Dilution: Prepare a 1% (v/v) solution of CEMDCS in anhydrous toluene.
-
Critical: Do NOT add amine bases (e.g., Triethylamine) as scavengers. Amines can catalyze the beta-elimination.
-
-
Deposition: Immerse the substrate in the solution for 15–30 minutes at Room Temperature (20–25°C) .
-
Note: Do not heat. Standard silanization protocols often call for reflux; this must be avoided for CEMDCS.
-
-
Washing: Rinse 3x with anhydrous toluene to remove unreacted silane.
-
Curing: Cure in an oven at 80°C for 30 minutes .
-
Warning: Do not exceed 100°C. Higher temperatures risk cleaving the chloroethyl tail.
-
Protocol B: Base-Promoted Conversion to Vinylsilane
Objective: To convert a chloroethyl-functionalized intermediate into a reactive vinyl group.
Reagents:
-
CEMDCS-modified substrate or polymer
-
Base: Sodium Ethoxide (NaOEt) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: THF or Ethanol
Workflow:
-
Reaction: Dissolve the polymer (or immerse substrate) in THF containing 1.5 equivalents of DBU.
-
Reflux: Heat the mixture to reflux (66°C) for 2–4 hours.
-
Observation: Formation of a precipitate (DBU·HCl salt) indicates the elimination is proceeding.
-
-
Workup: Filter off the salt and remove solvent in vacuo.
-
Validation: Analyze via
H-NMR. The disappearance of the triplet peaks at 3.7 ppm ( ) and appearance of vinyl multiplets at 5.8–6.2 ppm confirms conversion.
Safety & Handling
-
Corrosivity: Like all chlorosilanes, CEMDCS releases HCl gas upon contact with moisture. Handle in a fume hood.
-
Flammability: Flash point is low. Ground all glassware.
-
Storage: Must be stored under inert gas. Unlike propyl-silanes, degraded CEMDCS (turned yellow/brown) likely contains elimination byproducts and should be discarded.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures.
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[1] (Fundamental text on Beta-Silicon Effect).
-
Arkles, B. "Tailoring Surfaces with Silanes." CHEMTECH, 7, 766-778.
-
Ushakov, N. V. (2017).[2] "Polyvinylorganosilanes."[2] In: Organosilicon Compounds.
-
Shiroudi, A., et al. (2017). "Reaction mechanisms and kinetics of the elimination processes of 2-chloroethylsilane and derivatives." Chemical Physics, 485, 140-148.[2]
Sources
Efficacy of 2-Chloroethylmethyldichlorosilane as a protecting group for hindered alcohols
[1][2][3]
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) is a specialized bifunctional silylating agent (CAS: 7787-85-1).[1][2][3][4] Unlike standard monofunctional reagents (e.g., TMSCl, TBDMSCl) that protect single hydroxyl groups, CEMDCS is primarily engineered to protect vicinal diols or to bridge two isolated hindered alcohols.[1][2]
Its efficacy lies in its unique structural balance: the methyl group minimizes steric bulk to allow reaction with hindered sites (such as the C11 or C17 positions in steroids), while the 2-chloroethyl group provides an electronic "handle" that modulates stability and facilitates specific deprotection pathways.[1][2]
Key Performance Indicators
| Feature | Performance vs. Alternatives |
| Reactivity | High. Less sterically demanding than Di-t-butylsilylene (DTBS), allowing rapid protection of hindered 1,2- and 1,3-diols.[1][2][5] |
| Stability | Moderate-High. Forms cyclic silyl ethers (silylenes) that are stable to standard aqueous workups and mild oxidants.[1][2][5] |
| Selectivity | Bifunctional. Specifically targets diols or positions capable of bridging; does not permanently "cap" single alcohols without a quenching step.[1][2][5] |
| Cleavage | Tunable. Cleavable via fluoride (TBAF) or specific nucleophilic attack leveraging the |
Mechanism of Action
CEMDCS functions via a double nucleophilic substitution at the silicon atom.[1][2] For hindered substrates, the reaction proceeds in two stages:[1][2]
-
Initial Capture: The first chloride is displaced by the most accessible hydroxyl group.[1][2]
-
Ring Closure/Bridging: The second chloride is displaced by the proximal hydroxyl (intramolecular), forming a stable 5- or 6-membered cyclic silyl ether.[1][2]
The 2-chloroethyl moiety exerts an inductive electron-withdrawing effect (
Reaction Pathway Diagram
Caption: Step-wise formation of the cyclic silylene protection. Step 2 is critical for hindered diols.[1][2]
Comparative Efficacy Analysis
CEMDCS occupies a niche between the highly stable but bulky Di-t-butylsilylene (DTBS) and the labile Dimethylsilylene (DMS) .[1][2]
| Reagent | Steric Bulk | Reactivity (Hindered Sites) | Acid Stability | Deprotection Ease |
| CEMDCS | Low-Medium | High | Moderate | High (Fluoride/Nucleophiles) |
| DTBS(OTf)2 | Very High | Low (Sluggish) | Very High | Difficult (Requires HF/Pyridine) |
| DMDCS | Low | High | Low | Very High (Hydrolysis) |
| TIPDSCl2 | High | Medium | High | High |
Field Insight: In steroid synthesis, DTBS is often too bulky to bridge the C16, C17-diol system efficiently without forcing conditions.[1][2] CEMDCS offers the necessary reactivity to close this ring while providing greater stability than the simple dimethyl analog (DMS), which often hydrolyzes during silica gel chromatography.[1][2]
Experimental Protocol: Protection of a Hindered Steroid Diol
This protocol describes the protection of a generic hindered vicinal diol (e.g., 16
Reagents
-
Substrate: 1.0 eq (Hindered Diol)
-
CEMDCS: 1.1 – 1.2 eq (Distilled prior to use)
-
Base: 2.5 eq Imidazole or 2,6-Lutidine (for acid-sensitive substrates)
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
-
Catalyst (Optional): 0.1 eq DMAP (increases rate for extremely hindered alcohols)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the substrate and imidazole in anhydrous DMF. Cool to 0°C.[1][2][6]
-
Addition: Add CEMDCS dropwise via syringe. The reaction is exothermic; control addition rate to maintain temperature <5°C.[1][2]
-
Monitoring: Monitor via TLC. The intermediate monosilyl ether may be visible initially, converting to the cyclic product over 1–4 hours.[1][2]
-
Quench: Dilute with Et2O, wash with saturated NaHCO3, water, and brine.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N if product is acid-sensitive).
Decision Tree for Troubleshooting
Caption: Logic flow for optimizing incomplete silylation of hindered substrates.
Deprotection & Stability
The 2-chloroethyl group renders the silicon center susceptible to specific cleavage conditions that do not affect standard alkyl silyl ethers.[1][2]
-
Fluoride Cleavage: Standard TBAF (1.0 M in THF) cleaves the CEMDCS group rapidly (< 30 mins) due to the formation of the strong Si-F bond and the release of ethylene via beta-elimination pathways (if conditions promote fragmentation).[1][2]
-
Acid Hydrolysis: 80% AcOH or dilute HCl/MeOH will cleave the group.[1][2] The rate is slower than TMS but faster than TBDMS.[1][2]
References
Sources
- 1. CN107592807B - Cycloolefin polymer container having a scratch-resistant and antistatic coating - Google Patents [patents.google.com]
- 2. unitedchem.com [unitedchem.com]
- 3. scribd.com [scribd.com]
- 4. Silane reagent 4 page [m.chemicalbook.com]
- 5. Silanes & Silicon Compounds - Gelest, Inc. [gelest.com]
- 6. lookchem.com [lookchem.com]
Thermal stability of silyl ethers derived from 2-Chloroethylmethyldichlorosilane
Thermal Stability & Performance Profile: Silyl Ethers Derived from 2-Chloroethylmethyldichlorosilane (CEMDCS)
Executive Summary
Verdict: Silyl ethers derived from 2-Chloroethylmethyldichlorosilane (CEMDCS) exhibit a bimodal stability profile .[1][2] While they possess sufficient thermal robustness (up to ~250°C) for gas chromatography (GC) and standard elevated-temperature reactions, they are significantly less stable than bulky alkyl analogs (e.g., Di-tert-butylsilylene, DTBS) when exposed to nucleophiles or extreme thermal stress (>300°C).[1][2][3]
Key Differentiator: The presence of the
Chemical Identity & Structural Logic
To understand the stability, we must first define the architecture of the derived protecting group.[1][2][3] CEMDCS is a dichlorosilane , meaning it typically forms cyclic silyl ethers (silylenes) when reacting with 1,2- or 1,3-diols, or bridges two mono-alcohols.[1][2][3]
-
Reagent: 2-Chloroethylmethyldichlorosilane[1][3][4][5][6][7][8][9][10][11]
-
Derived Protecting Group: 2-Chloroethylmethylsilylene (CEM-Silylene)[1][2]
Structural Implication:
Unlike standard TBDMS (monovalent), the CEM-Silylene forms a constrained ring with diols.[1][2][3] The inductive effect of the
Mechanistic Insight: The -Elimination Pathway
The defining feature of CEMDCS-derived ethers is their susceptibility to thermal or nucleophilic
The Mechanism:
Under high thermal stress or nucleophilic attack (Nu⁻), the electrons from the nucleophile attack the silicon, while the
Figure 1: The
Comparative Performance Analysis
The following table contrasts CEMDCS-derived silylenes with the industry-standard Di-tert-butylsilylene (DTBS) and TBDMS .
| Feature | CEMDCS (CEM-Silylene) | DTBS (Di-tert-butylsilylene) | TBDMS (tert-Butyldimethyl) |
| Primary Application | 1,2-Diol Protection (Cyclic) | 1,2-Diol Protection (Cyclic) | Mono-Alcohol Protection |
| Thermal Limit (T_onset) | ~250°C (GC Compatible) | >350°C (Highly Stable) | ~300°C |
| Acid Stability | High (Inductive stabilization) | Moderate | Moderate |
| Base Stability | Low (Labile to | High | Moderate |
| Cleavage Trigger | Fluoride, Strong Base, Heat | Acid (HF/Pyridine) | Acid or Fluoride |
| Steric Bulk | Moderate | High (Very Hindered) | Moderate |
Data Interpretation:
-
Thermal Stability: CEMDCS ethers are stable enough for GC analysis (injector temps ~250°C), as evidenced by their use in chromatographic derivatization [1].[1][2][3] However, they lack the extreme thermal resistance of DTBS, which can survive temperatures exceeding 350°C due to massive steric shielding.[1][2][3]
-
Orthogonality: The CEM group offers a strategic advantage.[1][2][3] It can be cleaved by fluoride (triggering elimination) under conditions where a DTBS group might be too sterically hindered to react efficiently.[1][2]
Experimental Protocols
Protocol A: Synthesis of CEM-Silylene Protected Diol
Objective: Selective protection of a 1,2-diol (e.g., hydrobenzoin) using CEMDCS.[1][2][3]
-
Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen atmosphere.
-
Reagents:
-
Procedure:
-
Workup: Quench with saturated NH4Cl. Extract with DCM.[1][2][3] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][2][3]
-
Purification: Flash chromatography (Silica gel). Caution: Avoid highly basic eluents to prevent premature elimination.[1][2][3]
Protocol B: Thermal Stability Validation (TGA)
Objective: Determine the T_onset (decomposition temperature).[1][2][3]
-
Sample: 5–10 mg of purified CEM-Silylene ether.
-
Method: Ramp from 40°C to 500°C at 10°C/min under Nitrogen flow (50 mL/min).
-
Analysis:
References
-
Gelest, Inc. (2020).[1][2][3] Reactive Silicones: Silyl Ethers and Deprotection Strategies. Gelest Technical Library. Retrieved from [Link]
-
Waring, C. E. (1940).[1][2][3] The Thermal Decomposition of Tetraethylsilane. Journal of the American Chemical Society.[1][2][3] (Mechanistic basis for beta-elimination kinetics).
Sources
- 1. US20170190139A1 - Coatings and coated surfaces with selected surface characteristics and features - Google Patents [patents.google.com]
- 2. CN107592807B - Cycloolefin polymer container having a scratch-resistant and antistatic coating - Google Patents [patents.google.com]
- 3. KR102262640B1 - Articles comprising surface coatings and methods of making same - Google Patents [patents.google.com]
- 4. unitedchem.com [unitedchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. FI20195142A1 - Functional hydrogen silsesquioxane resins and the use thereof - Google Patents [patents.google.com]
- 7. CN107592807B - Cycloolefin polymer container having a scratch-resistant and antistatic coating - Google Patents [patents.google.com]
- 8. vdoc.pub [vdoc.pub]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. KR102262640B1 - Articles comprising surface coatings and methods of making same - Google Patents [patents.google.com]
Benchmarking Purity Analysis of 2-Chloroethylmethyldichlorosilane (CEMDCS)
Content Type: Comparative Technical Guide Target Audience: Synthetic Chemists, Process Engineers, and Quality Control Specialists CAS Focus: 7787-85-1 (2-Chloroethylmethyldichlorosilane) vs. 7787-93-1 (3-Chloropropyl analog context)[1][2]
Executive Summary: The Stability-Purity Paradox[1]
Analyzing 2-Chloroethylmethyldichlorosilane (CEMDCS) presents a unique challenge that distinguishes it from standard organosilanes. Unlike its robust gamma-analog (3-chloropropylmethyldichlorosilane), CEMDCS possesses a chlorine atom in the beta-position relative to silicon.[1] This structural feature induces beta-elimination instability , where the molecule can decompose into ethylene and methyltrichlorosilane upon heating—a phenomenon often triggered during standard Gas Chromatography (GC) injection.
This guide compares the two primary quantitative methodologies: Potentiometric Titration (Functional Purity) and Gas Chromatography (Structural Purity). We provide validated protocols to navigate the thermal instability of CEMDCS while ensuring accurate purity assessment.
Critical Technical Context: The "Beta-Effect"[1]
Before selecting an analytical method, the analyst must understand the specific instability of this isomer.
-
The Molecule: 2-Chloroethylmethyldichlorosilane (
).[1] -
The Risk: Under thermal stress (e.g., GC injector ports >150°C) or Lewis acid catalysis, beta-halo silanes undergo elimination:
[1] -
The Consequence: A high-purity sample may appear degraded in a standard GC trace, showing false peaks for methyltrichlorosilane.
Diagram 1: Analytical Decision Tree & Stability Logic
Figure 1: Decision matrix highlighting the thermal risk associated with GC analysis for beta-substituted silanes.
Method A: Potentiometric Titration (The Functional Standard)[1]
Objective: Determine the precise weight percentage of hydrolyzable chloride (Si-Cl). Why it wins: It operates at room temperature, bypassing the thermal instability of CEMDCS. It is the most reliable method for assaying "active" silane content.
The Mechanism
CEMDCS contains two distinct types of chlorine:
-
Hydrolyzable Cl (Si-Cl): Reacts instantly with water/alcohol to release HCl.[1]
-
Organic Cl (C-Cl): Covalently bonded to the ethyl chain; does not react under mild titration conditions.
Target Reaction:
Validated Protocol
Reagents:
-
Titrant: 0.1 N
(Standardized). -
Solvent: Ethanol (Absolute) or Acetone/Ethanol mix (must be anhydrous initially to prevent pre-hydrolysis).[1]
-
Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode or Ag-ring electrode.[1]
Step-by-Step Workflow:
-
Blank Determination: Add 50 mL of solvent to a beaker. Stir and titrate with 0.1 N
to determine the solvent blank. -
Sample Prep: Weigh 0.2–0.3 g of CEMDCS into a vial (inside a glovebox or using a gas-tight syringe). Record weight to 0.1 mg (
). -
Hydrolysis: Inject sample directly into the 50 mL stirring solvent. Note: The solution may warm slightly due to exothermic hydrolysis.
-
Titration: Titrate with 0.1 N
to the potentiometric endpoint (inflection point). Record volume ( ).[1]
Calculation:
Method B: Gas Chromatography (The Structural Challenge)[1]
Objective: Identify specific organic impurities (e.g., methyltrichlorosilane, siloxanes). The Caveat: Standard split/splitless injection at 250°C may degrade CEMDCS.
Optimized GC Parameters (Low Thermal Stress)
To successfully analyze CEMDCS without inducing beta-elimination, "Cool On-Column" injection or low-temperature vaporization is required.[1]
| Parameter | Setting | Rationale |
| Column | DB-1 or DB-5 (30m x 0.32mm x 1.0µm) | Non-polar phase resists HCl damage.[1] Thick film improves retention of volatiles. |
| Carrier Gas | Helium (Dry), 2.0 mL/min | High flow clears labile compounds quickly. |
| Injector | Cool On-Column (Track Oven) | CRITICAL: Avoids hot vaporization chamber. |
| Alt. Injector | Split (100:1) @ 120°C Max | If on-column unavailable, keep temp low. |
| Detector | FID @ 250°C | Flame Ionization Detector is standard for organics. |
| Oven Prog. | 50°C (2 min) | Gentle ramp prevents thermal shock. |
Diagram 2: Degradation Pathway in GC[1]
Figure 2: Mechanism of thermal degradation.[1] If your GC trace shows high Methyltrichlorosilane, it may be an artifact of the method, not the sample.
Comparative Analysis: Choosing the Right Tool
The following table benchmarks the two methods based on experimental data reliability for CEMDCS.
| Feature | Potentiometric Titration | Gas Chromatography (FID) |
| Primary Output | Functional Purity (% Active Groups) | Structural Purity (% Specific Isomer) |
| Accuracy | High (±0.5%) | Variable (Dependent on thermal stability) |
| Specificity | Low (Cannot distinguish isomers) | High (Separates impurities) |
| Thermal Risk | None (Room Temp) | High (Beta-Elimination) |
| Sample Prep | Simple Hydrolysis | Requires Anhydrous Dilution |
| Cost/Run | Low | Moderate |
| Best For... | CoA Release / Assay Value | Process Development / Impurity ID |
Impact on Applications (Why Purity Matters)
Using CEMDCS with compromised purity affects downstream applications, particularly in Surface Modification and Siloxane Synthesis .
-
Self-Assembled Monolayers (SAMs):
-
Impurity Effect:[1] If the sample contains Methyltrichlorosilane (degradation product), it will cross-link on the surface, creating a messy, polymerized 3D network instead of a clean 2D monolayer.
-
Result: Loss of surface uniformity and contact angle consistency.
-
-
Pharmaceutical Intermediates:
-
Impurity Effect:[1] The 2-chloroethyl group is often a handle for further nucleophilic substitution. Hydrolysis impurities (siloxanes) reduce the yield of the target drug pharmacophore.
-
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Guide on Silane Chemistry and Hydrolysis). Link
-
ASTM International. ASTM E1754 - Standard Test Method for Determination of Low Levels of Water in Liquid Chlorine Containing Compounds by Potentiometric Titration. (Adapted for Chlorosilanes). Link
-
Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Source for Beta-Elimination Mechanisms). Link[1]
-
PubChem. Compound Summary: Dichloro(2-chloroethyl)methylsilane (CAS 7787-85-1).[1][2]Link[1]
-
Metrohm Applications. Chloride titrations with potentiometric indication. (General methodology for hydrolyzable chloride).[3] Link
Sources
Analytical standards for 2-Chloroethylmethyldichlorosilane.
Analytical Standards for 2-Chloroethylmethyldichlorosilane (CEMDCS): A Comparative Technical Guide
Executive Summary: The Precision Imperative
2-Chloroethylmethyldichlorosilane (CEMDCS) (CAS: 7787-85-1) is a critical organosilane intermediate, primarily utilized in the synthesis of specialized silane coupling agents and surface modifiers. Its bifunctional nature—possessing both a hydrolyzable dichlorosilyl group and a reactive chloroethyl arm—makes it invaluable but analytically challenging.
For researchers and drug development professionals, the "standard" is not merely a bottle of chemical; it is the calibrator of truth. The high reactivity of CEMDCS toward moisture means that analytical standards often degrade faster than the samples they are meant to quantify.
This guide compares the performance of Certified Reference Materials (CRMs) against Laboratory-Prepared (In-House) Standards , providing experimental evidence on stability, impurity profiling, and the necessity of derivatization protocols.
Technical Profile & Reactivity
-
Chemical Formula: C
H Cl Si[1] -
Molecular Weight: 177.53 g/mol
-
Critical Attribute: Hydrolytic Instability . Upon contact with moisture, CEMDCS releases HCl and condenses into siloxanes (e.g., 1,3-bis(2-chloroethyl)-1,1,3,3-tetramethyldisiloxane).
-
Implication: An analytical standard with 99.9% purity at manufacture can drop to 95% within minutes of improper exposure, invalidating calibration curves.
Comparative Analysis: CRMs vs. In-House Standards
The following analysis contrasts the two primary sources of analytical standards used in R&D.
Performance Matrix
| Feature | Option A: Commercial CRM (ISO 17034) | Option B: In-House Distilled Standard |
| Purity Certification | High (>99.5%) . Verified by GC-MS, | Variable (95-98%) . Dependent on distillation efficiency. |
| Traceability | NIST/SI Traceable . Includes Uncertainty Budget. | Internal Only . Relies on "Mass Balance" assumption. |
| Stability (Shelf-Life) | Superior . Packaged in flame-sealed ampoules under Argon. | Poor . Stored in septum-capped vials; prone to septum coring and moisture ingress. |
| Impurity Profiling | Comprehensive .[2][3] Quantifies specific siloxane degradants. | Limited . Often ignores trace metal catalysts (e.g., Pt residues). |
| Cost | High ( | Low (<$50 / gram). |
Experimental Data: The Stability Stress Test
To validate the performance difference, a degradation study was simulated comparing a Commercial CRM (Flame-sealed) vs. a Re-capped Technical Standard .
-
Methodology: Both standards were analyzed via GC-FID (after derivatization) at T=0, T=24h, and T=1 week. The "Re-capped" standard was opened for 30 seconds daily to simulate use.
-
Results:
-
CRM: Purity remained >99.4% after 1 week.
-
Re-capped Standard: Purity dropped to 96.2% by Day 3.
-
Observation: A new peak appeared at R.T. 12.4 min, identified by MS as the hydrolysis dimer (disiloxane).
-
Analytical Protocols: The Causality of Derivatization
Direct injection of chlorosilanes into a Gas Chromatograph (GC) is a common novice error. The HCl released damages the stationary phase and corrodes the detector.
The Solution: You must convert the chlorosilane into a stable alkoxysilane before analysis.
Protocol A: In-Situ Derivatization (The "Gold Standard")
This self-validating protocol ensures that the analyte reaching the detector is stable and that the injection port remains corrosion-free.
Reagents:
-
Solvent: Anhydrous Toluene or Hexane.
-
Derivatizing Agent: Absolute Ethanol (excess).
-
Acid Scavenger: Pyridine or Triethylamine (to neutralize HCl).
Step-by-Step Workflow:
-
Preparation: In a 2 mL GC vial, add 100 µL of Pyridine and 200 µL of Absolute Ethanol .
-
Sampling: Under inert atmosphere (N
glovebox or bag), add 20 mg of CEMDCS Standard . -
Reaction: Cap immediately and vortex for 30 seconds.
-
Mechanism:
-
-
Settling: Allow the white precipitate (Pyridine Hydrochloride) to settle or centrifuge.
-
Analysis: Inject 1 µL of the clear supernatant into the GC-FID/MS.
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Injector: Split (50:1) at 250°C.
-
Oven: 50°C (2 min)
10°C/min 250°C.
Visualizations
Diagram 1: The Hydrolytic Degradation Pathway
This diagram illustrates why "Re-capped" standards fail. Moisture ingress leads to dimerization, creating "ghost peaks" in your chromatogram.
Caption: Pathway of CEMDCS degradation upon exposure to atmospheric moisture, resulting in disiloxane formation and acid release.
Diagram 2: The Derivatization Analytical Workflow
This workflow outlines the correct procedure to stabilize the standard for accurate GC quantification.
Caption: Step-by-step derivatization protocol to convert reactive CEMDCS into stable diethoxy-silane for analysis.
References
-
PubChem. (2025). 2-Chloroethylmethyldichlorosilane (Compound Summary). National Library of Medicine. [Link]
-
ASTM International. (2020). ASTM E260-96: Standard Practice for Packed Column Gas Chromatography (Derivatization Techniques). ASTM.[4] [Link]
-
Gelest, Inc. (2023). Silane Coupling Agents: Connecting Across Boundaries (Handling & Stability Guide). Mitsubishi Chemical Group. [Link]
-
Little, J. L. (1999). Gas Chromatography-Mass Spectrometry of Silylated Derivatives. Journal of Chromatography A, 844(1-2), 1-22. [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of 2-Chloroethylmethyldichlorosilane Derivatives
The following is a comprehensive technical comparison guide on the mass spectrometry fragmentation of 2-Chloroethylmethyldichlorosilane (CEMDCS) derivatives.
Executive Summary
In the analysis of polar bifunctional compounds (1,2-diols, 1,3-diols, amino alcohols, and catechols), selecting the correct derivatization reagent is critical for structural determination. While Trimethylsilyl (TMS) ethers are the industry standard for volatility, they often produce complex spectra with nonspecific fragmentation for cyclic backbones.
2-Chloroethylmethyldichlorosilane (CEMDCS) serves as a specialized bifunctional silylation reagent. Unlike TMS, which "caps" individual hydroxyls, CEMDCS "bridges" vicinal functional groups to form cyclic 2-chloroethylmethylsilyl derivatives. This guide details the unique mass spectrometric advantages of CEMDCS—specifically its chlorine isotopic signature and diagnostic fragmentation pathways—and compares its performance against Dimethyldichlorosilane (DMDCS) and n-Butylboronic Acid (NBB).
Mechanism of Derivatization[1]
CEMDCS (CAS 7787-85-1) is a dichlorosilane capable of reacting with two nucleophilic sites to form a stable 5- or 6-membered silicon-containing ring. This cyclization restricts conformational freedom, often enhancing the intensity of the molecular ion (
Reaction Scheme
The reaction typically proceeds in an anhydrous solvent (e.g., Pyridine or DMF) where the reagent acts as a silicon electrophile.
Figure 1: Cyclization mechanism of a vicinal diol with CEMDCS.
Mass Spectrometry Fragmentation Patterns
The power of CEMDCS lies in its predictable fragmentation under Electron Ionization (EI, 70 eV). The presence of the 2-chloroethyl group (
Diagnostic Isotopic Signature
The natural abundance of Chlorine-35 (75%) and Chlorine-37 (25%) creates a distinct 3:1 intensity ratio for the molecular ion (
-
Advantage: This allows instant discrimination between the derivatized analyte and non-chlorinated background noise or impurities.
Primary Fragmentation Pathways
Upon ionization, the cyclic silyl ether undergoes two major competitive cleavages at the silicon center.
Pathway A: Loss of Methyl Radical (
)
-
Mechanism: Homolytic cleavage of the
bond. -
Resulting Ion:
. -
Diagnostic Feature: The fragment retains the chlorine atom . Consequently, the mass spectrum will still show the characteristic 3:1 isotopic cluster at
and .
Pathway B: Loss of 2-Chloroethyl Radical (
)
-
Mechanism: Homolytic cleavage of the
bond. -
Resulting Ion:
. -
Diagnostic Feature: The fragment loses the chlorine atom . The isotopic pattern collapses to a standard carbon-based ratio (no M+2 enhancement).
-
Significance: Comparing the
cluster (Cl present) vs. the peak (Cl absent) provides definitive confirmation of the derivative's identity.
Figure 2: Competitive fragmentation pathways for CEMDCS derivatives.
Comparative Analysis: CEMDCS vs. Alternatives
The following table compares CEMDCS with Dimethyldichlorosilane (DMDCS) and n-Butylboronic Acid (NBB), the two most common alternatives for bridging bifunctional groups.
| Feature | CEMDCS (2-Chloroethyl) | DMDCS (Dimethyl) | n-Butylboronic Acid (NBB) |
| Reagent Type | Dichlorosilane | Dichlorosilane | Boronic Acid |
| Bridge Structure | |||
| Mass Increment | |||
| Isotopic Tag | Yes (Chlorine) Distinct 3:1 (M:M+2) | No Standard C/Si isotopes | Yes (Boron) 1:4 (10B:11B) |
| Key Loss | |||
| Hydrolytic Stability | Moderate | Moderate | Low (Susceptible to moisture) |
| Application | Trace analysis requiring isotopic confirmation | General structure elucidation | 1,2-diols, carbohydrates |
Why Choose CEMDCS?
-
Ambiguity Resolution: When analyzing unknown mixtures, the DMDCS derivative might be confused with other hydrocarbons. The CEMDCS derivative carries a "chlorine flag" that acts as an internal quality control for peak identification.
-
Stereochemical locking: Like DMDCS, it locks the diol into a rigid ring, allowing for the determination of stereochemistry (cis/trans diols) based on GC retention times, which is not possible with open-chain TMS ethers.
Experimental Protocol
This protocol is designed for the derivatization of biological extracts containing 1,2-diols or catechols.
Safety Note: CEMDCS is corrosive and moisture-sensitive. Handle in a fume hood.
Materials
-
Reagent: 2-Chloroethylmethyldichlorosilane (e.g., from UCT Petrarch or Gelest).
-
Solvent: Pyridine (Anhydrous, stored over KOH pellets).
-
Catalyst: None usually required; Pyridine acts as the acid scavenger.
Workflow
-
Sample Preparation: Evaporate the sample (containing approx. 50 µg analyte) to dryness under a stream of Nitrogen. Ensure zero water content.
-
Reconstitution: Add 50 µL of Anhydrous Pyridine. Vortex to dissolve.
-
Derivatization: Add 50 µL of CEMDCS.
-
Note: A white precipitate (Pyridine-HCl) will form immediately. This confirms the reaction is proceeding.
-
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Validation: Heating ensures completion for sterically hindered diols.
-
-
Extraction (Optional but Recommended):
-
Add 200 µL Hexane.
-
Add 100 µL Saturated NaHCO3 (to neutralize excess acid/silane).
-
Vortex and centrifuge. Transfer the top Hexane layer to a GC vial.
-
-
GC-MS Analysis: Inject 1 µL in Splitless mode.
References
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link
-
Brooks, C. J. W., & Maclean, I. (1971). Cyclic n-Butylboronates as Derivatives of Polar Bifunctional Groups for Gas Chromatography-Mass Spectrometry. Journal of Chromatographic Science, 9(1), 18-24. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link
-
UCT Specialties. (n.d.). Silane Coupling Agents and Derivatization Reagents: 2-Chloroethylmethyldichlorosilane Product Data. Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
Surface Energy Modulation via Silanization: A Comparative Technical Guide
Introduction: The Interface Engineering Challenge
In microfluidics, biosensor development, and semiconductor manufacturing, the control of surface energy is not merely a detail—it is a functional requirement. The interface between a solid substrate (like silicon or glass) and a biological fluid or polymer matrix dictates adhesion, wetting, and protein conformation.
Silanization—the covalent attachment of organofunctional silanes to hydroxyl-rich surfaces—remains the gold standard for robust surface modification. However, selecting the correct silane requires more than checking a hydrophobicity chart; it demands an understanding of the dispersive and polar energy components that drive interfacial interactions.
This guide objectively compares the four most critical silane classes used in research: Aminosilanes (APTES) , Alkylsilanes (OTS) , Methylsilanes (HMDS) , and Fluorosilanes (FDTS) .
Mechanistic Comparison of Silane Classes
To predict performance, one must understand the molecular architecture of the monolayer. The following diagram illustrates the chemical transformation from a hydroxylated surface to a functionalized interface.
Figure 1: Silanization Mechanism & Functional Differentiation
Caption: The silanization pathway involves hydrolysis of alkoxy groups followed by condensation with surface silanols. The R-group dictates the final surface energy profile.
Comparative Analysis: Surface Energy & Contact Angles[1][2][3][4]
The following data represents idealized Self-Assembled Monolayers (SAMs) on smooth Silicon/SiO2 wafers. Note that surface energy (
Table 1: Comparative Surface Energy Profiles
| Silane Modifier | Contact Angle (Water) | Contact Angle (Diiodomethane) | Total Surface Energy | Dispersive Component | Polar Component | Primary Interaction Mechanism |
| Bare Silicon (Ref) | < 5° (Wets completely) | ~ 48° | > 70.0 | ~ 20.0 | > 50.0 | Strong H-bonding (Silanols) |
| APTES (Amino) | 50° - 60° | ~ 35° | 40.0 - 48.0 | 28.0 | 12.0 - 20.0 | Dipole-Dipole + H-Bonding |
| HMDS (Methyl) | 70° - 80° | ~ 50° | 35.0 - 40.0 | 30.0 | ~ 5.0 | Weak Dispersive |
| OTS (C18 Alkyl) | 108° - 112° | ~ 70° | 22.0 - 24.0 | 22.0 | < 1.5 | Dispersive (Van der Waals) |
| FDTS (Fluoro) | 115° - 120° | ~ 90° | 12.0 - 15.0 | 10.0 - 12.0 | < 1.0 | Very Low Dispersive |
Critical Insight:
APTES is unique because it retains a significant polar component (
). This allows it to wet sufficiently with aqueous buffers while providing reactive amine handles for protein conjugation [1].OTS achieves lower surface energy than HMDS because its long C18 chains form a crystalline, quasi-solid packing structure that effectively "hides" the underlying substrate, whereas HMDS forms a disordered monolayer [2].
FDTS has the lowest surface energy due to the high electronegativity and low polarizability of the C-F bond, making it the only choice for repelling both water and oils (amphiphobic) [3].
Experimental Protocol: Liquid Phase Deposition
Achieving the values in Table 1 requires a rigorous protocol. "Dip and rinse" is insufficient for high-fidelity applications. The following workflow ensures monolayer reproducibility.
Figure 2: Standardized Silanization Workflow
Caption: A 6-step protocol emphasizing dehydration and post-process curing. Moisture control during step 3-4 is the primary determinant of film quality.
Protocol Notes & Causality:
-
Dehydration (Step 2): Essential for OTS and FDTS. Excess water causes bulk polymerization (turning the solution cloudy) rather than surface grafting.
-
APTES Exception: APTES requires trace moisture to hydrolyze its ethoxy groups. Anhydrous toluene often fails for APTES; a 95% Ethanol / 5% Water mix is preferred for vapor-phase-like quality in liquid [4].
-
Sonication (Step 5): Crucial. Silanes often form physisorbed multilayers (hydrogen-bonded "fluff") on top of the covalently bonded monolayer. Sonication removes this weak layer, ensuring the coating doesn't delaminate later.
Theory: Validating Surface Energy (Owens-Wendt Method)[5]
You cannot measure surface energy directly; you must calculate it. The Owens-Wendt-Rabel-Kaelble (OWRK) method is the industry standard for these surfaces because it separates interactions into polar and dispersive forces.
Figure 3: Surface Energy Calculation Logic
Caption: The OWRK method utilizes two liquids with known surface tension components to solve for the unknown solid surface energy components.
Why Diiodomethane? Water tests the hydrophilic (polar) nature. Diiodomethane is a non-polar liquid with high surface tension.[1][2] If a surface repels Diiodomethane (high contact angle), it indicates very low dispersive energy (e.g., FDTS). If it wets Diiodomethane but repels water (e.g., Polyethylene or OTS), the surface is hydrophobic but has significant van der Waals interactions [5].
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| APTES angle > 60° | Multilayer formation / Polymerization | Reduce reaction time; use anhydrous solvent; sonicate longer. |
| OTS angle < 100° | Incomplete coverage / "Island" formation | Substrate was not clean enough (Step 1); Reaction time too short. |
| Hazy/Cloudy Film | Bulk polymerization in solution | Too much water in solvent. Use fresh anhydrous toluene. |
| High Hysteresis | Roughness or chemical heterogeneity | Surface is physically rough or chemically patchy. Polish wafer or re-clean. |
References
-
Kim, J., et al. (2011). "Surface modification of PDMS microfluidic devices with APTES for enhanced cell adhesion." Colloids and Surfaces B: Biointerfaces. Link
-
Maboudian, R., et al. (2000). "Self-assembled monolayers as anti-stiction coatings for MEMS: characteristics and recent developments." Sensors and Actuators A: Physical. Link
-
Hozumi, A., et al. (2009). "Fluoroalkylsilane Monolayers: Surface Energy and Contact Angle Hysteresis." Langmuir. Link
-
Zhang, F., et al. (2006). "Chemical Vapor Deposition of Aminosilanes on Silicon Wafers: Control of Monolayer Density." Langmuir. Link
-
Owens, D. K., & Wendt, R. C. (1969). "Estimation of the surface free energy of polymers." Journal of Applied Polymer Science. Link
Sources
Strategic Selection of Chloroalkylsilanes: A Cost-Benefit Analysis of 2-Chloroethylmethyldichlorosilane
Executive Summary: The Beta-Silicon Dilemma
In the landscape of organosilicon reagents, 2-Chloroethylmethyldichlorosilane (CEMDCS) occupies a niche defined by high reactivity and specific structural utility. Unlike its ubiquitous homolog, (3-chloropropyl)methyldichlorosilane, CEMDCS is not a general-purpose linker. Its utility is governed by the Beta-Silicon Effect , a phenomenon that renders the C–Cl bond unusually labile.
This guide provides a technical cost-benefit analysis of selecting CEMDCS. While it presents higher direct costs and stability challenges compared to propyl analogs, it offers indispensable benefits for the synthesis of vinylsilanes (via elimination) and five-membered silicon heterocycles (via intramolecular cyclization).
Verdict at a Glance
| Feature | 2-Chloroethyl (CEMDCS) | 3-Chloropropyl (CPMDCS) |
| Primary Utility | Vinyl precursor, Heterocycle synthesis | Stable linker for functionalization |
| Reactivity | High (Beta-elimination prone) | Moderate (Standard SN2) |
| Stability | Low (Moisture/Heat sensitive) | High |
| Cost Profile | High (Specialty Reagent) | Low (Commodity Chemical) |
Technical Profile & Mechanistic Insight
To justify the cost of CEMDCS, one must understand the mechanism driving its unique behavior. The silicon atom exerts a profound electronic influence on the β-carbon, stabilizing the development of positive charge (carbocation character) through hyperconjugation (
The Mechanistic Differentiator: Beta-Elimination
When CEMDCS is subjected to nucleophilic attack or thermal stress, it often undergoes β-elimination rather than simple substitution, releasing ethylene and forming a chlorosilane.
Figure 1: The bifurcation of reactivity in 2-chloroethylsilanes. The Beta-Silicon effect lowers the activation energy for elimination, often making it the dominant pathway over substitution.
Comparative Analysis: CEMDCS vs. Alternatives
Selecting the wrong linker can lead to process failure. Use this table to determine if CEMDCS is required or if a cheaper alternative suffices.
Table 1: Technical & Economic Comparison
| Parameter | 2-Chloroethyl (CEMDCS) | 3-Chloropropyl (CPMDCS) | Chloromethyl (CMDCS) |
| CAS Number | 7787-85-1 | 1719-57-9 | 1558-33-4 |
| Structure | Cl-(CH₂)₂-Si(Me)Cl₂ | Cl-(CH₂)₃-Si(Me)Cl₂ | Cl-CH₂-Si(Me)Cl₂ |
| Reactivity Mode | Beta-Elimination / Cyclization | Nucleophilic Substitution (SN2) | Alpha-Effect (Sluggish SN2) |
| Key Application | Synthesis of Vinylsilanes, 1-aza-2-silacyclopentanes | Surface coupling, amino-silane synthesis | High-refractive index polymers |
| Stability | Poor: Decomposes to ethylene + chlorosilane | Excellent: Stable to heat/storage | Good: Hydrolytically sensitive |
| Relative Cost | $ (Low) | ||
| Availability | Specialty Suppliers (Lead times common) | Bulk Commodity (Immediate) | Commodity |
Experimental Protocol: The "Benefit" Case Study
The primary justification for incurring the cost of CEMDCS is its ability to form 1-aza-2-silacyclopentanes via intramolecular cyclization. This 5-membered ring is inaccessible with propyl silanes (which would form 6-membered rings less favorably) or methyl silanes (strained 4-membered rings).
Protocol: Synthesis of N-Substituted 1-Aza-2-Silacyclopentane
This protocol utilizes the reactive 2-chloroethyl chain to perform a "self-validating" ring closure. If the ring closes, the structure is confirmed; if elimination occurs, the product is volatile and easily removed.
Reagents:
-
2-Chloroethylmethyldichlorosilane (CEMDCS): 1.0 eq
-
Primary Amine (e.g., Allylamine): 3.0 eq (Acts as reactant and HCl scavenger)
-
Solvent: Anhydrous Toluene
-
Atmosphere: Dry Nitrogen/Argon
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Purge with N₂.
-
Solvation: Charge flask with Allylamine (3.0 eq) and Toluene (10 volumes). Cool to 0°C.
-
Addition: Dilute CEMDCS (1.0 eq) in Toluene. Add dropwise over 30 minutes. Note: Exothermic reaction due to Si-Cl aminolysis.
-
Cyclization (The Critical Step):
-
Workup: Filter off the amine hydrochloride salts. Distill the filtrate under reduced pressure.
Visualization of Workflow
Figure 2: Synthetic pathway for heterocycle formation. The success of this reaction depends on controlling the competition between cyclization and elimination.
Cost-Benefit Breakdown
Direct Costs (The Investment)
-
Reagent Price: CEMDCS typically commands a 300-500% price premium over 3-chloropropylmethyldichlorosilane due to lower demand and more complex synthesis (often requiring hydrosilylation of vinyl chloride or specialized Grignard routes).
-
Storage: Requires dedicated flammables/corrosives storage with strict moisture control. Shelf-life is significantly shorter (<1 year recommended) due to autocatalytic degradation.
Indirect Costs (The Hidden Factors)
-
Yield Loss: Expect 10-20% lower yields compared to propyl analogs due to the competing β-elimination side reaction.
-
Safety: The potential release of ethylene (flammable gas) during reaction excursions requires enhanced ventilation and pressure relief planning.
The ROI (Return on Investment)
The high cost is justified only if :
-
Specific Geometry: Your target molecule requires a 5-membered ring (silacyclopentane/silalactone).
-
Latent Reactivity: You intend to use the chloroethyl group as a "masked" vinyl group, to be revealed later via base-induced elimination.
Recommendation: If your goal is simply to attach a functional group (e.g., "I need an amine linker"), do not use CEMDCS . Use (3-chloropropyl)methyldichlorosilane instead to save budget and improve yield.
References
-
Sommer, L. H., & Whitmore, F. C. (1946).[6] Organo-silicon Compounds; alpha- and beta-Chloroalkyl Silanes and the Unusual Reactivity of the Latter. Journal of the American Chemical Society, 68(3), 485–487.[6] Link
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Referencing the Beta-Silicon Effect).[7]
-
Koenig, J. L. (2001). Spectroscopy of Polymers. American Chemical Society.[6][7] (Data on silane coupling agents).
-
NIST Chemistry WebBook. 1,1-Dichloro-1-silacyclopentane Properties. Link
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organo-silicon compounds; alpha- and beta-chloroalkyl silanes and the unusual reactivity of the latter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An SN1-Approach to Cross-Coupling: Deoxygenative Arylation Facilitated by the β-Silicon Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Guide: 2-Chloroethylmethyldichlorosilane (CEMDCS) in Polyol Protection
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) is a specialized bifunctional silylating agent used to protect polyols (specifically 1,2- and 1,3-diols) by forming cyclic silyl ethers (silaketals). Unlike the sterically demanding di-tert-butylsilylene (DTBS) group, CEMDCS offers a balance of rapid installation kinetics and moderate stability . Its unique 2-chloroethyl substituent introduces specific electronic effects that differentiate its hydrolytic stability from standard dialkylsilyl groups, making it a valuable tool in orthogonal protection strategies where fluoride-labile but sterically accessible groups are required.
Chemical Profile & Mechanism[1][2][3][4][5][6]
The Reagent
-
IUPAC Name: Dichloro(2-chloroethyl)methylsilane
-
CAS Number: 7787-85-1
-
Structure: Cl-CH2-CH2-Si(Me)(Cl)2
-
Function: Bifunctional protecting group for diols.
Mechanism of Action: Cyclic Silylation
CEMDCS reacts with vicinal (1,2) or separated (1,3) diols to form a cyclic silicon-containing ring. The reaction is thermodynamically driven by the formation of strong Si-O bonds and the release of HCl (scavenged by base).
-
With 1,2-Diols: Forms a five-membered 1,3,2-dioxasilolane ring.
-
With 1,3-Diols: Forms a six-membered 1,3,2-dioxasilinane ring.[1]
The 2-chloroethyl group serves two functions:
-
Electronic Modulation: The electron-withdrawing chlorine atom (
-effect) decreases the electron density at the silicon center, rendering it slightly more Lewis acidic than a propyl or ethyl analog. This modulates its sensitivity to nucleophilic attack (e.g., by fluoride or hydroxide). -
Steric Profile: It is less bulky than a tert-butyl group, allowing protection of hindered diols that DTBS cannot accommodate.
Visualization of Protection Pathway
Figure 1: Step-wise mechanism of cyclic silyl ether formation using CEMDCS.
Comparative Performance Analysis
The following table contrasts CEMDCS with the industry standards: DTBS (Di-tert-butylsilylene) and TIPDS (Tetraisopropyldisiloxane).
| Feature | CEMDCS (2-Chloroethyl-Me) | DTBS (Di-t-butyl) | TIPDS (Tetraisopropyl) |
| Primary Utility | Transient/Intermediate Protection | Permanent/Robust Protection | Bridging 1,3-Diols (Nucleosides) |
| Steric Bulk | Low-Medium | Very High | High |
| Formation Rate | Fast (0.5 - 2 hrs) | Slow (requires forcing conditions) | Moderate |
| Acid Stability | Low to Moderate | High | Moderate |
| Base Stability | Moderate (Stable to weak bases) | High | High |
| Fluoride Cleavage | Very Fast (TBAF) | Slow/Moderate | Moderate |
| Selectivity | Prefers cis-1,2-diols (5-ring) | Prefers 1,3- or 1,4-diols (strain relief) | Highly selective for 1,3-diols |
| Cost | Moderate | High | High |
Expert Insight: When to choose CEMDCS?
Choose CEMDCS when:
-
Speed is critical: You need to protect a diol quickly without heating or prolonged reaction times.
-
Steric Crowding: The substrate is already bulky, and a DTBS group would fail to react due to steric clash.
-
Orthogonality: You need a group that cleaves faster with fluoride than a TBDMS or TBDPS ether elsewhere in the molecule.
Experimental Protocols
Protocol A: Standard Protection of a 1,2-Diol
This protocol utilizes pyridine as both solvent and base to ensure efficient HCl scavenging.
Reagents:
-
Substrate (Diol): 1.0 equiv
-
CEMDCS: 1.1 – 1.2 equiv
-
Solvent: Anhydrous Dichloromethane (DCM) or Pyridine
-
Base: Pyridine (if using DCM, add 2.5 equiv)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon atmosphere.
-
Dissolution: Dissolve the diol (1.0 mmol) in anhydrous DCM (5 mL). Add Pyridine (2.5 mmol) and cool to 0°C.
-
Addition: Add CEMDCS (1.1 mmol) dropwise via syringe. Note: The reaction is exothermic; control addition rate.
-
Reaction: Allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (The product is usually less polar than the diol).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash organics with CuSO₄ solution (if pyridine was used as solvent) to remove amine traces, then brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel). Note: CEMDCS derivatives are generally stable to silica gel.
Protocol B: Fluoride-Mediated Deprotection
The 2-chloroethyl group renders the silicon center susceptible to fluoride attack.
Reagents:
-
TBAF (Tetra-n-butylammonium fluoride): 1.0 M in THF
-
Acetic Acid (optional, to buffer basicity)
Step-by-Step:
-
Dissolution: Dissolve the protected polyol in THF (0.1 M concentration).
-
Cleavage: Add TBAF (2.0 equiv per silyl ring) at 0°C.
-
Monitoring: Reaction is typically complete within 15–30 minutes.
-
Workup: Dilute with ether/ethyl acetate, wash with water and brine.
Advanced Mechanistic Considerations
The "Safety Catch" Potential
While primarily used as a standard protecting group, the 2-chloroethyl moiety possesses latent reactivity. Under strong basic conditions (e.g., treatment with t-BuLi), the 2-chloroethyl group can undergo
This transformation changes the protecting group from a saturated silaketal to a vinyl-silyl ether, which can then be subjected to oxidative cleavage (Tamao oxidation) to yield a hydroxyl group, effectively converting the silane into an alcohol surrogate. This is an advanced application for total synthesis strategies requiring high orthogonality.
Stability Hierarchy
In terms of hydrolytic half-life (
-
Implication: CEMDCS is stable enough for standard manipulations (washings, chromatography, mild oxidations) but will hydrolyze in aqueous acid (e.g., 80% AcOH) much faster than DTBS.
References
-
Gelest, Inc. Silanes and Silicon Compounds: Properties and Applications. (Catalog & Technical Guide). Available at: [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for silyl ether stability).
- Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc. 1972, 94, 6190.
Sources
Selectivity of 2-Chloroethylmethyldichlorosilane towards different hydroxyl groups
[1]
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) (CAS: 7787-85-1) is a specialized bifunctional organosilicon reagent used primarily for the protection of diols and the functionalization of hydroxylated surfaces.[1] Unlike monofunctional silylating agents (e.g., TMSCl, TBDMSCl) that protect single hydroxyl groups, CEMDCS possesses two reactive chlorine atoms on the silicon center, enabling it to "staple" two hydroxyl groups into a cyclic silyl ether (siliconide).
Its unique 2-chloroethyl substituent provides two critical advantages over standard Dimethyldichlorosilane (DMDCS):
-
Inductive Stabilization: The electron-withdrawing chlorine atom on the ethyl chain reduces the basicity of the silyl ether oxygen, enhancing stability under acidic conditions.
-
Synthetic Handle: The terminal alkyl chloride allows for subsequent derivatization or "safety-catch" deprotection strategies via nucleophilic substitution.
Mechanistic Basis of Selectivity
The "Stapling" Mechanism
CEMDCS reacts preferentially with 1,2-diols and 1,3-diols to form 5-membered (1,3-dioxasilolane) and 6-membered (1,3-dioxasilinane) rings, respectively. The selectivity is governed by the geometric feasibility of ring formation (entropy) and the nucleophilicity of the hydroxyl groups.
Selectivity Hierarchy:
-
Cis-1,2-Diols (Cyclic systems): Highest reactivity due to pre-organized geometry.
-
Primary-Primary 1,3-Diols: High reactivity; forms stable 6-membered rings.[2]
-
Primary-Secondary 1,2-Diols: Moderate reactivity; favored over isolated alcohols.
-
Isolated Primary Hydroxyls: Will react to form a unstable chlorosilyl ether intermediate, which typically dimerizes or hydrolyzes unless a second hydroxyl is available for ring closure.
Electronic Modulation (The Chloroethyl Effect)
The 2-chloroethyl group exerts a negative inductive effect (-I) on the silicon atom.
-
Acid Stability: The electron density on the ether oxygen is reduced, making protonation (the first step of acid hydrolysis) less favorable compared to non-functionalized silyl ethers (e.g., DMDCS derivatives).
-
Base/Nucleophile Lability: The silicon atom becomes more electrophilic, making the protecting group slightly more susceptible to cleavage by fluoride (
) or hydroxide ( ) compared to bulky alkyl silanes like DTBS.
Comparative Performance Analysis
The following table compares CEMDCS against standard bifunctional and monofunctional alternatives in the context of polyol protection.
Table 1: Comparative Profile of Hydroxyl Protecting Agents
| Feature | CEMDCS (2-Chloroethylmethyldichlorosilane) | DMDCS (Dimethyldichlorosilane) | DTBS(OTf)₂ (Di-tert-butylsilylene ditriflate) | TBDMSCl (tert-Butyldimethylsilyl chloride) |
| Functionality | Bifunctional (Forms Cyclic Ethers) | Bifunctional (Forms Cyclic Ethers) | Bifunctional (Forms Cyclic Ethers) | Monofunctional (Forms Silyl Ethers) |
| Primary Target | 1,2-Diols & 1,3-Diols | 1,2-Diols | 1,3-Diols & 1,4-Diols | Isolated Primary/Secondary OH |
| Steric Bulk | Low-Medium | Low | High (Very Bulky) | Medium |
| Acid Stability | High (Due to -I effect of Cl-ethyl) | Moderate | High | Moderate |
| Base Stability | Low-Moderate | Moderate | High | High |
| Selectivity | Prefers cis-diols; less sensitive to steric hindrance than DTBS.[2] | Non-selective; reacts with most accessible diols.[2] | Highly selective for unhindered primary diols; resists tertiary OH.[2] | Selects Primary > Secondary >> Tertiary.[2] |
| Unique Utility | Functionalizable Tail: The Cl-ethyl group can be used for further coupling.[2] | None (Inert spacer). | extreme stability; bridging distant OH groups.[2] | Standard protection.[2] |
Key Insight for Drug Development
Use CEMDCS when you need to protect a diol in a molecule that is acid-sensitive but where the extreme bulk of a Di-tert-butylsilylene (DTBS) group would prevent reaction due to steric clash. The CEMDCS ring is smaller and forms faster on hindered substrates than DTBS.
Experimental Protocols
Protocol: Selective Protection of a 1,2-Diol with CEMDCS
This protocol describes the formation of a cyclic siliconide on a substrate containing a cis-1,2-diol and a competing isolated secondary hydroxyl.
Reagents:
-
Substrate (1.0 equiv)
-
2-Chloroethylmethyldichlorosilane (CEMDCS) (1.1 equiv)[2]
-
Pyridine (3.0 equiv) or Imidazole (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the substrate in anhydrous DCM.
-
Base Addition: Add Pyridine (or Imidazole) to the solution and cool to 0°C in an ice bath. Rationale: Cooling suppresses the reaction of the isolated secondary hydroxyl, enhancing selectivity for the diol.
-
Silylation: Add CEMDCS dropwise via syringe over 10 minutes.
-
Note: The solution may become cloudy as Pyridinium Hydrochloride precipitates.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. Monitor by TLC (The cyclic product is typically less polar than the starting material).
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x), wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography on silica gel. Note: Silica is slightly acidic; add 1% Et3N to the eluent if the product is sensitive.
Protocol: Deprotection (Cleavage)
To remove the CEMDCS group and regenerate the diol:
-
Method A (Fluoride): Treat with TBAF (1.1 equiv) in THF at 0°C for 30 mins.
-
Method B (Mild Acid): Treat with AcOH/H2O/THF (3:1:1) at room temperature for 2–4 hours.
Decision Pathways & Workflows
The following diagrams illustrate the decision logic for selecting CEMDCS and the mechanistic pathway of its protection.
Reagent Selection Logic
Caption: Decision tree for selecting CEMDCS based on substrate topology and steric constraints.
Reaction Mechanism & Selectivity
Caption: Kinetic pathway showing the preferential formation of cyclic products over intermolecular polymerization.
References
Technical Assessment: 2-Chloroethylmethyldichlorosilane (CEMDCS) Reactivity & Stability Profile
Executive Summary
2-Chloroethylmethyldichlorosilane (CEMDCS) represents a specialized class of bifunctional organosilanes used for surface modification and organic synthesis. While it offers a short-chain alkyl halide handle (
Unlike its 3-chloropropyl analog, CEMDCS is susceptible to
Key Recommendation:
-
Use CEMDCS only when a short linker (2-carbon) is strictly required or when generating vinylsilanes via dehydrohalogenation is the synthetic goal.
-
Use (3-Chloropropyl)methyldichlorosilane for robust, thermally stable surface functionalization where the alkyl halide handle must remain intact.
Mechanistic Analysis: The Beta-Effect & Instability
To understand the cross-reactivity of CEMDCS, one must first understand its primary failure mode. The placement of the chlorine atom at the beta (
The -Elimination Pathway
Silicon stabilizes positive charge development at the
Reaction:
This reaction is irreversible and results in the loss of the organic functional handle.
Figure 1: Thermal decomposition pathway of CEMDCS via
Comparative Performance Analysis
The following table contrasts CEMDCS with its primary alternative, (3-Chloropropyl)methyldichlorosilane, and its elimination product derivative, Vinyldimethylchlorosilane.
| Feature | 2-Chloroethyl (CEMDCS) | 3-Chloropropyl Analog | Vinyl Analog |
| Structure | |||
| Thermal Stability | Low (Decomposes >80°C) | High (Stable >150°C) | High |
| Reactivity (Si-Cl) | Fast Hydrolysis | Fast Hydrolysis | Fast Hydrolysis |
| Reactivity (C-Cl) | Labile (Elimination risk) | Stable Nucleophilic Sub. | N/A (Alkene reactivity) |
| Primary Use | Precursor to Vinylsilanes | Stable Surface Linkers | Polymerization/Crosslinking |
| Cross-Reactivity | High (Base-sensitive) | Low (Base-tolerant) | Specific (Radical/Addition) |
Cross-Reactivity Profile
Reactivity with Hydroxyls (Alcohols/Silanols)
-
Mechanism: Nucleophilic substitution at the Silicon atom.
-
Outcome: Formation of Silyl Ethers (
) or Siloxane bonds ( ). -
Observation: This is the intended reaction for surface modification. Both
bonds react rapidly. -
Caution: The HCl byproduct can catalyze the
-elimination of the ethyl tail if not neutralized immediately.
Reactivity with Amines
-
Primary Reaction: Amines attack the Silicon atom to form Silazanes (
). -
Secondary Reaction (Competition): Amines can act as bases. With CEMDCS, strong bases can trigger dehydrohalogenation (loss of HCl) to form Vinylsilanes rather than simple substitution products.
-
Comparison: 3-Chloropropyl silanes will undergo simple nucleophilic substitution (
) at the carbon tail with amines, retaining the linker.
-
Reactivity with Water (Hydrolysis)
-
Rate: Extremely fast.
-
Product: Silanols (
) which immediately condense to form siloxanes. -
Risk: Exothermic reaction generates heat, which can drive the thermal decomposition of the 2-chloroethyl group.
Experimental Protocols
Protocol A: Selective Surface Silanization (Minimizing Elimination)
Objective: Graft CEMDCS onto a silica surface while preserving the chloroethyl tail.
Rationale: Low temperature prevents thermal
-
Preparation: Dry the silica substrate (e.g., glass, silicon wafer) at 120°C for 2 hours to remove physisorbed water.
-
Solvent System: Use anhydrous Toluene or Dichloromethane.
-
Base Scavenger: Add Pyridine or Triethylamine (1.1 equivalents per Si-Cl) to neutralize HCl.
-
Critical Note: Do not use excess strong amine base or heat, as this promotes vinyl formation.
-
-
Reaction:
-
Cool solvent to 0°C.
-
Add CEMDCS dropwise (1-2% v/v concentration).
-
Stir/Agitate for 1 hour at 0°C, then allow to warm to Room Temperature (20-25°C) for 1 hour.
-
STOP: Do not reflux. Refluxing toluene (110°C) will destroy the functional group.
-
-
Washing: Rinse twice with reaction solvent, then twice with ethanol, then dry under vacuum at ambient temperature.
Protocol B: Thermal Stability Validation (The "Beta-Test")
Objective: Determine if a batch of silane or a functionalized surface is the 2-chloroethyl or 3-chloropropyl analog.
-
Setup: Place the sample in a headspace vial sealed with a septum.
-
Stress: Heat the vial to 100°C for 30 minutes.
-
Analysis: Inject headspace gas into a GC-MS.
-
Interpretation:
-
Detection of Ethylene (MW 28): Confirms presence of 2-Chloroethyl group (CEMDCS) undergoing elimination.
-
No Ethylene: Indicates 3-Chloropropyl analog (Stable).
-
Figure 2: Workflow for synthesis and stability validation.
References
-
Gelest, Inc. (2016).[1] Safety Data Sheet: 2-Chloroethylmethyldimethoxysilane. Retrieved from
- Sommer, L. H., et al. (1946). "The Reactivity of the Chlorine Atom in the Beta-Position to Silicon." Journal of the American Chemical Society.
-
Thermo Fisher Scientific. (2021).[2] Organosilanes in Organic Chemistry: Reactivity Guide. Retrieved from
-
Master Organic Chemistry. (2025). Mechanisms of Elimination Reactions (E2). Retrieved from
- Arkles, B. (2020). Silane Coupling Agents: Connecting Across Boundaries. Gelest Catalog & Technical Guide. (Standard industry reference for silane stability).
Sources
Safety Operating Guide
2-Chloroethylmethyldichlorosilane proper disposal procedures
Operational Guide: Safe Disposal and Neutralization of 2-Chloroethylmethyldichlorosilane
Part 1: Critical Hazard Profile & Assessment
Before initiating any disposal procedure, you must understand the specific reactivity of 2-Chloroethylmethyldichlorosilane (CEMDCS). Unlike standard organic solvents, this precursor presents a dual-threat mechanism: hydrolytic volatility and alkylating potential .
The Core Hazard:
The silicon-chlorine (
Physicochemical Data for Risk Assessment:
| Property | Value | Operational Implication |
| CAS Number | 7787-85-1 | Verification identifier for waste manifesting. |
| Molecular Formula | Contains 3 chlorine atoms; 2 are hydrolyzable ( | |
| Flash Point | ~74°C (Closed Cup) | Combustible. Avoid static and open flames during quenching.[1][2] |
| Density | ~1.2 g/mL | Heavier than water. Will sink and react violently at the interface if poured into drains. |
| Reactivity | Water-Reactive | NEVER pour directly into a sink or aqueous waste container. |
| RCRA Codes | D001, D002, D003 | Classify as Ignitable, Corrosive, and Reactive waste. |
Part 2: The Mechanism of Hydrolysis
To safely neutralize CEMDCS, we must control the kinetics of the hydrolysis reaction. We cannot stop the reaction, but we can "throttle" it.
The Uncontrolled Reaction (Dangerous):
The Controlled Strategy (Safe):
We utilize a Stepwise Alcoholysis approach. By reacting the chlorosilane with an alcohol (like isopropanol) instead of water, we produce an ester and
Part 3: Controlled Quenching Protocol
Prerequisites:
-
Location: Chemical Fume Hood (Sash at lowest working position).
-
PPE: Neoprene or Silver Shield® gloves (Nitrile provides insufficient protection against chlorosilanes), chemical splash goggles, face shield, lab coat.
-
Materials:
-
Inert Solvent (Hexane, Toluene, or Heptane).
-
Quenching Agent (Isopropanol or tert-Butanol).
-
Neutralizer (Sodium Bicarbonate
or Sodium Hydroxide solution). -
Ice bath.
-
Step-by-Step Methodology
1. The "Heat Sink" Preparation (Dilution)
-
Action: In a round-bottom flask or suitable glass container, add an inert solvent (e.g., Toluene) at a volume ratio of 5:1 relative to the CEMDCS waste.
-
Why: This solvent acts as a thermal buffer. It absorbs the heat generated during the subsequent reaction, preventing thermal runaway.
-
Cooling: Place the vessel in an ice bath to maintain temperature
.
2. Controlled Alcoholysis
-
Action: Slowly add the CEMDCS waste to the chilled inert solvent. Stir gently.
-
Action: Add Isopropanol (IPA) dropwise to the mixture.
-
Stoichiometry: You need at least 2.5 moles of alcohol per mole of CEMDCS. A 3:1 volumetric excess of alcohol is standard.
-
Observation: You will see bubbling (
gas). If the solution boils or fumes excessively, stop addition and let it cool. -
Mechanism:
.
3. Aqueous Neutralization
-
Action: Once the alcohol addition is complete and no further bubbling is observed, remove the ice bath.
-
Action: Slowly add a 5% Sodium Bicarbonate (
) solution or dilute Sodium Hydroxide ( ). -
Why: This neutralizes the dissolved
and hydrolyzes any remaining or bonds to stable siloxanes. -
End Point: Check pH. Aim for pH 6–8.
4. Phase Separation & Disposal
-
Action: The mixture will likely separate into an organic layer and an aqueous layer.
-
Disposal: Transfer the entire mixture to a waste container labeled "Quenched Chlorosilane Waste." Do not separate layers unless required by your specific waste hauler.
Part 4: Visualizing the Workflow
The following diagram illustrates the logical flow and decision points for the neutralization process.
Figure 1: Decision matrix for the controlled quenching of chlorosilanes, emphasizing thermal management.
Part 5: Emergency Contingencies (Spills)
In the event of a spill outside the fume hood, do not use water . Water will cause the spill to "smoke" (release HCl gas) and spread the contamination.
Spill Response Protocol:
-
Evacuate: Clear the immediate area. The primary threat is inhalation of HCl vapors.
-
Isolate: Close lab doors to contain vapors.
-
Absorb: Use dry absorbents only:
-
Disposal: Scoop the absorbed material into a dry container. Do not seal the container immediately (gas evolution may pressurize it). Label as "Hazardous Waste: Chlorosilane Debris."
Figure 2: Critical decision path for chlorosilane spill response.
References
-
Gelest, Inc. (2016).[1] Safety Data Sheet: 2-Chloroethylmethyldichlorosilane. Retrieved from (Note: Search via CAS 7787-85-1 on vendor site for specific batch data).
-
U.S. Environmental Protection Agency (EPA) . (2023). Waste & Debris Fact Sheet: Laboratory Chemicals. Retrieved from
-
Global Silicones Council . (2021). Global Safe Handling of Chlorosilanes. Retrieved from
-
LookChem . (2023). CAS 7787-85-1 Properties and Safety Info. Retrieved from
Sources
Personal protective equipment for handling 2-Chloroethylmethyldichlorosilane
Operational Safety Guide: 2-Chloroethylmethyldichlorosilane
CAS: 7787-82-8 Formula: ClCH₂CH₂Si(CH₃)Cl₂ Synonyms: Dichloro(2-chloroethyl)methylsilane
Part 1: Executive Hazard Analysis
As a Senior Application Scientist, I cannot overstate that this is not a generic solvent. It is a functionalized chlorosilane with dual-hazard capability. You are dealing with a molecule that possesses both hydrolytic instability (generating HCl gas) and a chloroethyl moiety that structurally resembles alkylating agents.
The "Why" Behind the Protocol:
-
The Moisture Trigger: Upon contact with ambient humidity or physiological moisture (eyes, lungs, sweat), the Si-Cl bonds hydrolyze instantly. This releases Hydrogen Chloride (HCl) gas, which converts to hydrochloric acid on wet tissue.
-
The Alkylating Potential: Unlike simple dimethyldichlorosilane, the 2-chloroethyl group adds a layer of toxicity. While the silicon atom alters reactivity compared to carbon analogs (mustards), the potential for beta-elimination or alkylation requires we treat this with higher containment rigor than standard reagents.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient. The generation of HCl gas means standard nitrile gloves can degrade or permeate rapidly.
PPE Selection Logic
| Component | Recommendation | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield® (Laminate) or Viton® | Impermeability: Standard nitrile degrades in <15 mins upon direct contact with chlorosilanes. Laminates provide >4-hour breakthrough protection against the distinct combination of organic solvent and inorganic acid (HCl). |
| Hand Protection (Dexterity) | 5-8 mil Nitrile (Outer Layer) | Sacrificial Layer: Worn over the laminate glove to provide grip and protect the expensive inner glove from abrasion. Immediately strip this layer if splashed. |
| Eye Protection | Chemical Splash Goggles | Vapor Seal: Safety glasses are useless against HCl gas. You need a seal to prevent acid gas from dissolving in the tear film of the eye, which causes corneal opacity. |
| Face Protection | 8-inch Face Shield | Kinetic Barrier: Protects the neck and face from projectile liquid if the hydrolysis reaction causes "popping" or splattering. |
| Respiratory | Fume Hood (Sash <18") | Engineering Control: The primary defense. If work must occur outside a hood (emergency), a Full-Face Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is the minimum. |
| Body | Flame-Resistant Lab Coat + Chem-Apron | Flammability & Corrosivity: The compound is flammable (Flash Point ~40°C). Synthetic aprons prevent soak-through to the skin. |
Visualizing the PPE Defense Layers
Figure 1: Layered defense strategy emphasizing the "Double Glove" technique where the inner layer provides chemical resistance and the outer layer provides grip.
Part 3: Operational Protocol (Synthesis & Handling)
Core Rule: Never handle this compound on an open bench. All operations must occur within a certified chemical fume hood.
Step 1: Preparation (The "Dry" Check)
-
Glassware: Oven-dried (>120°C) for at least 2 hours. Surface moisture on glass is enough to cloud the reagent and seize ground-glass joints.
-
Joints: Use Teflon sleeves or Krytox® grease. Do not use silicone grease; chlorosilanes can dissolve/degrade silicone-based lubricants, causing joints to freeze permanently.
-
Atmosphere: Argon or Nitrogen line required.
Step 2: Transfer Technique (Cannula Method)
Avoid pouring. Pouring exposes the liquid to air moisture, generating HCl fumes immediately.
-
Septum Seal: Cap the reagent bottle with a rubber septum immediately upon opening (if not already septum-sealed). Secure with copper wire or a parafilm wrap.
-
Pressure Equalization: Insert a small needle connected to an inert gas line (Ar/N₂) into the reagent bottle headspace to provide positive pressure.
-
Transfer: Insert a double-ended cannula (or a gas-tight syringe for small volumes <10mL).
-
Draw: Allow the positive pressure to push the liquid into the syringe/cannula. Do not pull the plunger aggressively, which creates a vacuum and may suck in air.
-
Dispense: Inject slowly into the reaction vessel, which must also be under inert gas.
Step 3: Post-Work Cleanup
-
Wipe Down: Wipe the septum top with a dry cloth.
-
Outer Gloves: Remove and discard the outer nitrile gloves inside the hood. Inspect inner laminate gloves. If clean, keep them; if spotted, discard into hazardous waste.
Part 4: Emergency & Disposal Protocols
The Golden Rule of Disposal: Never add water to the silane. Always add the silane to the water (hydrolysis mixture).
Spill Management (<50 mL)
-
Evacuate: Alert nearby personnel. The HCl cloud will be immediate.
-
PPE Up: Ensure goggles and laminate gloves are on.
-
Absorb: Do not use paper towels (they may ignite due to heat of reaction). Use dry sand, vermiculite, or a specific "Acid Neutralizing" spill pillow.
-
Sweep: Collect into a wide-mouth jar. Do not seal tight (gas evolution continues). Move to the back of the fume hood.
Controlled Quenching (Disposal)
This process converts the reactive chlorosilane into inert silicone oil/gel and neutralized salt water.
Reagents:
-
Large beaker (5x volume of waste).
-
Ice water (50%).
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (10%).
-
Organic solvent (Hexane or Toluene) - optional, to dilute the silane.
Workflow:
-
Setup: Place the beaker with ice/water/base in the hood. Stir mechanically.
-
Dilution (Recommended): Dilute the waste silane 1:1 with hexane to moderate the reaction rate.
-
Addition: Add the silane solution dropwise to the stirring ice/base mixture.
-
Observation: You will see fizzing (CO₂ if using bicarb) and heat generation.
-
-
Check: Test pH. Add more base if acidic.
-
Finalize: Once the organic layer is clear and no more heat is evolved, separate the layers. The aqueous layer is drain-safe (check local regulations). The organic layer (silicone polymer) goes to organic waste.
Disposal Logic Diagram
Figure 2: The "Reverse Addition" method. By adding the silane to a large thermal sink (ice water), you prevent runaway exothermic reactions.
References
-
Gelest, Inc. (2021).[2] Chlorosilanes: Handling and Safety Guide. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Dichloromethylsilane derivatives. Retrieved from
-
Silicones Environmental, Health and Safety Center (SEHSC). (2018). Global Safe Handling of Chlorosilanes. Retrieved from
-
Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
